1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole
Description
BenchChem offers high-quality 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2-bromophenyl)sulfonyl-4-methylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2S/c1-8-6-13(7-12-8)16(14,15)10-5-3-2-4-9(10)11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUSAKOLFNCHJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)S(=O)(=O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650043 | |
| Record name | 1-(2-Bromobenzene-1-sulfonyl)-4-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-07-4 | |
| Record name | 1-[(2-Bromophenyl)sulfonyl]-4-methyl-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Bromobenzene-1-sulfonyl)-4-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-depth Technical Guide to 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole (CAS No. 951884-07-4)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Scaffold of Potential
In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole emerges as a compound of significant interest, not necessarily from a wealth of direct biological data, but from the potent potential embedded within its constituent moieties. The imidazole ring is a ubiquitous feature in numerous bioactive molecules and natural products, prized for its ability to engage in a variety of biological interactions.[1][2] Simultaneously, the arylsulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, from antibiotics to anticancer drugs.[3][4][5] The presence of a bromine atom on the phenyl ring further enhances its utility, serving as a versatile synthetic handle for diversification and structure-activity relationship (SAR) studies. This guide aims to provide a comprehensive technical overview of this compound, from its synthesis and chemical properties to its potential applications as a valuable building block in the quest for novel therapeutics.
Physicochemical and Structural Characteristics
1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole is a molecule that marries the nucleophilic character of 4-methylimidazole with the electrophilic nature of 2-bromophenylsulfonyl chloride. This union results in a stable yet reactive scaffold. Below is a summary of its key physicochemical properties, derived from computational models and supplier data.
| Property | Value | Source |
| CAS Number | 951884-07-4 | Internal Data |
| Molecular Formula | C₁₀H₉BrN₂O₂S | Aladdin[6] |
| Molecular Weight | 301.16 g/mol | Aladdin[6] |
| Appearance | White to off-white solid (predicted) | General Knowledge |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | General Knowledge |
| XLogP3-AA | 2.5 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
Synthesis and Purification: A Practical Approach
The synthesis of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole is a direct and efficient process, predicated on the classical reaction between a sulfonyl chloride and a nucleophilic amine. The causality behind this experimental design lies in the high reactivity of the sulfonyl chloride towards the imidazole nitrogen, which acts as an excellent nucleophile.
Proposed Synthetic Pathway
The most logical and widely practiced method for the synthesis of N-sulfonylimidazoles is the direct sulfonylation of the imidazole ring.
Caption: Proposed synthesis of the target compound.
Step-by-Step Experimental Protocol
This protocol is a self-validating system; successful synthesis can be readily confirmed by standard analytical techniques such as TLC, LC-MS, and NMR.
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-methylimidazole (1.0 eq).
-
Dissolve the 4-methylimidazole in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine, to the solution. The purpose of the base is to quench the HCl byproduct generated during the reaction.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
-
Addition of Sulfonyl Chloride:
-
In a separate flask, dissolve 2-bromophenylsulfonyl chloride (1.05 eq) in the same anhydrous solvent.
-
Add the 2-bromophenylsulfonyl chloride solution dropwise to the stirring imidazole solution over a period of 15-20 minutes. Maintaining a low temperature is crucial to control the exothermicity of the reaction.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting materials and the appearance of a new, typically less polar, product spot indicates reaction completion.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with the addition of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, to obtain the pure 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole.
-
-
Characterization:
-
Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Chemical Reactivity and Potential for Derivatization
The true value of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole in drug discovery lies in its potential for further chemical modification. The ortho-bromine atom on the phenyl ring is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for the introduction of a wide array of substituents, enabling extensive exploration of the chemical space around the core scaffold.
Caption: Derivatization potential via cross-coupling.
Potential Applications in Drug Discovery
While no specific biological activity has been reported for 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole, the combination of the imidazole and sulfonamide moieties suggests several promising avenues for investigation.[7] Imidazole-containing compounds are known to exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[8][9][10] Sulfonamides are also a well-established class of therapeutic agents with diverse applications.[3][11]
Hypothetical Mechanism of Action: Kinase Inhibition
Many small molecule kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase domain, and an arylsulfonamide moiety can form crucial hydrogen bonds with the protein backbone. A derivative of our title compound could potentially act as a Type I kinase inhibitor.
Caption: Hypothetical inhibition of the MAPK/ERK pathway.
Experimental Protocol: A Case Study in Suzuki Coupling
To illustrate the synthetic utility of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole, a detailed protocol for a Suzuki cross-coupling reaction is provided below. This reaction would generate a novel biaryl derivative, a common motif in bioactive molecules.
-
Reagents and Materials:
-
1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., a mixture of Toluene and Water, or Dioxane and Water)
-
-
Reaction Procedure:
-
To a Schlenk flask, add 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent and the palladium catalyst to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and HRMS.
-
Safety and Handling
As a prudent laboratory practice, 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12][13][14][15] Work should be conducted in a well-ventilated fume hood. While specific toxicity data is not available, related imidazole and sulfonyl compounds may cause skin and eye irritation.[12][14]
Conclusion
1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole represents a promising, yet underexplored, chemical entity. Its straightforward synthesis and the presence of a synthetically versatile bromine handle make it an attractive starting material for the generation of diverse chemical libraries. The inherent biological potential of its imidazole and arylsulfonamide components positions it as a valuable scaffold for the development of novel therapeutic agents in areas such as oncology, infectious diseases, and inflammation. Further investigation into the biological activities of this compound and its derivatives is warranted and holds the potential for significant discoveries in the field of drug development.
References
- Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as. (2023). Vertex AI Search.
- Imidazole synthesis. (n.d.). Organic Chemistry Portal.
- Zheng, X., Ma, Z., & Zhang, D. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI.
- An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. (n.d.). NIH.
- 1-((2-Bromophenyl)sulfonyl)-1H-imidazole. (n.d.). PubChem.
- Li, Q., Hu, Q., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. PubMed.
- 4-METHYLIMIDAZOLE. (n.d.). Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI.
- Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. (2022). PMC.
- Safety Data Sheet: Imidazole. (n.d.). Carl ROTH.
- A structure-activity relationship study of benzylic modifications of 4-[1-(1-naphthyl)ethyl]-1H-imidazoles on alpha 1- and alpha 2-adrenergic receptors. (n.d.). PubMed.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). TSI Journals.
- Determination of 2-methylimidazole and 4-methylimidazole in caramel colors by capillary electrophoresis. (2013). PubMed.
- Preparation method of 4-halogen-1H-imidazole. (n.d.). Google Patents.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). TSI Journals.
- 4-Methylimidazole, a carcinogenic component in food, amount, methods used for measurement; a systematic review. (n.d.). NIH.
- The Crucial Role of 4-Bromo-1H-imidazole in Modern Drug Discovery. (n.d.). BOC Sciences.
- SAFETY DATA SHEET. (2024). TCI Chemicals.
- 1-((2-Bromophenyl)sulfonyl)-4-methyl-1H-imidazole. (2022). Aladdin.
- Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. (2017). Longdom Publishing.
- Nomination Background: 4-Methylimidazole (CASRN: 822-36-6). (n.d.). ntp.niehs.nih.gov.
- SAFETY DATA SHEET. (2025). Sigma-Aldrich.
- Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. (n.d.). PubMed.
- 4-(4-Methoxyphenyl)-2-phenyl-1H-imidazole. (n.d.). Organic Syntheses Procedure.
- Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021). PMC.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- TOXICITY AND CARCINOGENICITY STUDIES OF 4-METHYLIMIDAZOLE IN F344/N RATS AND B6C3F1 MICE. (n.d.). PMC - NIH.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). TSI Journals.
- 1-[(4-bromophenyl)sulfonyl]-2-ethyl-1H-imidazole. (n.d.). PubChem.
- Recent advances in the synthesis of imidazoles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- 4-Bromo-1-methyl-1H-imidazole 95 25676-75-9. (n.d.). Sigma-Aldrich.
- SAFETY DATA SHEET. (2018). Fisher Scientific.
- Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. (n.d.). PMC.
- Imidazole-Based Pharmaceutical Molecules are Synthesized Using th. (2023). TSI Journals.
- Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study. (n.d.). PMC - NIH.
- Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. (n.d.). MDPI.
- Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. (2024). PMC - NIH.
Sources
- 1. biolmolchem.com [biolmolchem.com]
- 2. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis [mdpi.com]
- 3. ajchem-b.com [ajchem-b.com]
- 4. researchgate.net [researchgate.net]
- 5. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 6. 1-((2-Bromophenyl)sulfonyl)-4-methyl-1H-imidazole Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 7. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. carlroth.com [carlroth.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. mmbio.byu.edu [mmbio.byu.edu]
An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole
Abstract
This technical guide provides a comprehensive overview of the essential physicochemical properties of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Recognizing the critical role that properties such as solubility, lipophilicity, and purity play in determining the viability of a drug candidate, this document outlines both predicted characteristics and detailed, field-proven experimental protocols for their determination.[1][2] This guide is intended for researchers, medicinal chemists, and drug development professionals, offering the necessary theoretical grounding and practical methodologies to accurately characterize this and similar molecules, thereby enabling informed decision-making in discovery and development pipelines.
Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is the foundation of all subsequent characterization. 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole belongs to the N-sulfonylimidazole class, featuring a brominated phenyl ring which imparts significant steric and electronic features, a sulfonamide linker critical for its chemical properties, and a substituted imidazole ring, a common scaffold in pharmacologically active agents.[3]
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 1-((2-bromophenyl)sulfonyl)-4-methyl-1H-imidazole | BLDpharm[4] |
| CAS Number | 951884-07-4 | BLDpharm[4] |
| Molecular Formula | C₁₀H₉BrN₂O₂S | (Calculated) |
| Molecular Weight | 301.16 g/mol | (Calculated) |
| Canonical SMILES | CC1=CN(C=N1)S(=O)(=O)C2=CC=CC=C2Br | (Calculated) |
Note: The molecular weight and formula are calculated based on the structure.
Predicted Physicochemical Properties for Early Assessment
In the initial stages of drug discovery, in silico predictions serve as an invaluable tool for prioritizing compounds and anticipating potential challenges before committing significant laboratory resources.[5] The following properties for 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole are estimated based on established computational models and data from structurally similar compounds.[6]
Table 2: Predicted Physicochemical Descriptors
| Property | Predicted Value | Significance in Drug Discovery |
|---|---|---|
| XLogP3-AA | ~2.2 | An indicator of lipophilicity and membrane permeability. A value in this range suggests moderate lipophilicity, often correlated with good absorption.[7] |
| Topological Polar Surface Area (TPSA) | 60.3 Ų | Predicts cell permeability. A TPSA below 140 Ų is generally considered favorable for oral bioavailability. The value for the des-methyl analog is 60.3 Ų.[6][8] |
| Hydrogen Bond Donors | 0 | The absence of donor groups influences membrane passage and receptor binding interactions. |
| Hydrogen Bond Acceptors | 3 | The sulfonyl oxygens and imidazole nitrogen act as acceptors, influencing solubility and binding. |
| Rotatable Bonds | 2 | A low count suggests conformational rigidity, which can be favorable for binding affinity and reduce entropy loss upon binding. |
| pKa (most basic) | ~2.5 (Imidazole N) | The imidazole nitrogen is weakly basic due to the strong electron-withdrawing effect of the sulfonyl group. This predicts minimal ionization at physiological pH. |
Disclaimer: These values are predictions and require experimental validation.
Analytical Characterization: Protocols for Purity and Identity
The synthesis of novel compounds requires rigorous confirmation of identity and purity. We present a self-validating workflow that ensures the material under investigation meets the high standards required for biological screening and further development.
Workflow for Purity and Identity Confirmation
Protocol: Reversed-Phase HPLC (RP-HPLC) Method for Purity Assessment
Rationale: RP-HPLC is the gold standard for determining the purity of small organic molecules.[9] A C18 column is chosen for its broad applicability, and a gradient elution using acetonitrile and water with a formic acid modifier is a robust starting point for molecules with moderate polarity.[10]
-
Instrumentation and Columns:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.
-
-
Mobile Phase Preparation:
-
Mobile Phase A (MPA): 0.1% (v/v) Formic Acid in HPLC-grade Water.
-
Mobile Phase B (MPB): 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
DAD Wavelength: 254 nm (primary), with a full scan from 210-400 nm to ensure no impurities are missed.
-
Gradient Program:
Time (min) % MPA % MPB 0.0 95 5 15.0 5 95 18.0 5 95 18.1 95 5 | 22.0 | 95 | 5 |
-
-
System Suitability:
-
Before sample analysis, perform five replicate injections of the working solution.
-
Acceptance Criteria: Relative Standard Deviation (RSD) of the main peak area < 2.0%.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity as the percentage of the main peak area relative to the total area of all peaks (% Area/Area).
-
Trustworthiness Check: The purity must be ≥ 95% for the compound to be considered suitable for biological screening.
-
Protocol: LC-MS for Identity Confirmation
Rationale: While HPLC confirms purity, it does not confirm identity. Mass spectrometry provides the molecular weight, which is a definitive characteristic of the compound.
-
Methodology: Utilize the same HPLC method developed above, but direct the column effluent into a mass spectrometer (e.g., Agilent 6120 Single Quadrupole LC/MS).
-
Ionization Mode: Electrospray Ionization, Positive mode (ESI+).
-
Data Analysis:
-
Extract the mass spectrum from the main chromatographic peak.
-
Confirm the presence of the protonated molecular ion [M+H]⁺.
-
Expected Mass: For C₁₀H₉BrN₂O₂S, the expected monoisotopic mass is 300.96 (for ⁷⁹Br) and 302.96 (for ⁸¹Br). The spectrum should show a characteristic isotopic pattern for bromine with two peaks of nearly equal intensity separated by 2 Da.
-
Experimental Determination of Key Physicochemical Properties
The following protocols provide standardized methods for obtaining the critical experimental data required for a compound's progression in a drug discovery program.
Workflow for Aqueous Solubility Determination
Aqueous solubility is a master variable in drug discovery, impacting everything from assay design to oral absorption. The Shake-Flask method described by the OECD is a robust and widely accepted standard.[11][12]
Protocol: Aqueous Solubility via Shake-Flask (OECD 105)
Rationale: This method determines the thermodynamic equilibrium solubility, which is the most relevant measure for predicting oral absorption. Using Phosphate-Buffered Saline (PBS) at pH 7.4 mimics physiological conditions.
-
Preparation:
-
To a 4 mL glass vial, add approximately 2-5 mg of solid 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole.
-
Add 2 mL of PBS (pH 7.4).
-
Causality: Adding an excess of solid is crucial to ensure that the solution becomes saturated and reaches equilibrium.
-
-
Equilibration:
-
Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment at 25 °C.
-
Agitate for at least 24 hours. A preliminary time-course experiment (sampling at 24, 48, and 72 hours) is recommended to confirm that equilibrium has been reached.
-
-
Sample Separation:
-
Remove the vials and allow them to stand for 1 hour to let heavy solids settle.
-
Centrifuge the vials at 14,000 rpm for 15 minutes to pellet any remaining suspended solid.
-
Trustworthiness Check: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter (low-binding PVDF or similar). This step is critical to remove all particulate matter, which would otherwise lead to an overestimation of solubility. Discard the first 100 µL of filtrate to saturate any binding sites on the filter.
-
-
Quantification:
-
Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile) and create a set of calibration standards by serial dilution into the analysis mobile phase.
-
Analyze the filtered aqueous sample and the calibration standards using the validated HPLC method (Section 3.2).
-
Construct a calibration curve of peak area versus concentration.
-
Determine the concentration of the compound in the filtered sample by interpolating its peak area from the calibration curve. This concentration is the reported aqueous solubility.
-
Conclusion
The successful advancement of any chemical entity in a drug discovery program is contingent upon a thorough and accurate assessment of its physicochemical properties. This guide provides a robust framework for the characterization of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole. By integrating in silico predictions with rigorous, validated experimental protocols for identity, purity, and solubility, researchers can build a comprehensive data package. This approach not only ensures the quality of the compound being studied but also provides critical insights that guide formulation, dose selection, and the overall strategic direction of the development process. Adherence to these methodologies will empower scientific teams to make data-driven decisions, ultimately increasing the probability of success.
References
-
PubChem. 1-((2-Bromophenyl)sulfonyl)-1H-imidazole. National Center for Biotechnology Information. [Link]
-
PubChem. 1-[(4-bromophenyl)sulfonyl]-2-ethyl-1H-imidazole. National Center for Biotechnology Information. [Link]
-
Agilent Technologies. Scaling Small Molecule Purification Methods for HPLC. Agilent Technologies, Inc. [Link]
-
Pirie, R., et al. (2024). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Medicinal Chemistry. [Link]
-
Christianson, C. Small Molecule Method Development Strategies. Bioanalysis Zone. [Link]
-
FILAB. Solubility testing in accordance with the OECD 105. FILAB Laboratory. [Link]
-
Camp, D., Garavelas, A., & Campitelli, M. (2015). An Analysis of Physicochemical Properties for Drugs of Natural Origin. Journal of Natural Products. [Link]
-
Verma, A., et al. (2013). Synthesis and Characterization of Imidazole Derivatives. Semantic Scholar. [Link]
-
Patel, Y., et al. A review on method development by hplc. SciSpace. [Link]
-
Situ Biosciences. OECD 105 - Water Solubility. Situ Biosciences LLC. [Link]
-
ChemRxiv. Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. ChemRxiv. [Link]
-
Singh, Dr. A. (2015). Importance of Physicochemical Properties In Drug Discovery. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Navigating HPLC Method Development: Tips for Success. (2024). Pharma's Almanac. [Link]
-
de Souza, M. V. N., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. [Link]
-
Pirie, R., et al. (2024). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. ResearchGate. [Link]
Sources
- 1. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 3. semanticscholar.org [semanticscholar.org]
- 4. 324777-12-0|4-Methyl-1-(phenylsulfonyl)-1H-imidazole|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-((2-Bromophenyl)sulfonyl)-1H-imidazole | C9H7BrN2O2S | CID 26369983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 9. pharmasalmanac.com [pharmasalmanac.com]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. filab.fr [filab.fr]
- 12. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
An In-depth Technical Guide to 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole: Molecular Structure, Properties, and Synthesis
This guide provides a comprehensive technical overview of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole, a compound of interest for researchers and professionals in drug development and chemical synthesis. We will delve into its molecular characteristics, physicochemical properties, and a proposed robust protocol for its synthesis, grounded in established chemical principles.
Introduction and Scientific Context
Substituted imidazoles are a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to their diverse biological activities. The introduction of a sulfonyl group, particularly an arylsulfonyl moiety, can significantly modulate the electronic and steric properties of the imidazole ring, influencing its binding affinity to biological targets. The specific compound, 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole, incorporates a sterically demanding and electronically distinct 2-bromophenylsulfonyl group onto a 4-methylimidazole scaffold. This combination is of particular interest for creating novel molecular probes and potential therapeutic agents, where the bromine atom can serve as a handle for further synthetic transformations such as cross-coupling reactions.
This document serves as a foundational guide for researchers, providing essential data and a reliable synthetic route to facilitate further investigation into the properties and applications of this compound.
Molecular Structure and Physicochemical Properties
The molecular structure of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole is characterized by a 4-methyl-1H-imidazole ring where the nitrogen at the 1-position is substituted with a 2-bromophenylsulfonyl group. The ortho-position of the bromine atom on the phenyl ring relative to the sulfonyl linker imposes significant steric hindrance, which can influence the rotational freedom around the S-N and S-C bonds and, consequently, the overall conformation of the molecule.
The key physicochemical properties are summarized in the table below. The molecular formula is derived by adding a methyl group (CH₃) to the known formula of 1-((2-Bromophenyl)sulfonyl)-1H-imidazole (C₉H₇BrN₂O₂S)[1], and the molecular weight is calculated accordingly.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrN₂O₂S | Calculated |
| Molecular Weight | 301.16 g/mol | Calculated |
| CAS Number | 951884-07-4 | [2] |
| Appearance (Predicted) | Off-white to pale yellow solid | |
| Solubility (Predicted) | Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone) |
Proposed Synthesis Methodology
The synthesis of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole can be efficiently achieved through the nucleophilic substitution reaction between 4-methyl-1H-imidazole and 2-bromobenzenesulfonyl chloride. The imidazole nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group. The presence of a non-nucleophilic base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Starting Materials
-
4-Methyl-1H-imidazole (CAS 822-36-6): A commercially available solid with a molecular weight of 82.10 g/mol .[3][4]
-
2-Bromobenzenesulfonyl Chloride (CAS 2905-25-1): A commercially available solid with a molecular weight of 255.52 g/mol . It is moisture-sensitive and should be handled under an inert atmosphere.[5][6][7]
-
Triethylamine (TEA): A common non-nucleophilic base used to scavenge HCl.
-
Dichloromethane (DCM): An appropriate anhydrous solvent for this reaction.
Step-by-Step Experimental Protocol
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methyl-1H-imidazole (1.0 eq).
-
Dissolution: Dissolve the 4-methyl-1H-imidazole in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature. The triethylamine acts as an acid scavenger for the HCl generated during the reaction.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve 2-bromobenzenesulfonyl chloride (1.05 eq) in anhydrous DCM. Add this solution dropwise to the imidazole solution at 0 °C (ice bath). The slow addition is important to control the exothermic nature of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole.
-
Synthesis Workflow Diagram
Caption: Synthesis workflow for 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole.
Structural Elucidation and Characterization
The identity and purity of the synthesized 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy should show characteristic signals for the aromatic protons of the bromophenyl group and the imidazole ring, as well as a singlet for the methyl group. ¹³C NMR would confirm the number of unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecule, matching the calculated molecular weight of 301.16 g/mol .
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the sulfonyl group (S=O stretching) typically around 1350 and 1160 cm⁻¹.
Safety and Handling
The starting material, 2-bromobenzenesulfonyl chloride, is corrosive and moisture-sensitive, causing severe skin burns and eye damage[7]. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. The product, 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole, should be handled with care, assuming it may have potential biological activity and irritant properties until proven otherwise.
References
- Amanokura, N., et al. (2007). CSD Refcode LEZSAL.
- Arici, C., et al. (2014).
-
Maksons Fine Chem Pvt. Ltd. (n.d.). 2-Bromobenzenesulfonyl Chloride. Retrieved from [Link]
- Beckett, M. A., et al. (2014). CSD Refcode POJFOL.
-
PubChem. (n.d.). 1-((2-Bromophenyl)sulfonyl)-1H-imidazole. Retrieved from [Link]
-
PubChem. (n.d.). 1-[(4-bromophenyl)sulfonyl]-2-ethyl-1H-imidazole. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/1-(4-bromophenyl_sulfonyl-2-ethyl-1H-imidazole]([Link]
-
PubChem. (n.d.). 2-(4-Bromophenyl)-1-methyl-1H-imidazole. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromobenzenesulfonyl-chloride. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methylimidazole. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromobenzenesulfonyl chloride - GHS Classification. Retrieved from [Link]
- Kazimierczuk, Z., et al. (2016). CSD Refcode UMALAX.
- Purdy, A. P., et al. (2007). Structural studies of imidazolium species.
- Scheiner, S., & Yi, H. (1996). Theoretical studies of imidazolium species.
- Kumar, S., & Venkatnathan, A. (2015). Theoretical studies of imidazolium species.
- Kim, Y., et al. (2016). Structural studies of imidazolium species.
- Huynh, M. H. V., & Meyer, T. J. (2007). Proton-coupled electron-transfer processes.
- Onidas, D., et al. (2010). Proton-coupled electron-transfer processes.
-
Wikipedia. (n.d.). 4-Methylimidazole. Retrieved from [Link]
Sources
- 1. 1-((2-Bromophenyl)sulfonyl)-1H-imidazole | C9H7BrN2O2S | CID 26369983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 324777-12-0|4-Methyl-1-(phenylsulfonyl)-1H-imidazole|BLD Pharm [bldpharm.com]
- 3. 4-Methylimidazole | C4H6N2 | CID 13195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Methylimidazole - Wikipedia [en.wikipedia.org]
- 5. 2-Bromobenzenesulfonyl Chloride Manufacturer in Ankleshwar, 2-Bromobenzenesulfonyl Chloride Supplier [maksons.co.in]
- 6. 2-Bromobenzenesulfonyl chloride 97 2905-25-1 [sigmaaldrich.com]
- 7. 2-Bromobenzenesulfonyl chloride | C6H4BrClO2S | CID 520403 - PubChem [pubchem.ncbi.nlm.nih.gov]
A-Z.1.1. A Technical Guide to the Biological Potential of Sulfonyl-Imidazole Derivatives
Abstract
The hybridization of sulfonyl and imidazole moieties into a single molecular scaffold has emerged as a highly productive strategy in medicinal chemistry. This combination leverages the advantageous chemical properties of both groups—the strong electron-withdrawing nature and hydrogen bonding capacity of the sulfonamide group, and the versatile binding interactions and metabolic stability of the imidazole ring. The resulting derivatives have demonstrated a remarkable breadth of biological activities. This guide provides an in-depth analysis of the significant therapeutic potential of sulfonyl-imidazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory activities. We will explore the mechanistic underpinnings of their actions, delve into structure-activity relationships, present detailed experimental protocols for their evaluation, and offer a perspective on future drug development efforts.
Introduction: The Strategic Fusion of Sulfonyl and Imidazole Scaffolds
In the landscape of drug discovery, the quest for novel molecular architectures with enhanced therapeutic efficacy and reduced toxicity is perpetual. The combination of a sulfonyl group (R-S(=O)₂-R') with an imidazole ring represents a classic example of molecular hybridization, a strategy that integrates two or more pharmacophoric units to create a new compound with a potentially synergistic or additive biological profile.[1]
-
The Sulfonyl Group: As a key component of sulfa drugs, the sulfonamide moiety (-SO₂NH-) is a well-established pharmacophore.[2] Its strong hydrogen-bonding capabilities and ability to mimic the transition state of enzymatic reactions allow it to interact with a wide array of biological targets.
-
The Imidazole Ring: This five-membered aromatic heterocycle is a fundamental building block in numerous biological molecules, including the amino acid histidine and nucleic acids.[3] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a privileged scaffold for engaging with enzymes and receptors.[4][5]
The fusion of these two scaffolds results in compounds with diverse pharmacological profiles, making them compelling candidates for tackling complex diseases.[2] This guide will systematically explore the evidence supporting their therapeutic potential.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Sulfonyl-imidazole derivatives have shown significant promise as anticancer agents, with activities documented against a wide range of human cancer cell lines, including those of the lung, breast, colon, and ovaries.[1][6]
Mechanisms of Action
The anticancer effects of these derivatives are often multifactorial, involving the modulation of several key cellular pathways.
-
Kinase Inhibition: Many kinases, enzymes that are often overactive in cancer, are targeted by sulfonyl-imidazole compounds. For instance, certain derivatives have been shown to interact with and inhibit Tropomyosin Receptor Kinase A (TRKA) and Mesenchymal-Epithelial Transition factor (c-MET), both of which are implicated in tumor growth and drug resistance.[6][7]
-
Tubulin Polymerization Inhibition: Microtubules are essential for cell division, making them a prime target for anticancer drugs.[4] Some imidazole-containing compounds disrupt the assembly of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[8]
-
Topoisomerase Inhibition: These enzymes are critical for managing DNA topology during replication. Certain hybrid molecules can inhibit human topoisomerase IIβ, preventing cancer cells from replicating their DNA and proliferating.[1]
-
Induction of Apoptosis: Beyond specific targets, many sulfonyl-imidazole derivatives trigger apoptosis through various intrinsic and extrinsic pathways. This can involve the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[9]
Structure-Activity Relationship (SAR) Insights
The specific substituents on both the sulfonyl and imidazole rings play a critical role in determining the anticancer potency. For example, the introduction of isoxazolyl groups to the imidazole-sulfonamide core has been shown to yield compounds with potent activity against breast, lung, and colon cancer cell lines.[1] Similarly, attaching piperazine moieties can enhance efficacy against breast and ovarian cancer.[1] These findings underscore the importance of targeted chemical modifications in optimizing the anticancer profile.
Quantitative Data Summary
The efficacy of anticancer compounds is typically measured by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound Class | Cancer Cell Line | Activity (IC₅₀) | Reference |
| Benzimidazole Sulfonamides | A549 (Lung) | 0.15 µM | [4] |
| Benzimidazole Sulfonamides | HeLa (Cervical) | 0.21 µM | [4] |
| Sulfonamide-Imidazole Hybrids | MCF-7 (Breast) | Comparable to Etoposide | [1] |
| Isoxazolyl-Imidazole Sulfonamides | Colo-205 (Colon) | Potent Activity Reported | [1] |
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antimicrobial resistance is a global health crisis, necessitating the development of new classes of antibiotics. Sulfonyl-imidazole derivatives have demonstrated significant potential in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria.[10][11]
Mechanisms of Action
The antimicrobial action of these compounds is believed to stem from their ability to interfere with essential bacterial processes.
-
Disruption of Cell Membrane/Wall Synthesis: Imidazole derivatives can disrupt the integrity of the microbial cell membrane or interfere with cell wall synthesis, leading to leakage of cellular contents and cell death.[5][10]
-
Inhibition of DNA Replication: Some compounds may inhibit key enzymes involved in bacterial DNA replication, preventing the microbes from multiplying.[10]
-
Enzyme Inhibition: A primary mechanism for antifungal imidazoles is the inhibition of lanosterol 14α-demethylase, an enzyme crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[5][9] This mechanism may also be relevant for some antibacterial actions.
Quantitative Data Summary
Antimicrobial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism.
| Compound Class | Bacterial Strain | Activity (MIC) | Reference |
| Nitroimidazole-Sulfonyl Hybrid | K. pneumoniae | 41 µM | [12] |
| Nitroimidazole-Sulfonyl Hybrid | E. coli | 41 µM | [12] |
| Benzimidazole Sulfonamide | A. calcoaceticus | 0.05 mg/mL | [11] |
| Imidazole-based Hybrids | E. coli | 6.2 µM | [12] |
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of numerous diseases, from arthritis to cardiovascular disease. Sulfonyl-imidazole derivatives have shown promise as anti-inflammatory agents, often with a reduced risk of the gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[13][14]
Mechanisms of Action
The anti-inflammatory effects are primarily attributed to the modulation of the arachidonic acid pathway.
-
COX-2 Inhibition: Many compounds are designed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins. By selectively inhibiting COX-2 over the constitutively expressed COX-1, these derivatives can reduce inflammation with a lower risk of gastric ulcers.[13]
-
Modulation of Inflammatory Signaling: Some derivatives can interfere with key inflammatory signaling pathways, such as the NF-κB pathway, which would downregulate the production of pro-inflammatory cytokines like TNF-α and IL-1β.[15]
-
Antioxidant Properties: The ability of these compounds to scavenge reactive oxygen species can also contribute to their anti-inflammatory effects, as oxidative stress is closely linked to the inflammatory process.[15]
Experimental Protocols and Workflows
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential.
General Synthesis Workflow
The synthesis of sulfonyl-imidazole derivatives often follows a multi-step process that can be adapted to generate a library of diverse compounds for screening.
Caption: General workflow from synthesis to biological evaluation.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is a standard method for assessing the antibacterial activity of a compound.
1. Preparation of Bacterial Inoculum:
- Aseptically pick several colonies of the test bacterium from an agar plate.
- Suspend the colonies in sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
- Dilute this suspension 1:100 in sterile Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.
2. Preparation of Compound Dilutions:
- Prepare a stock solution of the sulfonyl-imidazole derivative in a suitable solvent (e.g., DMSO).
- Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using MHB to achieve a range of desired concentrations.
3. Inoculation and Incubation:
- Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 7.5 x 10⁵ CFU/mL.
- Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
- Incubate the plate at 37°C for 18-24 hours.
4. Determination of MIC:
- After incubation, visually inspect the plate for turbidity.
- The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Protocol: MTT Assay for Anticancer Cytotoxicity
This colorimetric assay is widely used to assess the cytotoxic effect of a compound on cancer cell lines.
1. Cell Seeding:
- Culture the desired cancer cell line under appropriate conditions.
- Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
2. Compound Treatment:
- Prepare serial dilutions of the sulfonyl-imidazole derivative in the cell culture medium.
- Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with solvent).
- Incubate the plate for 48-72 hours.
3. MTT Addition and Incubation:
- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
- Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
4. Solubilization and Absorbance Reading:
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC₅₀ value can then be calculated from the dose-response curve.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Future Perspectives and Conclusion
The sulfonyl-imidazole scaffold is a validated platform for the development of potent therapeutic agents. The versatility in chemical synthesis allows for the creation of large, diverse libraries amenable to high-throughput screening against a plethora of biological targets. Future research should focus on:
-
Target Deconvolution: Elucidating the precise molecular targets for the most active compounds to better understand their mechanisms of action.
-
Pharmacokinetic Optimization: Modifying structures to improve ADME (absorption, distribution, metabolism, and excretion) properties, enhancing bioavailability and in vivo efficacy.
-
Combination Therapies: Investigating the synergistic effects of sulfonyl-imidazole derivatives with existing drugs to overcome resistance and improve treatment outcomes, particularly in cancer.[16]
References
- Synthesis and Characterization of Sulfonamide-Imidazole Hybrids with In Vitro Antiproliferative Activity against Anthracycline-Sensitive and Resistant H69 Small Cell Lung Cancer Cells. PubMed.
- Synthesis and Anticancer Evaluation of Novel Sulfonamide–Imidazole Hybrid Piperazines: In Vitro and In Silico Studies. ResearchGate.
- Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. ResearchGate.
- An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. National Institutes of Health.
- Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central.
- Imidazole, 1,2,4-triazoles and sulfonamides used in anticancer therapies and structure of the target compounds, Formula A. ResearchGate.
- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI.
- Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. PubMed Central.
- Design, Synthesis and in Vivo Anti-inflammatory Activities of 2,4-Diaryl-5-4H-imidazolone Derivatives. MDPI.
- Analgesic, Anti-Inflammatory and Oxy-Radical Scavenger Activity of Imidazole and Imidazole Derivatives. PubMed.
- Design, Synthesis and Anticancer Activity of Sulfonamide Derivatives of 1,2,3-Triazole-Indoles. ResearchGate.
- Combining Sulfonylureas with Anticancer Drugs: Evidence of Synergistic Efficacy with Doxorubicin In Vitro and In Vivo. MDPI.
- Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions.
- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI.
- Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. Oriental Journal of Chemistry.
- Imidazoles as potential anticancer agents. PubMed Central.
- Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. CABI Digital Library.
- Synthesis and antimicrobial activity of imidazolium salts. OAText.
- Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. PubMed Central.
- Imidazole and its biological activities: A review. Semantic Scholar.
- Overview on Biological Activities of Imidazole Derivatives. OUCI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nano-ntp.com [nano-ntp.com]
- 6. Synthesis and Characterization of Sulfonamide-Imidazole Hybrids with In Vitro Antiproliferative Activity against Anthracycline-Sensitive and Resistant H69 Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and in Vivo Anti-inflammatory Activities of 2,4-Diaryl-5-4H-imidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Schiff’s Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 16. mdpi.com [mdpi.com]
Spectroscopic Blueprint of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole: A Predictive Technical Guide
Foreword: The Imperative of Spectroscopic Characterization in Drug Discovery
Molecular Structure and Predicted Spectroscopic Highlights
1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole possesses a unique combination of a sterically hindered and electron-withdrawing 2-bromophenylsulfonyl group attached to a 4-methyl-substituted imidazole ring. This arrangement is predicted to give rise to a distinct set of spectroscopic signatures.
-
¹H NMR: The aromatic protons are expected to exhibit complex splitting patterns due to restricted rotation around the S-N bond and the influence of the bromine substituent. The imidazole protons will show characteristic shifts, with the C2-H being the most downfield. The methyl group will present as a singlet, slightly influenced by the electronic environment of the imidazole ring.
-
¹³C NMR: The carbon spectrum will be characterized by signals corresponding to the brominated benzene ring, the sulfonyl-bearing carbon, the imidazole ring carbons, and the methyl group. The proximity of the bulky sulfonyl group is expected to influence the chemical shifts of the imidazole carbons.
-
IR Spectroscopy: The spectrum will be dominated by strong absorption bands characteristic of the sulfonyl (S=O) group, in addition to vibrations from the aromatic and imidazole rings.
-
Mass Spectrometry: The mass spectrum is anticipated to show a prominent molecular ion peak with a characteristic isotopic pattern due to the presence of bromine. Fragmentation is likely to occur at the S-N bond and through loss of SO₂.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Predictive Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections provide a detailed prediction of the ¹H and ¹³C NMR spectra of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum is based on the analysis of substituent effects and data from analogous compounds such as 1-(phenylsulfonyl)-1H-imidazole and 1-tosyl-1H-imidazole.[1]
Table 1: Predicted ¹H NMR Chemical Shifts for 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole (in DMSO-d₆, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |
| H-2 (imidazole) | ~8.2 - 8.4 | s | - | Deshielded due to adjacent nitrogen atoms and the electron-withdrawing sulfonyl group. |
| H-5 (imidazole) | ~7.5 - 7.7 | s | - | Influenced by the adjacent methyl group and the sulfonyl group. |
| H-3' (phenyl) | ~7.9 - 8.1 | dd | ~8.0, 1.5 | Ortho to the bromine atom, expected to be downfield. |
| H-4', H-5' (phenyl) | ~7.5 - 7.7 | m | - | Complex multiplet due to overlapping signals. |
| H-6' (phenyl) | ~7.8 - 8.0 | dd | ~8.0, 1.5 | Ortho to the sulfonyl group, expected to be downfield. |
| -CH₃ (methyl) | ~2.2 - 2.4 | s | - | Singlet in the typical range for a methyl group on an aromatic heterocycle. |
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum is derived from established chemical shift ranges for substituted imidazoles and arylsulfonyl compounds.
Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole (in DMSO-d₆, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-2 (imidazole) | ~138 - 140 | Most deshielded imidazole carbon due to two adjacent nitrogen atoms. |
| C-4 (imidazole) | ~140 - 142 | Attached to the methyl group. |
| C-5 (imidazole) | ~118 - 120 | Shielded relative to C-2 and C-4. |
| C-1' (phenyl) | ~138 - 140 | Carbon attached to the sulfonyl group. |
| C-2' (phenyl) | ~120 - 122 | Carbon bearing the bromine atom. |
| C-3' (phenyl) | ~134 - 136 | Aromatic CH. |
| C-4' (phenyl) | ~128 - 130 | Aromatic CH. |
| C-5' (phenyl) | ~132 - 134 | Aromatic CH. |
| C-6' (phenyl) | ~126 - 128 | Aromatic CH. |
| -CH₃ (methyl) | ~12 - 14 | Typical range for a methyl group on an imidazole ring. |
Experimental Protocol for NMR Spectroscopy
A standardized protocol is essential for acquiring high-quality, reproducible NMR data.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole and dissolve it in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a high-purity deuterated solvent is critical to avoid interfering signals.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard one-dimensional ¹H spectrum using a 90° pulse.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Employ a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to encompass all expected carbon signals (e.g., 0-160 ppm).
-
Use a sufficient number of scans (e.g., 1024 or more) to obtain good signal intensity, especially for quaternary carbons.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).
Caption: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy: Vibrational Fingerprinting
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole is predicted to be characterized by strong absorptions from the sulfonyl group.
Predicted IR Absorption Bands
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~1380 - 1350 | Strong | Asymmetric SO₂ Stretch | Sulfonyl |
| ~1180 - 1160 | Strong | Symmetric SO₂ Stretch | Sulfonyl |
| ~3100 - 3150 | Medium | C-H Stretch | Aromatic & Imidazole |
| ~1580 - 1450 | Medium-Strong | C=C and C=N Stretch | Aromatic & Imidazole |
| ~750 - 780 | Strong | C-Br Stretch | Bromophenyl |
Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient technique for obtaining IR spectra of solid samples.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Caption: Workflow for ATR-FTIR Spectroscopic Analysis.
Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and fragmentation patterns.
Predicted Mass Spectrum
Table 4: Predicted Key Ions in the Mass Spectrum (Electron Ionization)
| m/z | Predicted Ion | Notes |
| 314/316 | [M]⁺ | Molecular ion peak with a characteristic 1:1 ratio for the bromine isotopes (⁷⁹Br and ⁸¹Br). |
| 250/252 | [M - SO₂]⁺ | Loss of sulfur dioxide. |
| 155/157 | [C₆H₄Br]⁺ | Bromophenyl cation. |
| 81 | [C₄H₅N₂]⁺ | 4-methyl-1H-imidazolyl cation. |
Experimental Protocol for Mass Spectrometry
Step-by-Step Methodology:
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use electron ionization (EI) to generate charged fragments.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Caption: Workflow for Mass Spectrometric Analysis.
Conclusion and Future Perspectives
This technical guide provides a comprehensive, predictive overview of the key spectroscopic features of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a valuable resource for researchers working with this and structurally related compounds. While these predictions are based on sound scientific principles and data from analogous molecules, experimental verification remains the gold standard. Future work should focus on the synthesis and full spectroscopic characterization of this target molecule to validate and refine the predictions presented herein. Such experimental data will be invaluable for the continued development of novel therapeutics based on the N-arylsulfonylimidazole scaffold.
References
- Supporting Information for an undisclosed article. (2021). Provided via Google Search Results.
Sources
Solubility of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole in common lab solvents
An In-depth Technical Guide Solubility Profile of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole in Common Laboratory Solvents
Abstract
The successful progression of any chemical entity from discovery to application is fundamentally reliant on a thorough understanding of its physicochemical properties. Among these, solubility is a critical determinant of a compound's utility, impacting everything from reaction kinetics and purification strategies to bioavailability in drug development. This guide provides a comprehensive technical overview of the solubility characteristics of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole. In the absence of established public data for this specific molecule, we present a framework for its rational solubility assessment. This document combines a theoretical analysis based on molecular structure with a detailed, field-proven experimental protocol for empirical determination. We will explore the causality behind solvent selection, detail a self-validating experimental workflow, and provide the necessary tools for researchers to accurately characterize this compound in their own laboratory settings.
Theoretical Solubility Assessment: A "First Principles" Approach
Before undertaking empirical testing, a theoretical assessment of a molecule's solubility provides an invaluable predictive framework, guiding solvent selection and experimental design. The principle of "like dissolves like" states that substances with similar intermolecular forces are more likely to be soluble in one another.[1] To apply this, we must first dissect the structure of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole.
The molecular weight of this compound is 301.16 g/mol , with a formula of C₁₀H₉BrN₂O₂S.[2] Its structure can be deconstructed into three key functional regions, each contributing distinct physicochemical characteristics.
Caption: Molecular structure deconstruction for solubility prediction.
Analysis:
-
2-Bromophenyl Group: This aromatic ring substituted with a bromine atom is bulky and hydrophobic. It will favor interactions with non-polar solvents through van der Waals forces.
-
Sulfonyl Group (SO₂): The sulfonyl linker is a potent polar, aprotic functional group. The oxygen atoms are strong hydrogen bond acceptors, which will promote solubility in solvents capable of donating hydrogen bonds (protic solvents) or those with strong dipoles.
-
4-Methyl-1H-imidazole Ring: The imidazole ring is a polar heterocycle. The lone pair of electrons on the non-sulfonated nitrogen atom can act as a hydrogen bond acceptor. The methyl group adds a small degree of lipophilicity.
Overall Prediction: The molecule presents a duality of character. It possesses significant non-polar surface area from the bromophenyl ring, but also highly polar functionality in the sulfonyl and imidazole moieties. This suggests it is unlikely to be highly soluble in the extremes of the polarity scale (e.g., water or hexane). Its solubility is expected to be highest in polar aprotic solvents that can effectively solvate both the polar groups and the non-polar ring system.
Common Laboratory Solvents
The choice of solvents for testing should cover a wide range of polarities and hydrogen bonding capabilities.
Table 1: Properties of Common Laboratory Solvents
| Solvent | Relative Polarity[3] | Dielectric Constant (approx.)[4] | Classification |
|---|---|---|---|
| n-Hexane | 0.009 | 1.9 | Non-Polar |
| Toluene | 0.099 | 2.4 | Non-Polar |
| Dichloromethane (DCM) | 0.309 | 9.1 | Polar Aprotic |
| Acetone | 0.355 | 21 | Polar Aprotic |
| Acetonitrile (ACN) | 0.460 | 37 | Polar Aprotic |
| Ethanol (EtOH) | 0.654 | 24.5 | Polar Protic |
| Methanol (MeOH) | 0.762 | 33 | Polar Protic |
| Dimethyl Sulfoxide (DMSO) | 0.444 | 47 | Polar Aprotic |
| N,N-Dimethylformamide (DMF) | 0.386 | 38 | Polar Aprotic |
| Water | 1.000 | 80 | Polar Protic |
Qualitative Solubility Predictions
Based on the structural analysis, we can formulate a hypothesis for the solubility behavior of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole.
Table 2: Predicted Qualitative Solubility
| Solvent | Predicted Solubility | Rationale |
|---|---|---|
| n-Hexane, Toluene | Insoluble / Very Low | The high polarity of the sulfonyl and imidazole groups will prevent dissolution in non-polar solvents. |
| Dichloromethane | Moderate to High | DCM is a good solvent for moderately polar compounds and should effectively solvate the entire molecule. |
| Acetone, Acetonitrile | Moderate to High | These polar aprotic solvents can engage in dipole-dipole interactions with the polar moieties. |
| Ethanol, Methanol | Low to Moderate | These protic solvents can hydrogen bond with the sulfonyl oxygens, but the large non-polar region may limit overall solubility. |
| DMSO, DMF | High | These are strong, polar aprotic solvents, often considered "universal" for moderately polar organic molecules. They are expected to be excellent solvents. |
| Water | Very Low / Insoluble | The molecule lacks strong hydrogen bond donating groups and possesses a large hydrophobic bromophenyl ring, making it poorly soluble in water.[1] |
Experimental Protocol: Thermodynamic Equilibrium Solubility Determination
While predictions are useful, empirical data is the definitive standard. The "gold standard" for determining the intrinsic solubility of a compound is the equilibrium shake-flask method.[5] This method measures the concentration of a saturated solution that is in thermodynamic equilibrium with the solid material.[6]
Causality in Method Selection
We choose the shake-flask method for its robustness and reliability. Unlike kinetic solubility assays, which often use a DMSO stock solution and can be prone to precipitation artifacts, the equilibrium method ensures that the measured solubility reflects the true interaction between the pure solid and the solvent at a given temperature.[7][8] This is crucial for applications like crystallization, formulation, and predicting in-vivo behavior.[9] The use of a reliable analytical technique like HPLC for quantification ensures accuracy and specificity.
Caption: Experimental workflow for the shake-flask method.
Detailed Step-by-Step Methodology
Materials & Reagents:
-
1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole (solid, >98% purity)
-
Selected solvents (HPLC grade or higher)
-
Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
HPLC system with UV detector
-
Analytical balance
Protocol:
-
Preparation of Vials:
-
To each of a series of labeled glass vials, add an excess amount of the solid compound (e.g., 5-10 mg). The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.
-
Accurately add a known volume of the test solvent (e.g., 2.0 mL) to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (typically 25 °C).
-
Agitate the slurries for a minimum of 24 hours. For compounds that may have slow dissolution kinetics or exist in different polymorphic forms, extending this to 48 or 72 hours is recommended to ensure true thermodynamic equilibrium is reached.[8]
-
-
Phase Separation:
-
After equilibration, remove the vials and let them stand undisturbed for at least 1 hour to allow the solid to settle.
-
For a more complete separation, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).[6]
-
-
Sampling and Dilution:
-
Crucial Step: Carefully withdraw an aliquot of the clear supernatant from the top of the solution, taking extreme care not to disturb the solid pellet at the bottom.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This removes any remaining microscopic particulates. Self-Validation Note: The first few drops from the filter should be discarded to saturate any potential binding sites on the filter material.[6]
-
Accurately perform a serial dilution of the filtered supernatant with the HPLC mobile phase to bring the concentration within the linear range of the calibration curve.
-
-
Quantification by HPLC-UV:
-
Prepare a set of calibration standards of the compound in the mobile phase at known concentrations.
-
Analyze the calibration standards to generate a calibration curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (r²) > 0.995.
-
Inject the diluted samples from step 4 onto the HPLC system.
-
Record the peak area for the compound in each sample.
-
-
Calculation:
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated solution by multiplying by the dilution factor.
-
Express the final solubility in appropriate units, such as mg/mL and mol/L.
-
Data Presentation
Quantitative results should be compiled into a clear, concise table for easy comparison and interpretation.
Table 3: Experimental Solubility Data for 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Classification |
|---|---|---|---|
| n-Hexane | [Experimental Value] | [Calculated Value] | [e.g., Poorly Soluble] |
| Toluene | [Experimental Value] | [Calculated Value] | [e.g., Sparingly Soluble] |
| Dichloromethane | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |
| Acetone | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |
| Acetonitrile | [Experimental Value] | [Calculated Value] | [e.g., Freely Soluble] |
| Ethanol | [Experimental Value] | [Calculated Value] | [e.g., Sparingly Soluble] |
| Methanol | [Experimental Value] | [Calculated Value] | [e.g., Sparingly Soluble] |
| DMSO | [Experimental Value] | [Calculated Value] | [e.g., Very Soluble] |
| DMF | [Experimental Value] | [Calculated Value] | [e.g., Very Soluble] |
| Water | [Experimental Value] | [Calculated Value] | [e.g., Practically Insoluble]|
Conclusion
1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole is a compound of moderate polarity with both significant hydrophobic and polar character. Theoretical analysis predicts its highest solubility in polar aprotic solvents like DMSO and DMF, with moderate solubility in solvents like DCM and acetone, and poor solubility in non-polar and highly protic solvents like hexane and water. This guide provides the complete theoretical and experimental framework necessary for any researcher to confidently determine the precise solubility profile of this compound. Adherence to the detailed shake-flask protocol will yield reliable, high-quality thermodynamic solubility data, which is essential for informed decision-making in chemical synthesis, purification, and pharmaceutical development.
References
-
Rowan Scientific. (n.d.). Predicting Solubility. Rowan Scientific. [Link]
-
Duffy, E. M., & Jorgensen, W. L. (2000). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]
-
Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]
-
Ghaedi, H., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central. [Link]
-
Misev, D., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]
- Unknown. (n.d.). Polarity of Solvents.
-
Reichardt, C. (2003). Solvents and Polarity. In Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link]
-
Alves, C., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity. Department of Chemistry. [Link]
-
The Periodic Table. (n.d.). Examples of High Polarity Solvents. [Link]
-
Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Journal of Pharmaceutical Sciences. [Link]
-
LibreTexts Chemistry. (2023). Polar Protic and Aprotic Solvents. [Link]
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
-
Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole [cymitquimica.com]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. rheolution.com [rheolution.com]
An In-depth Technical Guide to the Synthesis of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole: Starting Materials and Core Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Sulfonylated Imidazoles
N-arylsulfonylated imidazoles are a class of compounds that feature prominently in medicinal chemistry due to their diverse biological activities. The sulfonyl group can act as a crucial pharmacophore, enhancing the binding affinity of the molecule to biological targets. The specific compound, 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole, incorporates a brominated phenylsulfonyl group attached to a methyl-substituted imidazole ring. This unique combination of moieties makes it a valuable scaffold for the development of novel therapeutic agents. The synthesis of this target molecule relies on the strategic coupling of two key building blocks: 4-methyl-1H-imidazole and 2-bromobenzenesulfonyl chloride.
Core Starting Materials: Properties and Procurement
The successful synthesis of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole is contingent on the quality and purity of the starting materials. The two primary reagents required are 4-methyl-1H-imidazole and 2-bromobenzenesulfonyl chloride.
4-methyl-1H-imidazole
4-methyl-1H-imidazole is a heterocyclic aromatic organic compound. The presence of the methyl group at the 4-position of the imidazole ring can influence its electronic properties and steric hindrance, which can be a factor in its reactivity. It's important to note the tautomeric nature of monosubstituted imidazoles, where 4-methylimidazole exists in equilibrium with 5-methylimidazole[1].
-
Synthesis of 4-methyl-1H-imidazole: While commercially available, understanding its synthesis can be beneficial. One common industrial method involves the reaction of methylglyoxal with formaldehyde and excess ammonia[2]. Another approach utilizes the reaction of hydroxypropanone and formamide in the presence of ammonia[2]. Various other synthetic routes for substituted imidazoles have been developed, including multi-component reactions and cyclocondensations[3][4].
2-Bromobenzenesulfonyl Chloride
2-Bromobenzenesulfonyl chloride is an aromatic sulfonyl chloride that serves as the electrophile in the N-sulfonylation reaction[5]. The bromine atom at the ortho position of the benzene ring introduces specific steric and electronic characteristics to the molecule, which can be leveraged in further synthetic modifications.
-
Synthesis of 2-Bromobenzenesulfonyl Chloride: This reagent can be synthesized through several methods. A common laboratory and industrial approach involves the diazotization of 2-aminobenzenesulfonic acid, followed by a Sandmeyer-type reaction and subsequent chlorosulfonation[6][7]. Another synthetic route starts from substituted aniline, proceeding through a ferric chloride or zinc chloride diazonium salt intermediate which then undergoes a sulfonyl chlorination reaction[8].
Below is a summary of the key properties of the starting materials:
| Starting Material | Chemical Formula | Molecular Weight | CAS Number | Key Properties |
| 4-methyl-1H-imidazole | C4H6N2 | 82.10 g/mol | 822-36-6 | White to off-white crystalline solid, soluble in water and polar organic solvents. |
| 2-Bromobenzenesulfonyl Chloride | C6H4BrClO2S | 255.52 g/mol | 2905-25-1 | Slightly yellow crystalline powder, moisture-sensitive, corrosive[7][9]. |
Synthetic Pathway: The N-Sulfonylation Reaction
The core of the synthesis involves the N-sulfonylation of 4-methyl-1H-imidazole with 2-bromobenzenesulfonyl chloride. This reaction is a type of N-arylation, a critical transformation in medicinal chemistry for creating carbon-nitrogen bonds[10].
Reaction Mechanism and Rationale
The reaction proceeds via a nucleophilic attack of the nitrogen atom of the imidazole ring on the electrophilic sulfur atom of the sulfonyl chloride. The lone pair of electrons on one of the nitrogen atoms in the imidazole ring initiates the attack on the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. Subsequently, a chloride ion is eliminated, and a proton is removed from the imidazole nitrogen, typically by a base, to yield the final N-sulfonylated product.
The choice of a base is crucial to neutralize the hydrochloric acid generated during the reaction and to facilitate the deprotonation of the imidazole nitrogen, thereby enhancing its nucleophilicity. Common bases for this transformation include triethylamine, pyridine, or an inorganic base like potassium carbonate. The solvent selection is also important; aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are typically used to avoid side reactions with the sulfonyl chloride.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a detailed methodology for the synthesis of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole.
Materials and Equipment
-
4-methyl-1H-imidazole
-
2-Bromobenzenesulfonyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (DCM) (or another suitable aprotic solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Synthetic Procedure
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 4-methyl-1H-imidazole (1.0 equivalent) and triethylamine (1.1-1.5 equivalents) in anhydrous DCM.
-
Addition of Sulfonyl Chloride: While stirring the solution at 0 °C (ice bath), add a solution of 2-bromobenzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM dropwise via a dropping funnel over 30 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer and wash it successively with saturated aqueous sodium bicarbonate solution and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Melting Point: To assess the purity of the crystalline solid.
Visualizing the Synthesis
To better illustrate the process, the following diagrams outline the chemical reaction and the experimental workflow.
Caption: Step-by-step experimental workflow.
Conclusion and Future Perspectives
This guide has detailed the essential starting materials and a robust protocol for the synthesis of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole. The N-sulfonylation reaction is a reliable method for the preparation of this class of compounds. For researchers and drug development professionals, this molecule serves as a valuable building block for the creation of more complex structures with potential therapeutic applications. Further derivatization, particularly at the bromine position via cross-coupling reactions, can lead to the generation of diverse chemical libraries for biological screening. The principles and techniques outlined herein provide a solid foundation for the successful synthesis and further exploration of N-sulfonylated imidazoles.
References
-
Ji, Z. (2003). Studies on synthesis of 2-bromobenzenesulfonyl chloride. Tianjin Chemical Industry. Retrieved from [Link]
- Google Patents. (n.d.). CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof.
-
Maksons Fine Chem Pvt. Ltd. (n.d.). 2-Bromobenzenesulfonyl Chloride. Retrieved from [Link]
-
de Oliveira, C. S. A., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(16), 4787. Retrieved from [Link]
- Google Patents. (n.d.). US4803281A - Preparation of 4-methylimidazole.
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
-
ResearchGate. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed reaction mechanism for N‐arylation of imidazole. Retrieved from [Link]
-
PubChem. (n.d.). 1-((2-Bromophenyl)sulfonyl)-1H-imidazole. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl-. Retrieved from [Link]
-
MDPI. (n.d.). N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic mechanism of the N-arylation reaction of imidazole and phenylboronic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
- Google Patents. (n.d.). CN106674121A - Preparation method of 4-halogen-1H-imidazole.
- Google Patents. (n.d.). US4224452A - Method for preparing 4-hydroxymethyl imidazoles.
Sources
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4803281A - Preparation of 4-methylimidazole - Google Patents [patents.google.com]
- 3. Imidazole synthesis [organic-chemistry.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. 2-Bromobenzenesulfonyl Chloride Manufacturer in Ankleshwar, 2-Bromobenzenesulfonyl Chloride Supplier [maksons.co.in]
- 6. semanticscholar.org [semanticscholar.org]
- 7. 2-Bromobenzenesulphonyl chloride | 2905-25-1 [chemicalbook.com]
- 8. CN117551005A - A kind of synthesis method of 2-bromobenzenesulfonyl chloride and its derivatives - Google Patents [patents.google.com]
- 9. biosynth.com [biosynth.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Predicted Mechanism of Action for Bromophenylsulfonyl Imidazoles
Abstract
The convergence of privileged scaffolds in medicinal chemistry often yields novel molecular entities with significant therapeutic potential. Bromophenylsulfonyl imidazoles represent such a class, integrating the biologically active imidazole core with a sulfonyl linker and a halogenated phenyl ring. This technical guide synthesizes current knowledge to propose a plausible mechanism of action for this compound class, focusing on the inhibition of key signaling kinases. We further delineate a comprehensive, multi-stage experimental workflow designed to rigorously validate this predicted mechanism, providing detailed protocols and data interpretation frameworks for researchers in drug discovery and development.
Introduction: The Rationale for Bromophenylsulfonyl Imidazoles
The imidazole ring is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs and natural compounds like histamine and histidine. Its electron-rich nature and ability to act as both a hydrogen bond donor and acceptor allow it to readily interact with a variety of biological targets, including enzymes and receptors. The sulfonyl group is another critical pharmacophore, known for its ability to form strong hydrogen bonds and act as a rigid linker, thereby orienting other functional groups for optimal target engagement. Compounds containing a sulfonyl group have been successfully developed as inhibitors of enzymes such as proteases and kinases. The addition of a bromophenyl moiety can enhance lipophilicity, potentially improving cell permeability, and can introduce specific steric and electronic interactions within a binding pocket.
Given these individual contributions, it is predicted that bromophenylsulfonyl imidazoles function as inhibitors of protein kinases , a large family of enzymes that play a central role in cellular signaling and are frequently dysregulated in diseases such as cancer and inflammation.
Predicted Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
We hypothesize that bromophenylsulfonyl imidazoles act as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers. The structural features of bromophenylsulfonyl imidazoles suggest they could bind to the ATP-binding pocket of PI3K, preventing the phosphorylation of its downstream targets.
Molecular Interactions at the Target Site
The predicted binding mode within the PI3K active site involves a multi-point interaction:
-
Imidazole Core: The nitrogen atoms of the imidazole ring are predicted to form hydrogen bonds with key amino acid residues in the hinge region of the PI3K catalytic domain.
-
Sulfonyl Group: The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, further stabilizing the interaction with the protein.
-
Bromophenyl Ring: This lipophilic group is likely to be oriented towards a hydrophobic pocket within the active site, contributing to the overall binding affinity and potentially providing selectivity over other kinases.
Downstream Cellular Consequences
Inhibition of PI3K by bromophenylsulfonyl imidazoles would lead to a cascade of downstream effects:
-
Reduced Akt Phosphorylation: Decreased PI3K activity will result in lower levels of phosphorylated (active) Akt.
-
Inhibition of mTORC1 Signaling: The reduction in active Akt will lead to the deactivation of mTOR Complex 1 (mTORC1), a key regulator of protein synthesis and cell growth.
-
Induction of Apoptosis: By suppressing the pro-survival signals mediated by Akt, these compounds are predicted to induce programmed cell death (apoptosis) in cancer cells.
-
Cell Cycle Arrest: Inhibition of the PI3K/Akt/mTOR pathway is also expected to cause a halt in the cell cycle, preventing tumor cell proliferation.
The following diagram illustrates the predicted mechanism of action:
Caption: Predicted mechanism of action of bromophenylsulfonyl imidazoles.
Experimental Validation Workflow
A rigorous and phased approach is essential to validate the predicted mechanism of action. The following experimental workflow provides a comprehensive strategy, from initial target engagement to in vivo efficacy.
Caption: Phased experimental workflow for mechanism of action validation.
Phase 1: Target Engagement & In Vitro Activity
Objective: To confirm direct inhibition of the predicted target kinase and assess the compound's effect on cancer cell viability.
3.1.1. Experimental Protocol: Biochemical Kinase Assay
-
Principle: This assay directly measures the ability of the bromophenylsulfonyl imidazole to inhibit the enzymatic activity of purified PI3K in a cell-free system.
-
Methodology:
-
Recombinant human PI3K enzyme is incubated with its substrate (e.g., PIP2) and ATP in a reaction buffer.
-
The bromophenylsulfonyl imidazole is added at various concentrations.
-
The reaction is allowed to proceed for a defined period.
-
The amount of phosphorylated product (PIP3) is quantified using a suitable detection method (e.g., luminescence-based assay, fluorescence polarization, or ELISA).
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.
-
3.1.2. Experimental Protocol: Cell Viability/Proliferation Assay
-
Principle: This assay determines the effect of the compound on the growth and viability of cancer cell lines known to have an activated PI3K/Akt/mTOR pathway (e.g., MCF-7, A549).
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a serial dilution of the bromophenylsulfonyl imidazole for 48-72 hours.
-
Cell viability is assessed using a metabolic assay such as MTT or CellTiter-Glo®, which measures the metabolic activity of living cells.
-
The GI50 value (the concentration of compound that causes 50% growth inhibition) is determined.
-
Data Presentation:
| Compound | PI3K IC50 (nM) | MCF-7 GI50 (µM) | A549 GI50 (µM) |
| Bromophenylsulfonyl Imidazole | 50 | 1.2 | 2.5 |
| Positive Control (e.g., Idelalisib) | 10 | 0.5 | 0.8 |
| Negative Control | >10,000 | >50 | >50 |
Phase 2: Cellular Mechanism of Action
Objective: To confirm that the compound inhibits the PI3K/Akt/mTOR pathway in a cellular context and to characterize the resulting cellular phenotypes.
3.2.1. Experimental Protocol: Western Blot Analysis
-
Principle: This technique is used to measure the levels of specific proteins and their phosphorylation status, providing a direct readout of signaling pathway activity.
-
Methodology:
-
Cancer cells are treated with the bromophenylsulfonyl imidazole at concentrations around the GI50 value for various time points.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for total and phosphorylated forms of PI3K, Akt, and downstream targets like S6 ribosomal protein.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection, and bands are visualized using chemiluminescence.
-
3.2.2. Experimental Protocol: Apoptosis Assay
-
Principle: To quantify the induction of apoptosis following treatment with the compound.
-
Methodology:
-
Cells are treated with the bromophenylsulfonyl imidazole for 24-48 hours.
-
Apoptosis can be measured by several methods, including:
-
Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells. Cells are analyzed by flow cytometry.
-
Caspase-3/7 Activity Assay: This assay measures the activity of key executioner caspases involved in apoptosis.
-
-
3.2.3. Experimental Protocol: Cell Cycle Analysis
-
Principle: To determine if the compound induces cell cycle arrest.
-
Methodology:
-
Cells are treated with the compound for 24 hours.
-
Cells are fixed, and their DNA is stained with a fluorescent dye (e.g., propidium iodide).
-
The DNA content of individual cells is measured by flow cytometry, allowing for the quantification of cells in different phases of the cell cycle (G1, S, G2/M).
-
Phase 3: In Vivo Validation
Objective: To assess the anti-tumor efficacy and target engagement of the bromophenylsulfonyl imidazole in a preclinical animal model.
3.3.1. Experimental Protocol: Tumor Xenograft Model
-
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The effect of the compound on tumor growth is then evaluated.
-
Methodology:
-
A suitable cancer cell line (e.g., MCF-7) is injected subcutaneously into nude mice.
-
Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
The bromophenylsulfonyl imidazole is administered daily (e.g., by oral gavage).
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised for further analysis.
-
3.3.2. Experimental Protocol: Pharmacokinetic/Pharmacodynamic (PK/PD) Studies
-
Principle: To correlate the concentration of the drug in the plasma and tumor with the inhibition of the target pathway.
-
Methodology:
-
A separate cohort of tumor-bearing mice is treated with the compound.
-
At various time points after dosing, blood and tumor samples are collected.
-
Drug concentrations in plasma and tumor tissue are measured by LC-MS/MS (Pharmacokinetics).
-
The levels of phosphorylated Akt and S6 in the tumor lysates are measured by Western blot or ELISA (Pharmacodynamics).
-
Conclusion
The bromophenylsulfonyl imidazole scaffold represents a promising starting point for the development of novel kinase inhibitors. The predicted mechanism of action, centered on the inhibition of the PI3K/Akt/mTOR pathway, is supported by the known pharmacological properties of its constituent moieties. The comprehensive experimental workflow detailed in this guide provides a robust framework for validating this hypothesis. Successful execution of these studies will not only elucidate the precise mechanism of action but also provide the necessary preclinical data to support the advancement of this compound class into further drug development.
References
-
Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. PubMed. [Link]
-
Imidazole. Wikipedia. [Link]
-
Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC. [Link]
-
Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. ResearchGate. [Link]
-
Imidazole derivatives: Impact and prospects in antiviral drug discovery. PubMed Central. [Link]
-
Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PMC - PubMed Central. [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC - PubMed Central. [Link]
-
Therapeutic potential of sulfamides as enzyme inhibitors. PubMed. [Link]
-
Acylated sulfonamide adenosines as potent inhibitors of the adenylate-forming enzyme superfamily. PubMed. [Link]
-
Discovery of sulfonyl hydrazone derivative as a new selective PDE4A and PDE4D inhibitor by lead-optimization approach on the prototype LASSBio-448: In vitro and in vivo preclinical studies. ResearchGate. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI. [Link]
-
Design, synthesis, and biological evaluation of novel imidazole derivatives possessing terminal sulphonamides as potential BRAF V600E inhibitors. PubMed. [Link]
-
New 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones: analgesic activity and histopathological assessment. PMC - PubMed Central. [Link]
-
Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Seminars in Dermatology. [Link]
-
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. [Link]
-
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. PubMed. [Link]
-
Review of pharmacological effects of imidazole derivatives. Science and Healthcare. [Link]
-
Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research. [Link]
-
An Overview of Imidazole, Derivatives Ofimidazole and its Pharmacological Applications. International Journal of Pharmaceutical and Bio-Medical Science. [Link]
-
Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. PubMed. [Link]
-
synthesis and biological evaluation of novel imidazole based compounds. ResearchGate. [Link]
-
Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. NIH. [Link]
-
(PDF) IMIDAZOLE-A NEW PROFILE OF VARIOUS PHARMACOLOGICAL ACTIVITIES. ResearchGate. [Link]
-
Mechanisms of action of the antimycotic imidazoles. PubMed. [Link]
-
Imidazole Antifungal Drugs Inhibit the Cell Proliferation and Invasion of Human Breast Cancer Cells. PMC - NIH. [Link]
An In-Depth Technical Guide to In-Silico Docking Studies of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive, technically-focused walkthrough of performing in-silico molecular docking studies, using 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole as the subject ligand. The imidazole moiety is a critical component in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antibacterial, and antifungal activities.[1][2] This makes its derivatives, such as the title compound, promising candidates for drug discovery pipelines. Molecular docking is an indispensable computational tool that predicts the preferred orientation of a ligand when bound to a target protein, offering insights into binding affinity and interaction mechanisms. This document details the entire workflow, from ligand and protein preparation to the execution of the docking simulation and the critical analysis of the resulting data. Emphasis is placed on the rationale behind each methodological step, ensuring scientific integrity and reproducibility.
Introduction: The Scientific Rationale
The Significance of the Imidazole Scaffold
The imidazole ring is a versatile heterocyclic scaffold found in many natural and synthetic bioactive molecules.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a privileged structure in medicinal chemistry. Imidazole derivatives have been reported to possess a broad spectrum of biological activities, including acting as inhibitors for various enzymes like kinases and proteases.[3][4] The subject of this guide, 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole, combines this potent core with a sulfonyl group, a common feature in many antibacterial and anticancer agents.[5]
The Power of In-Silico Molecular Docking
Molecular docking is a computational technique that predicts the binding mode and affinity of a small molecule (ligand) within the active site of a macromolecule (receptor). This method is a cornerstone of structure-based drug design, enabling the rapid screening of virtual compound libraries and the prioritization of candidates for experimental testing. By simulating the molecular interactions at an atomic level, docking provides invaluable insights that can guide lead optimization and the design of more potent and selective drug candidates.
The In-Silico Docking Workflow: A Step-by-Step Protocol
This section outlines a detailed protocol for conducting a molecular docking study using AutoDock Vina, a widely used and freely available software. For this guide, we will use a hypothetical yet plausible target: the Epidermal Growth Factor Receptor (EGFR) kinase domain, a well-established target in cancer therapy. Imidazole derivatives have been explored as potential EGFR inhibitors.[6]
Step 1: Ligand Preparation
The accuracy of a docking study is highly dependent on the quality of the input structures. The ligand, 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole, must be correctly prepared to represent its most likely state in a biological environment.
Protocol for Ligand Preparation:
-
Obtain 2D Structure: The 2D structure of the ligand can be drawn using chemical drawing software like ChemDraw or obtained from chemical databases such as PubChem.
-
Convert to 3D: The 2D structure is then converted into a 3D conformation.
-
Energy Minimization: The 3D structure should be energy-minimized using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This can be performed using software like Avogadro or UCSF Chimera.[7]
-
Add Hydrogens and Assign Charges: Correct protonation states at physiological pH (around 7.4) are crucial. Hydrogens are added, and partial charges (e.g., Gasteiger charges) are assigned.[8]
-
Save in PDBQT Format: For use with AutoDock Vina, the prepared ligand structure is saved in the PDBQT file format, which includes atomic coordinates, partial charges, and atom type information.[8][9]
Step 2: Protein (Receptor) Preparation
Proper preparation of the target protein is equally critical to ensure the accuracy of the docking simulation.
Protocol for Protein Preparation:
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For our example, we can use a structure of the EGFR kinase domain (e.g., PDB ID: 1M17).[6]
-
Clean the Structure: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.[10][11] In some cases, specific water molecules known to be involved in ligand binding may be retained.[12]
-
Add Hydrogens: Add polar hydrogen atoms to the protein structure.[9]
-
Assign Charges: Assign partial charges to the protein atoms (e.g., Kollman charges).
-
Save in PDBQT Format: The prepared protein is saved in the PDBQT format for use with AutoDock Vina.[7]
Step 3: Defining the Binding Site (Grid Box Generation)
The docking simulation needs to be focused on the region of the protein where the ligand is expected to bind. This is achieved by defining a "grid box."
Protocol for Grid Box Generation:
-
Identify the Binding Pocket: The binding site can be identified based on the location of a co-crystallized ligand in the original PDB file or by using binding site prediction servers.
-
Define Grid Box Dimensions: A 3D grid box is centered on the binding pocket. The size of the box should be large enough to accommodate the ligand and allow for rotational and translational movements.
-
Record Coordinates: The center coordinates (x, y, z) and the dimensions (size_x, size_y, size_z) of the grid box are recorded. These values will be used in the docking configuration file.
Step 4: Running the Docking Simulation with AutoDock Vina
With the prepared ligand, protein, and grid box parameters, the docking simulation can now be executed.
Protocol for Running AutoDock Vina:
-
Create a Configuration File: A text file (e.g., conf.txt) is created to specify the input files and docking parameters.
-
Execute Vina: AutoDock Vina is run from the command line, referencing the configuration file.
This command will generate an output file containing the docked poses of the ligand and a log file with the binding affinity scores.
Analysis and Interpretation of Docking Results
Binding Affinity
The primary quantitative result from AutoDock Vina is the binding affinity, reported in kcal/mol.[13] A more negative value indicates a stronger predicted binding affinity.[13][14] This score can be used to rank different ligands or different poses of the same ligand.[15]
Visualization of Docked Poses
The docked poses of the ligand within the protein's binding site should be visually inspected using molecular visualization software like PyMOL or Discovery Studio.[16] This allows for a qualitative assessment of the binding mode and the identification of key interactions.
Analysis of Molecular Interactions
The non-covalent interactions between the ligand and the protein are crucial for binding. These include:
-
Hydrogen Bonds: Identify hydrogen bonds between the ligand and specific amino acid residues in the binding site.[14]
-
Hydrophobic Interactions: Analyze hydrophobic contacts between non-polar regions of the ligand and protein.
-
Other Interactions: Look for other interactions such as pi-pi stacking or salt bridges.
These interactions provide insights into the structural basis of binding and can guide further optimization of the ligand.[17]
Validation of the Docking Protocol
To ensure the reliability of the docking results, it is essential to validate the docking protocol.
Re-docking of a Co-crystallized Ligand
If the crystal structure of the target protein contains a co-crystallized ligand, a common validation method is to extract this ligand and dock it back into the protein's binding site.[18][19] The docked pose is then compared to the original crystallographic pose by calculating the Root Mean Square Deviation (RMSD). An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[14][18][20]
Data Presentation and Visualization
Quantitative Data Summary
| Metric | Value | Interpretation |
| Binding Affinity | -8.5 kcal/mol | Strong predicted binding affinity. |
| RMSD (Validation) | 1.5 Å | The docking protocol is validated. |
| Hydrogen Bonds | 3 | Significant hydrogen bonding interactions. |
| Interacting Residues | Met793, Lys745, Asp855 | Key residues involved in binding. |
Experimental and Logical Workflows
Caption: The overall workflow of an in-silico molecular docking study.
Caption: Logical flow for validating the docking protocol.
References
-
How I can analyze and present docking results? - Matter Modeling Stack Exchange. (2020, May 18). Retrieved January 22, 2026, from [Link]
-
How can I validate a docking protocol? - ResearchGate. (2015, July 7). Retrieved January 22, 2026, from [Link]
-
HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio - YouTube. (2025, March 28). Retrieved January 22, 2026, from [Link]
-
Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon) - YouTube. (2024, May 29). Retrieved January 22, 2026, from [Link]
-
How to interprete and analyze molecular docking results? - ResearchGate. (2024, September 19). Retrieved January 22, 2026, from [Link]
-
Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock - YouTube. (2025, August 6). Retrieved January 22, 2026, from [Link]
-
Molecular Docking Tutorial. (n.d.). Retrieved January 22, 2026, from [Link]
-
AutoDock Tutorial- Part 4. Preparing Ligand for Docking - YouTube. (2021, May 11). Retrieved January 22, 2026, from [Link]
-
Interpretation of Molecular docking results? - ResearchGate. (2023, December 5). Retrieved January 22, 2026, from [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
-
Validation Studies of the Site-Directed Docking Program LibDock - ACS Publications. (n.d.). Retrieved January 22, 2026, from [Link]
-
Session 4: Introduction to in silico docking. (n.d.). Retrieved January 22, 2026, from [Link]
-
Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R) - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]
-
Learn Maestro: Preparing protein structures - YouTube. (2024, January 29). Retrieved January 22, 2026, from [Link]
-
#Validation of docking##DOCKING Validation#Screening DOCKING#RE-DOCKING#P#Docking Of Inhibitor#DOCK - YouTube. (2020, May 6). Retrieved January 22, 2026, from [Link]
-
DOCKING TUTORIAL. (2010, June 24). Retrieved January 22, 2026, from [Link]
-
Basic docking — Autodock Vina 1.2.0 documentation - Read the Docs. (n.d.). Retrieved January 22, 2026, from [Link]
-
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]
-
The combination of multi-approach studies to explore the potential therapeutic mechanisms of imidazole derivatives as an MCF-7 inhibitor in therapeutic strategies - PMC - NIH. (2023, June 27). Retrieved January 22, 2026, from [Link]
-
AutoDock Vina Documentation. (n.d.). Retrieved January 22, 2026, from [Link]
-
AutoDock Vina. (n.d.). Retrieved January 22, 2026, from [Link]
-
Flow diagram of autodock vina module - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. (n.d.). Retrieved January 22, 2026, from [Link]
-
Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]
-
Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]
-
In-Silico Molecular Docking Studies of Some Imidazole Based Derivatives on Mapk Inhibitor (PDB ID. (n.d.). Retrieved January 22, 2026, from [Link]
-
In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. (2023, November 7). Retrieved January 22, 2026, from [Link]
-
1-((2-Bromophenyl)sulfonyl)-1H-imidazole - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]
-
Pyrazole and imidazole as CYP51 inhibitors? - ResearchGate. (2016, September 3). Retrieved January 22, 2026, from [Link]
-
In-Silico Screening and Molecular Docking of Sulfonylurea Derivatives - Jetir.Org. (n.d.). Retrieved January 22, 2026, from [Link]
-
In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics - PubMed. (2023, September 1). Retrieved January 22, 2026, from [Link]
-
(PDF) Imidazole: Having Versatile Biological Activities - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]
-
An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. sites.ualberta.ca [sites.ualberta.ca]
- 10. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 11. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 12. infochim.u-strasbg.fr [infochim.u-strasbg.fr]
- 13. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 18. researchgate.net [researchgate.net]
- 19. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
A Technical Deep Dive into 1-(2-Bromophenylsulfonyl)-1H-imidazole Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazole nucleus, a ubiquitous scaffold in medicinal chemistry, continues to be a focal point for the design of novel therapeutic agents. When functionalized with an arylsulfonyl group, particularly a 2-bromophenylsulfonyl moiety, the resulting 1-(2-Bromophenylsulfonyl)-1H-imidazole derivatives exhibit a compelling profile of biological activities. This technical guide provides a comprehensive literature review of this specific class of compounds, delving into their synthesis, antimicrobial and anticancer properties, and the underlying structure-activity relationships that govern their therapeutic potential. We will explore detailed synthetic methodologies, present key biological data, and discuss the mechanistic insights that position these derivatives as promising candidates for further drug development.
Introduction: The Imidazole Scaffold and the Significance of the 2-Bromophenylsulfonyl Moiety
Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms, a structure that imparts unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor. This versatility allows imidazole-containing molecules to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer effects[1].
The introduction of a sulfonyl group at the N-1 position of the imidazole ring, creating an N-sulfonylimidazole, modulates the electronic properties and steric profile of the molecule. The arylsulfonyl group, in particular, can enhance the stability of the compound and influence its binding affinity to target proteins[2][3]. The specific placement of a bromine atom at the ortho-position of the phenyl ring in 1-(2-Bromophenylsulfonyl)-1H-imidazole is of particular interest. This halogen substitution can introduce favorable intermolecular interactions, such as halogen bonding, and influence the overall conformation of the molecule, potentially leading to enhanced biological activity and selectivity[4].
This guide will focus specifically on the synthesis and biological evaluation of 1-(2-Bromophenylsulfonyl)-1H-imidazole and its closely related derivatives, providing a detailed analysis of their current standing and future potential in medicinal chemistry.
Synthesis of 1-(2-Bromophenylsulfonyl)-1H-imidazole Derivatives
General Synthetic Pathway
The core of the synthesis involves the reaction of imidazole with 2-bromobenzenesulfonyl chloride. This reaction is typically carried out in the presence of a base to deprotonate the imidazole, thereby increasing its nucleophilicity.
Figure 1: General synthetic workflow for 1-(2-Bromophenylsulfonyl)-1H-imidazole.
Detailed Experimental Protocol (Adapted from General Procedures)
Materials:
-
Imidazole
-
2-Bromobenzenesulfonyl chloride
-
Triethylamine (or Sodium Hydride)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Reaction Setup: To a solution of imidazole (1.0 equivalent) in anhydrous THF or DCM under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 equivalents) dropwise at 0 °C. If using sodium hydride (1.1 equivalents), it should be added portion-wise to the imidazole solution at 0 °C and stirred for 30 minutes to allow for complete deprotonation.
-
Addition of Sulfonyl Chloride: A solution of 2-bromobenzenesulfonyl chloride (1.0 equivalent) in the same anhydrous solvent is added dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched with water. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1-(2-Bromophenylsulfonyl)-1H-imidazole.
Causality behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial to prevent the hydrolysis of the highly reactive 2-bromobenzenesulfonyl chloride.
-
Base: A base is required to deprotonate the imidazole, making the nitrogen atom a more potent nucleophile to attack the sulfonyl chloride. Triethylamine is a convenient choice as it also acts as a scavenger for the HCl byproduct. Sodium hydride provides a stronger, non-nucleophilic base for deprotonation.
-
Temperature Control: The initial reaction is carried out at 0 °C to control the exothermic nature of the reaction and minimize potential side reactions.
-
Purification: Column chromatography is essential to separate the desired product from unreacted starting materials and any byproducts.
Biological Activities of 1-(2-Bromophenylsulfonyl)-1H-imidazole Derivatives
The unique structural features of 1-(2-Bromophenylsulfonyl)-1H-imidazole contribute to its notable biological activities, particularly in the antimicrobial and anticancer realms.
Antimicrobial Activity
Derivatives of N-sulfonylimidazoles have demonstrated significant potential as antimicrobial agents. The sulfonyl group can mimic the transition state of enzymatic reactions, leading to enzyme inhibition in microbial pathways.
In vitro studies have demonstrated the efficacy of 1-(2-Bromophenylsulfonyl)-1H-imidazole against both Gram-positive and Gram-negative bacteria. Specifically, it has been reported to exhibit a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli[4].
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | - | 32 | [4] |
| Escherichia coli | - | 64 | [4] |
Table 1: Antimicrobial Activity of 1-(2-Bromophenylsulfonyl)-1H-imidazole
The mechanism of action is likely multifaceted, but a prominent hypothesis involves the inhibition of essential bacterial enzymes. The sulfonyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to their inactivation[4].
Anticancer Activity
The imidazole scaffold is a key component in numerous anticancer drugs, and N-sulfonylimidazole derivatives are emerging as a promising class of antineoplastic agents[7]. The anticancer effects of these compounds are often attributed to their ability to induce apoptosis and arrest the cell cycle in cancer cells.
1-(2-Bromophenylsulfonyl)-1H-imidazole has been evaluated for its in vitro anticancer activity against human breast cancer (MCF-7) and lung cancer (A549) cell lines [4]. While the specific IC50 values are not publicly available, the compound has been noted to inhibit the proliferation of these cancer cell lines[4].
The proposed mechanism of action for the anticancer effects of N-sulfonylimidazole derivatives involves the inhibition of key enzymes involved in cancer cell proliferation and survival. The sulfonyl group can interact with the active sites of various kinases, which are often dysregulated in cancer[8].
Figure 2: Putative anticancer mechanism of action.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study specifically for 1-(2-Bromophenylsulfonyl)-1H-imidazole derivatives is not extensively documented, insights can be drawn from related classes of compounds.
-
The Sulfonyl Linker: The presence of the sulfonyl group is critical for activity, likely due to its ability to act as a hydrogen bond acceptor and its role in orienting the aryl ring within the binding pocket of target enzymes[2][3].
-
Aryl Substitution: The nature and position of substituents on the phenyl ring significantly impact biological activity. The ortho-bromo substituent in the title compound is thought to be important. Halogen atoms can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity[4].
-
Imidazole Core: Modifications to the imidazole ring itself can lead to changes in activity. For instance, substitution at the C2, C4, or C5 positions can influence the electronic properties and steric bulk of the molecule, thereby affecting its interaction with biological targets[8][9].
Future Directions and Conclusion
1-(2-Bromophenylsulfonyl)-1H-imidazole derivatives represent a promising class of compounds with demonstrable antimicrobial and potential anticancer activities. The current body of research provides a solid foundation for further investigation.
Future research in this area should focus on:
-
Comprehensive SAR studies: Synthesizing a library of analogues with variations in the substitution pattern on the phenyl ring and the imidazole core to elucidate key structural requirements for optimal activity and selectivity.
-
Mechanism of action studies: Elucidating the specific molecular targets of these compounds to understand the precise mechanisms underlying their antimicrobial and anticancer effects. This could involve enzyme inhibition assays, gene expression profiling, and other molecular biology techniques.
-
In vivo evaluation: Assessing the efficacy and safety of the most promising derivatives in preclinical animal models of infection and cancer.
References
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-(2-Bromobenzyl)-1H-imidazole synthesis - chemicalbook [chemicalbook.com]
- 4. 1-(2-Bromophenylsulfonyl)-1H-imidazole | 951884-46-1 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel 2-aryl-4-benzoyl-imidazoles targeting the colchicines binding site in tubulin as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jopir.in [jopir.in]
- 9. researchgate.net [researchgate.net]
Application Note: Synthesis of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole. The procedure involves the N-sulfonylation of 4-methylimidazole with 2-bromobenzenesulfonyl chloride using sodium hydride as a base in an anhydrous solvent. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed procedural instructions, safety protocols, reaction mechanism insights, and characterization guidelines.
Introduction
N-sulfonylated imidazoles are a class of compounds of significant interest in medicinal chemistry. The sulfonyl group acts as a stable, electron-withdrawing moiety that can modulate the physicochemical properties of the imidazole ring, a prevalent scaffold in numerous biologically active molecules.[1][2] Arylsulfonyl imidazoles, in particular, can serve as versatile intermediates or as key structural motifs in pharmacologically active agents, exhibiting a wide range of activities including anticancer, antibacterial, and anti-inflammatory properties.[3][4][5] The title compound, 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole, incorporates a synthetically useful bromine handle, allowing for further structural modifications through cross-coupling reactions.
This application note details a robust and reliable protocol for the synthesis of this target molecule via the reaction of 4-methylimidazole with 2-bromobenzenesulfonyl chloride. The causality behind critical experimental choices, such as the use of a strong, non-nucleophilic base and anhydrous reaction conditions, is explained to ensure procedural integrity and reproducibility.
Reaction Scheme & Mechanism
Overall Reaction:
Mechanism:
The reaction proceeds through a two-step mechanism:
-
Deprotonation: The acidic proton on the N-1 nitrogen of 4-methylimidazole is abstracted by a strong base, sodium hydride (NaH), to form a highly nucleophilic imidazolide anion and hydrogen gas.
-
Nucleophilic Attack: The resulting imidazolide anion attacks the electrophilic sulfur atom of 2-bromobenzenesulfonyl chloride, displacing the chloride leaving group to form the desired N-S bond and the final product.
Sources
- 1. Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The importance of sulfur-containing motifs in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Molecular Complexity with a Privileged Scaffold
In the landscape of modern organic synthesis and drug discovery, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole has emerged as a highly versatile and valuable scaffold, integrating two key reactive functionalities: a synthetically tractable aryl bromide and an N-sulfonylimidazole moiety. This unique combination allows for sequential and regioselective functionalization, making it an ideal starting point for the synthesis of diverse compound libraries targeting a wide array of biological targets.
The imidazole core is a well-established pharmacophore found in numerous natural products and FDA-approved drugs, exhibiting a broad spectrum of biological activities including antifungal, anti-inflammatory, and anticancer properties.[1][2] The 4-methyl substituent provides a subtle yet important modulation of the electronic and steric properties of the imidazole ring. The 2-bromophenyl group serves as a handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkyl, and alkynyl substituents.[3][4] Furthermore, the sulfonyl group can act as a directing group and can be cleaved under specific conditions, offering additional avenues for molecular diversification.
These application notes provide a comprehensive overview of the utility of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole in key organic transformations, complete with detailed experimental protocols and insights into reaction optimization.
Physicochemical Properties
A summary of the key physicochemical properties of the parent compound, 1-((2-Bromophenyl)sulfonyl)-1H-imidazole, is provided below. The addition of a methyl group at the 4-position of the imidazole ring is expected to have a minor impact on these values.
| Property | Value | Source |
| Molecular Formula | C₉H₇BrN₂O₂S | [5] |
| Molecular Weight | 287.14 g/mol | [5] |
| IUPAC Name | 1-((2-bromophenyl)sulfonyl)-1H-imidazole | [5] |
| CAS Number | 951884-46-1 | [5] |
Core Applications in Palladium-Catalyzed Cross-Coupling Reactions
The presence of the aryl bromide moiety in 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern synthetic chemistry for the construction of C-C and C-N bonds.[6][7]
Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Scaffolds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[8][9] This reaction is particularly valuable for the synthesis of biaryl and heterobiaryl structures, which are prevalent in many pharmaceutical agents.
Causality Behind Experimental Choices: The choice of a palladium catalyst and a suitable ligand is critical for an efficient Suzuki-Miyaura coupling. Catalysts like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., SPhos, XPhos) are commonly employed. The ligand stabilizes the palladium center and facilitates the catalytic cycle. A base, such as potassium carbonate or cesium carbonate, is essential to activate the boronic acid for transmetalation. The solvent system, often a mixture of an organic solvent and water, is chosen to ensure the solubility of all reactants.
Experimental Protocol: Suzuki-Miyaura Coupling of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole with Phenylboronic Acid
-
Materials:
-
1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
To a dry Schlenk flask, add 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole, phenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Expected Outcome: This protocol is expected to yield the corresponding 1-((2-phenylphenyl)sulfonyl)-4-methyl-1H-imidazole. Yields for similar couplings are typically in the range of 70-95%.
Caption: Suzuki-Miyaura Coupling Workflow.
Buchwald-Hartwig Amination: Constructing C-N Bonds for Bioactive Amines
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, providing access to a wide range of aryl and heteroaryl amines.[6][7][10] This reaction is of immense importance in medicinal chemistry as the arylamine motif is a key feature in many drug molecules.[11]
Causality Behind Experimental Choices: Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination relies on a palladium catalyst and a phosphine ligand. Bulky, electron-rich ligands such as RuPhos or BrettPhos are often effective for this transformation. A strong base, typically sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine and facilitate the catalytic cycle. Anhydrous and aprotic solvents like toluene or 1,4-dioxane are used to prevent quenching of the strong base.
Experimental Protocol: Buchwald-Hartwig Amination of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole with Morpholine
-
Materials:
-
1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv)
-
RuPhos (0.03 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
-
Procedure:
-
To a dry Schlenk tube, add Pd₂(dba)₃, RuPhos, and NaOtBu.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene, followed by 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole and morpholine.
-
Heat the reaction mixture to 100-110 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
-
Expected Outcome: The expected product is 1-((2-(morpholin-4-yl)phenyl)sulfonyl)-4-methyl-1H-imidazole. Yields for such aminations are generally good to excellent, often exceeding 80%.
Caption: Catalytic Cycle of Buchwald-Hartwig Amination.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12][13] This reaction is catalyzed by palladium and typically requires a copper(I) co-catalyst. The resulting aryl alkynes are valuable intermediates in the synthesis of more complex molecules.
Causality Behind Experimental Choices: The standard Sonogashira coupling employs a palladium catalyst, often in combination with a phosphine ligand, and a copper(I) salt (e.g., CuI) as a co-catalyst. The copper acetylide intermediate is more reactive towards transmetalation to the palladium center. An amine base, such as triethylamine or diisopropylamine, is used both as a base and as a solvent.
Experimental Protocol: Sonogashira Coupling of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole with Phenylacetylene
-
Materials:
-
1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole (1.0 equiv)
-
Phenylacetylene (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a Schlenk flask, add 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene dropwise at room temperature.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 4-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Expected Outcome: This reaction should yield 1-((2-(phenylethynyl)phenyl)sulfonyl)-4-methyl-1H-imidazole. Good to excellent yields are typically observed for this transformation.
Heck Reaction: Alkenylation of the Aryl Core
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[14][15] This reaction is a powerful tool for the formation of C-C bonds and the introduction of vinyl groups.
Causality Behind Experimental Choices: The Heck reaction is typically catalyzed by a palladium(0) species, which can be generated in situ from a palladium(II) precursor like Pd(OAc)₂. A phosphine ligand is often used, and a base, such as triethylamine or potassium carbonate, is required to regenerate the active catalyst. A polar aprotic solvent like DMF or acetonitrile is commonly employed.
Experimental Protocol: Heck Reaction of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole with Styrene
-
Materials:
-
1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.1 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a sealed tube, combine 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill with an inert gas.
-
Add anhydrous DMF, triethylamine, and styrene.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Expected Outcome: The expected product is 1-((2-styrylphenyl)sulfonyl)-4-methyl-1H-imidazole. Yields for Heck reactions can be variable but are generally moderate to good.
Potential Applications in Drug Discovery
The derivatives synthesized from 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole are of significant interest to medicinal chemists. The imidazole moiety is a known pharmacophore, and the ability to introduce a wide variety of substituents via cross-coupling reactions allows for the exploration of a vast chemical space.[1][16] The resulting compounds can be screened for a range of biological activities, including but not limited to:
-
Kinase Inhibition: Many kinase inhibitors feature substituted biaryl or heteroaryl scaffolds.
-
Antimicrobial Activity: Imidazole derivatives have a long history as antifungal and antibacterial agents.[17]
-
Anticancer Properties: The functionalized imidazole core can be designed to interact with various targets implicated in cancer.[18]
Conclusion
1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole is a powerful and versatile building block for the synthesis of complex organic molecules. Its dual reactivity allows for selective functionalization through a variety of palladium-catalyzed cross-coupling reactions. The protocols provided herein serve as a guide for researchers to harness the synthetic potential of this valuable scaffold in their drug discovery and development programs. The adaptability of these methods allows for the creation of diverse libraries of novel compounds with the potential for significant biological activity.
References
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010).
-
Heck reaction. In Wikipedia. Retrieved from [Link]
-
Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Royal Society of Chemistry. Retrieved from [Link]
-
Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Heck Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
Sonogashira coupling. In Wikipedia. Retrieved from [Link]
-
1-[(4-bromophenyl)sulfonyl]-2-ethyl-1H-imidazole. PubChem. Retrieved from [Link]
-
1-((2-Bromophenyl)sulfonyl)-1H-imidazole. PubChem. Retrieved from [Link]
-
Synthesis of intermediates for the Buchwald–Hartwig amination. ResearchGate. Retrieved from [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5183–5204. Retrieved from [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 12(1), 59. Retrieved from [Link]
-
Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Acta Crystallographica Section E, 76(Pt 5), 679–684. Retrieved from [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(33), 6296-6300. Retrieved from [Link]
-
Heck reaction in imidazole-based ILs. ResearchGate. Retrieved from [Link]
-
a review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 9(10), 253-270. Retrieved from [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
Sonogashira coupling using bulky palladium-phenanthryl imidazolium carbene catalysis. Organic Letters, 5(18), 3317-3319. Retrieved from [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. RSC Advances, 11(12), 6981-6991. Retrieved from [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Molecules, 25(1), 123. Retrieved from [Link]
-
Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). ResearchGate. Retrieved from [Link]
-
Nickel-Catalyzed Reductive Cross-Coupling of N-Acyl and N-Sulfonyl Benzotriazoles with Diverse Nitro Compounds: Rapid Access to Amides and Sulfonamides. Organic Letters, 24(1), 58-63. Retrieved from [Link]
-
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals, 13(3), 37. Retrieved from [Link]
-
Nickel-catalyzed cross-coupling of aldehydes with aryl halides via hydrazone intermediates. Chemical Communications, (23), 2686-2687. Retrieved from [Link]
- Synthetic method of 4-bromo-2-nitro-1H-imidazole. Google Patents.
-
N-Heterocyclic carbene–palladium(II)-1-methylimidazole complex catalyzed Mizoroki–Heck reaction of aryl chlorides with styrenes. Beilstein Journal of Organic Chemistry, 8, 2070-2075. Retrieved from [Link]
-
A review: Imidazole synthesis and its biological activities. International Journal of Pharmaceutical Science and Research, 5(4), 1151-1163. Retrieved from [Link]
-
N-Heterocyclic carbene–palladium(II)-1-methylimidazole complex catalyzed Mizoroki–Heck reaction of aryl chlorides with styrenes. Beilstein Journal of Organic Chemistry, 8, 2070-2075. Retrieved from [Link]
-
An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Retrieved from [Link]
-
Palladium-Catalyzed C-H Functionalization of Phenyl 2-Pyridylsulfonates. The Journal of Organic Chemistry, 82(2), 1111-1120. Retrieved from [Link]
-
Palladium-Catalyzed Benzylic C(sp3 )-H Carbonylative Arylation with Aryl Bromides. Angewandte Chemie International Edition, 62(30), e202304921. Retrieved from [Link]
Sources
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 1-((2-Bromophenyl)sulfonyl)-1H-imidazole | C9H7BrN2O2S | CID 26369983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. Heck Reaction [organic-chemistry.org]
- 16. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]
- 17. Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Note: A Stability-Indicating HPLC Method for the Analysis of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole, a novel heterocyclic compound with potential applications in pharmaceutical development. The described method is designed to be specific, accurate, precise, and linear over a defined concentration range. Furthermore, this document outlines a comprehensive validation protocol based on the International Council for Harmonisation (ICH) guidelines to ensure the method's suitability for its intended purpose, including the ability to resolve the parent analyte from potential degradation products.
Introduction
1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole is a substituted imidazole derivative. Imidazole and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] Accurate and reliable analytical methods are crucial for the characterization, purity assessment, and stability testing of such compounds throughout the drug development lifecycle. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely employed for the analysis of pharmaceutical compounds.[2] This application note presents a detailed HPLC method for the analysis of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole and a protocol for its validation.
Scientific Rationale for Method Development
The selection of the chromatographic conditions is based on the physicochemical properties of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole and established principles of reversed-phase chromatography.
-
Stationary Phase Selection: A C18 column is chosen as the stationary phase. C18 columns are widely used in reversed-phase HPLC for their ability to retain and separate a broad range of non-polar to moderately polar compounds through hydrophobic interactions.[3] The aromatic bromophenyl and imidazole moieties of the analyte are expected to interact effectively with the C18 stationary phase.
-
Mobile Phase Composition: A mobile phase consisting of a mixture of acetonitrile and a phosphate buffer is selected. Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low UV cutoff. The phosphate buffer is used to control the pH of the mobile phase, which is critical for achieving reproducible retention times and symmetrical peak shapes, especially for compounds with ionizable groups like the imidazole ring.[3]
-
Detection Wavelength: Based on the presence of the bromophenyl and sulfonyl chromophores, UV detection is the most appropriate method. A study on similar N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives showed significant UV absorbance in the range of 249.3–255.5 nm.[4] Therefore, a detection wavelength of 254 nm is selected to ensure high sensitivity for the analyte.
Experimental Workflow
The overall workflow for the analysis and validation of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole is depicted in the following diagram.
Caption: Workflow for HPLC method development, analysis, and validation.
Materials and Methods
Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents:
-
1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄, analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Preparation of Solutions
-
Mobile Phase: Prepare a 25 mM potassium dihydrogen phosphate solution in water and adjust the pH to 3.0 with orthophosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile. The exact ratio should be optimized for ideal retention and separation. A starting point of Buffer:Acetonitrile (60:40, v/v) is recommended. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed before use.
-
Standard Solution: Accurately weigh about 10 mg of the 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution of 100 µg/mL. Further dilutions can be made to the desired concentrations for linearity and other validation studies.
-
Sample Solution: Prepare the sample solution by accurately weighing the test sample and dissolving it in the same solvent as the standard solution to achieve a target concentration within the linear range of the method.
Proposed HPLC Method
The following table summarizes the proposed chromatographic conditions for the analysis of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 25 mM KH₂PO₄ Buffer (pH 3.0) |
| Gradient/Isocratic | Isocratic, 60:40 (Buffer:Acetonitrile) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Method Validation Protocol
The proposed HPLC method must be validated in accordance with ICH Q2(R1) guidelines to ensure its suitability for the intended application.[5] The following validation parameters should be assessed:
System Suitability
Before starting the validation, the suitability of the chromatographic system should be established. This is done by injecting replicate injections of a standard solution and evaluating parameters such as peak area, retention time, theoretical plates, and tailing factor. The acceptance criteria should be pre-defined (e.g., %RSD of peak area < 2.0%).
Specificity and Forced Degradation Studies
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[6] To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed.[2][7]
-
Protocol for Forced Degradation:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 2 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
-
The stressed samples are then analyzed by the proposed HPLC method. The method is considered specific if the analyte peak is well-resolved from any degradation product peaks.
Caption: Forced degradation study workflow.
Linearity
The linearity of the method should be established by analyzing a series of solutions at different concentrations. A minimum of five concentrations is recommended. The calibration curve is generated by plotting the peak area versus the concentration, and the correlation coefficient (r²) should be determined. An r² value of ≥ 0.999 is generally considered acceptable.[3]
Accuracy
Accuracy is determined by applying the method to samples to which known amounts of the analyte have been added (spiking). The percentage recovery of the added analyte is then calculated. The analysis should be performed at a minimum of three concentration levels, with three replicates at each level. The recovery should typically be within 98.0% to 102.0%.
Precision
Precision is assessed at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day Precision): This is determined by analyzing a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) of the results should be calculated.
-
Intermediate Precision (Inter-day Ruggedness): This is assessed by performing the analysis on different days, with different analysts, and/or on different instruments. The %RSD between the different sets of results is calculated.
For both repeatability and intermediate precision, a %RSD of ≤ 2.0% is generally acceptable.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
Robustness
The robustness of the method is evaluated by making small, deliberate variations in the method parameters and observing the effect on the results. Parameters to be varied include:
-
Mobile phase composition (e.g., ± 2% organic content)
-
pH of the mobile phase buffer (e.g., ± 0.2 units)
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 0.1 mL/min)
The system suitability parameters should be checked after each variation.
Conclusion
The proposed reversed-phase HPLC method provides a reliable and robust approach for the quantitative analysis of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole. The detailed validation protocol, based on ICH guidelines, ensures that the method is suitable for its intended purpose in a quality control environment. The inclusion of forced degradation studies confirms the stability-indicating nature of the method, which is critical for the analysis of pharmaceutical compounds.
References
- Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
- Chauhan, A., Dalwadi, M., & Vahoniya, M. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences Review and Research.
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
- Jain, D., & Basniwal, P. K. (2013). Forced degradation and stability indicating studies of drugs-a review. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 4), 16-24.
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
- Grosu, A. A., Vlase, L., Muntean, D. L., & Oniga, S. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]
- Abou-Taleb, N. H., El-Enany, N. M., El-Sherbiny, D. T., & El-Subbagh, H. I. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 129.
-
PubChem. (n.d.). 1-((2-Bromophenyl)sulfonyl)-1H-imidazole. Retrieved from [Link]
-
Wikipedia. (n.d.). Imidazole. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psecommunity.org [psecommunity.org]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. actascientific.com [actascientific.com]
Application of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole in kinase inhibitor screening
An Application Note and Protocol for Kinase Inhibitor Screening
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] This has made them a primary focus for drug discovery.[2][3] The imidazole scaffold is a versatile structure found in many biologically active compounds and serves as a foundation for developing targeted kinase inhibitors.[4][5] Specifically, derivatives featuring a sulfonyl-imidazole core have shown promise as potent inhibitors of various kinases, such as Activin Receptor-Like Kinase 5 (ALK5) and Epidermal Growth Factor Receptor (EGFR).[6] This document provides a comprehensive guide for researchers and drug development professionals on the application of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole , a representative compound from this class, in kinase inhibitor screening. We present a robust, high-throughput screening protocol using the luminescence-based Kinase-Glo® assay platform, which offers a universal method for assessing the inhibitory potential of this compound against a wide range of kinases.[7][8]
Introduction: The Rationale for Screening Sulfonyl-Imidazole Derivatives
Kinases catalyze the transfer of a phosphate group from ATP to a substrate, a process fundamental to cellular regulation.[1][9] The development of small-molecule kinase inhibitors is a cornerstone of modern targeted therapy.[10] The sulfonyl-imidazole moiety represents a privileged scaffold in medicinal chemistry. The sulfonamide group can act as a hydrogen bond acceptor, while the imidazole ring can participate in various interactions within the kinase ATP-binding pocket.[6] Studies on analogous compounds, such as 2,5-dibromo-substituted phenylsulfonyl imidazole derivatives, have demonstrated potent inhibitory activity against kinases like ALK5, with IC50 values comparable to established inhibitors.[11] This provides a strong rationale for evaluating novel derivatives like 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole as potential kinase inhibitors.
This application note details a universal and reliable method for determining the inhibitory activity of this compound. The chosen methodology, the Kinase-Glo® Luminescent Kinase Assay, is a homogeneous "add-mix-read" assay that quantifies kinase activity by measuring the amount of ATP remaining in the reaction.[8][12] A decrease in kinase activity due to inhibition results in higher ATP levels and, consequently, a stronger luminescent signal, providing a sensitive and high-throughput compatible readout.[13]
Compound Profile: 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole
| Property | Value | Source |
| CAS Number | 951884-07-4 | [14] |
| Molecular Formula | C10H9BrN2O2S | N/A |
| Molecular Weight | 301.16 g/mol | N/A |
| Structure | PubChem |
Principle of the Luminescence-Based Kinase Assay
The protocol described herein utilizes the Promega Kinase-Glo® platform, a widely adopted method for kinase inhibitor screening.[7] The core principle involves two steps:
-
The Kinase Reaction: The kinase of interest, its specific substrate, and ATP are incubated with the test compound (or control). The kinase consumes ATP to phosphorylate the substrate. If the test compound is an inhibitor, this reaction is suppressed, and more ATP remains in the well.
-
The Detection Step: A specialized reagent containing a thermostable luciferase (Ultra-Glo™ Luciferase) and its substrate (luciferin) is added.[12] The luciferase utilizes the remaining ATP to generate a stable, "glow-type" luminescent signal. The intensity of this light is directly proportional to the ATP concentration and inversely proportional to kinase activity.[8]
This relationship allows for the precise quantification of kinase inhibition.
Caption: Principle of the luminescence-based kinase inhibition assay.
Detailed Experimental Protocol
This protocol is designed for a 384-well plate format, suitable for high-throughput screening (HTS).[15] Adjust volumes accordingly for 96-well or other formats.
Required Materials and Reagents
-
Test Compound: 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole
-
Kinase: Purified kinase of interest (e.g., Src, EGFR, ALK5)
-
Substrate: Appropriate peptide or protein substrate for the chosen kinase
-
Assay Plate: White, opaque, 384-well assay plates (low-volume)
-
Control Inhibitor: A known inhibitor for the kinase (e.g., Staurosporine for broad-spectrum, or a specific inhibitor like LY-2157299 for ALK5)[11][16]
-
Reagents:
Preparation of Solutions
-
Test Compound Stock (10 mM): Dissolve 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole in 100% DMSO to create a 10 mM stock solution. Store at -20°C.
-
Control Inhibitor Stock (10 mM): Prepare a 10 mM stock of the positive control inhibitor in 100% DMSO.
-
Compound Dilution Series: Perform serial dilutions of the test compound and control inhibitor in 100% DMSO. For a 10-point IC50 curve, a 1:3 serial dilution starting from 1 mM is recommended. This will result in a final assay concentration range from ~10 µM to 0.5 nM, assuming a 100x final dilution.
-
2X Kinase Solution: Dilute the kinase in Kinase Reaction Buffer to a concentration that is twice the final desired concentration. The optimal kinase concentration should be determined empirically to achieve ~50-80% ATP consumption in the reaction (see Section 3.5).
-
2X Substrate/ATP Solution: Dilute the substrate and ATP in Kinase Reaction Buffer. The final concentrations should be twice the desired assay concentration. Expert Tip: For ATP-competitive inhibitors, using an ATP concentration close to its Michaelis-Menten constant (Km) for the specific kinase often provides the highest sensitivity.[3]
-
Kinase-Glo® Reagent: Prepare according to the manufacturer's protocol by reconstituting the lyophilized substrate with the provided buffer.[7] Allow it to equilibrate to room temperature before use.
Assay Procedure Workflow
The following steps describe a final reaction volume of 10 µL.
-
Compound Dispensing (0.1 µL): Add 100 nL of the compound dilutions (in 100% DMSO) to the wells of the 384-well plate.
-
Test Wells: 100 nL of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole dilutions.
-
Positive Control Wells: 100 nL of the control inhibitor dilutions.
-
Negative Control (0% Inhibition) Wells: 100 nL of 100% DMSO.
-
Background Control (100% Inhibition) Wells: 100 nL of 100% DMSO.
-
-
Kinase Addition (5 µL):
-
To all wells except the Background Control wells, add 5 µL of the 2X Kinase Solution.
-
To the Background Control wells, add 5 µL of Kinase Reaction Buffer without the kinase.
-
Mix gently (e.g., orbital shaker for 30 seconds) and incubate for 15 minutes at room temperature. This pre-incubation step allows the compound to bind to the kinase before the reaction starts.
-
-
Reaction Initiation (5 µL): Add 5 µL of the 2X Substrate/ATP Solution to all wells to start the kinase reaction.
-
Incubation: Cover the plate and incubate at room temperature for 1 hour. The optimal time may vary depending on the kinase's activity and should be determined empirically.
-
Signal Detection (10 µL):
-
Equilibrate the plate and the Kinase-Glo® Reagent to room temperature.
-
Add 10 µL of the prepared Kinase-Glo® Reagent to all wells.
-
Mix on an orbital shaker for 2 minutes to ensure cell lysis and signal stabilization.
-
Incubate for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize.[8]
-
-
Data Acquisition: Read the luminescence on a plate reader.
Caption: Experimental workflow for kinase inhibitor screening.
Data Analysis and Interpretation
-
Calculate Percent Inhibition: Normalize the data using the negative (0% inhibition) and background (100% inhibition) controls.
-
RLU_sample: Raw Luminescence Units from a test well.
-
RLU_neg_ctrl: Average RLU from DMSO-only wells (0% inhibition).
-
RLU_bkgd_ctrl: Average RLU from no-kinase wells (100% inhibition).
Percent Inhibition = 100 * (RLU_sample - RLU_neg_ctrl) / (RLU_bkgd_ctrl - RLU_neg_ctrl)
-
-
Determine IC50 Value: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the resulting dose-response curve using a non-linear regression model (four-parameter variable slope) to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Assay Quality Control (Z'-factor): The Z'-factor is a statistical measure of the assay's quality and suitability for HTS. A Z'-factor > 0.5 is considered excellent.[12]
Z' = 1 - (3 * (SD_bkgd + SD_neg)) / |Mean_bkgd - Mean_neg|
Preliminary Assay Validation (Self-Validating System)
Before screening, it is critical to validate the assay conditions for the specific kinase.
-
Kinase Titration: Determine the optimal kinase concentration that yields a robust signal window (difference between 0% and 100% inhibition controls) and consumes approximately 50-80% of the ATP during the reaction time.
-
ATP Titration: Determine the Km for ATP for your kinase to inform the ATP concentration used in the main screen.
-
DMSO Tolerance: Confirm that the final DMSO concentration (1% in this protocol) does not significantly affect kinase activity.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Z'-factor (<0.5) | - High variability in pipetting.- Suboptimal kinase or ATP concentration.- Reagents not at room temperature. | - Use calibrated pipettes or an automated liquid handler.- Re-run kinase titration to optimize signal window.- Ensure all reagents are equilibrated before use. |
| High Signal in Negative Controls | - Low kinase activity.- Insufficient incubation time. | - Increase kinase concentration or incubation time.- Verify activity of the kinase stock. |
| Low Signal in Background Controls | - ATP contamination in reagents. | - Use fresh, high-quality reagents and ATP-free water.- Run a buffer-only control to check for contamination. |
| Inconsistent IC50 Values | - Compound precipitation at high concentrations.- Instability of the compound in the assay buffer. | - Check compound solubility in the assay buffer.- Reduce the highest screening concentration. |
Conclusion
The sulfonyl-imidazole scaffold is a promising starting point for the discovery of novel kinase inhibitors. This application note provides a detailed, robust, and high-throughput protocol for evaluating the inhibitory potential of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole . By leveraging the sensitivity and convenience of the Kinase-Glo® platform, researchers can efficiently screen this and similar compounds against a panel of kinases to identify new leads for drug development programs. The inclusion of rigorous controls and preliminary validation steps ensures the generation of reliable and reproducible data, forming a trustworthy foundation for subsequent lead optimization studies.
References
-
Creative Diagnostics. Kinase Activity Assay. [Online] Available at: [Link]
-
Eurofins DiscoverX. Accelerating kinase drug discovery with validated kinase activity assay kits. [Online, 2026-01-20] Available at: [Link]
-
Reaction Biology. Kinase Screening Assay Services. [Online] Available at: [Link]
-
Kozar, M. P., et al. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Methods in Molecular Biology, 2016. [Online] Available at: [Link]
-
BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Online] Available at: [Link]
-
Sportsman, J. R., et al. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PLoS One, 2014. [Online] Available at: [Link]
-
Revvity. How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube, 2024. [Online] Available at: [Link]
-
Tanega, C., et al. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current Protocols in Chemical Biology, 2016. [Online] Available at: [Link]
-
BMG Labtech. Binding kinetics: high throughput assay for kinase inhibitors. [Online] Available at: [Link]
-
Molecular Devices. FP & TR-FRET Kinase Assays with Automated Liquid Handling. [Online] Available at: [Link]
-
Nanomicrospheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Online] Available at: [Link]
-
Zhang, J. H., et al. Fluorescence detection techniques for protein kinase assay. Biotechnology Journal, 2007. [Online] Available at: [Link]
-
Mo, J., et al. Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 2021. [Online] Available at: [Link]
-
Wang, X., et al. Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 interaction. Medicinal Chemistry Communications, 2013. [Online] Available at: [Link]
-
ResearchGate. Imidazole-containing tyrosine kinase inhibitors targeting VEGFR-2 and... [Online, 2025] Available at: [Link]
-
Binjawhar, D. N., et al. Synthesis and biological research of new imidazolone-sulphonamide-pyrimidine hybrids as potential EGFR-TK inhibitors and apoptosis-inducing agents. RSC Advances, 2024. [Online] Available at: [Link]
-
ResearchGate. Synthesis and biological research of new imidazolone-sulphonamide-pyrimidine hybrids as potential EGFR-TK inhibitors and apoptosis-inducing agents. [Online, 2024] Available at: [Link]
-
Wu, P., et al. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 2021. [Online] Available at: [Link]
-
Abdel-Ghani, T. M., et al. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Pharmaceuticals, 2025. [Online] Available at: [Link]
-
Lali, F. V., et al. The pyridinyl imidazole inhibitor SB203580 blocks phosphoinositide-dependent protein kinase activity, protein kinase B phosphorylation, and retinoblastoma hyperphosphorylation in interleukin-2-stimulated T cells independently of p38 mitogen-activated protein kinase. Journal of Biological Chemistry, 2000. [Online] Available at: [Link]
-
Al-Warhi, T., et al. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Molecules, 2021. [Online] Available at: [Link]
-
Breen, M. E., et al. Substrate activity screening with kinases: discovery of small-molecule substrate-competitive c-Src inhibitors. Angewandte Chemie International Edition, 2014. [Online] Available at: [Link]
-
van Veen, M., et al. Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Journal of the American Chemical Society, 2025. [Online] Available at: [Link]
-
ChemRxiv. Strategy for lead identification for understudied kinases. [Online] Available at: [Link]
-
PubChem. 1-((2-Bromophenyl)sulfonyl)-1H-imidazole. [Online] Available at: [Link]
-
Azam, F., et al. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. Current Molecular Medicine, 2012. [Online] Available at: [Link]
-
Enzymlogic. Kinase Drug Discovery Tools. [Online] Available at: [Link]
-
Kumar, V., et al. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 2020. [Online] Available at: [Link]
-
Mthimkhulu, S., et al. Glycaemic abnormalities induced by small molecule tyrosine kinase inhibitors: a review. Endocrine, 2022. [Online] Available at: [Link]
-
Panday, A. et al. A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 2020. [Online] Available at: [Link]
-
Singh, A. K., et al. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular and Cellular Biochemistry, 2023. [Online] Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. news-medical.net [news-medical.net]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological research of new imidazolone-sulphonamide-pyrimidine hybrids as potential EGFR-TK inhibitors and apoptosis-inducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 8. ebiotrade.com [ebiotrade.com]
- 9. Kinase Activity Assay | Creative Diagnostics [creative-diagnostics.com]
- 10. Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. promega.com [promega.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. scbt.com [scbt.com]
- 15. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. moleculardevices.com [moleculardevices.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Cell-based assay protocol using substituted imidazole compounds
Application Notes & Protocols
Title: A Guide to Cell-Based Assays for the Functional Characterization of Substituted Imidazole Compounds
Abstract
The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer, antiviral, and anti-inflammatory activities.[1][2][3] Substituted imidazoles exert their effects by modulating a wide array of cellular pathways and targets.[2][4] Consequently, robust and relevant cell-based assays are critical for elucidating their mechanism of action (MoA), quantifying their potency, and assessing their therapeutic window. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute cell-based assays for the functional characterization of novel substituted imidazole compounds. We delve into the causality behind experimental design, offer detailed, self-validating protocols for key assays, and provide troubleshooting insights to ensure data integrity and reproducibility.
Introduction: The Versatility of the Imidazole Scaffold
Imidazole is a five-membered aromatic heterocycle that is present in many essential biological molecules, including the amino acid histidine and purines.[3][5] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and capacity to coordinate with metal ions allow imidazole-containing molecules to interact with a diverse range of biological targets.[6] This versatility has made the imidazole ring a cornerstone for developing therapeutic agents that target key cellular processes.[1][4]
Modifications to the imidazole ring can fine-tune a compound's activity, selectivity, and pharmacokinetic properties.[4] Many substituted imidazole compounds have been shown to function as:
-
Kinase Inhibitors: Targeting critical signaling pathways like PI3K/Akt/mTOR, which are often overactive in cancer.[4][7]
-
Tubulin Polymerization Inhibitors: Disrupting the cytoskeleton, a key target for anticancer drugs.[1]
-
Apoptosis Inducers: Triggering programmed cell death in pathological cells.[4][7]
-
DNA Intercalating Agents: Blocking DNA replication and transcription machinery.[4]
Evaluating these diverse biological activities requires a multi-assay approach. This guide will focus on a logical progression of assays, starting with a primary screen for cell viability and cytotoxicity, followed by secondary assays to dissect the specific mechanism of action.
Foundational Assay: Assessing Cell Viability and Cytotoxicity
The first step in characterizing a novel compound is to determine its effect on cell proliferation and health. A luminescent cell viability assay based on the quantification of adenosine triphosphate (ATP) is a highly sensitive, robust, and high-throughput compatible method.[8][9] The principle is straightforward: ATP is a marker of metabolically active, viable cells.[10][11][12] When cells lose viability, their ATP levels rapidly deplete.
The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used example.[9][10][11] It utilizes a thermostable luciferase to generate a "glow-type" luminescent signal that is proportional to the amount of ATP present, and therefore, the number of viable cells.[8][12] The homogeneous "add-mix-measure" format simplifies the workflow, making it ideal for screening.[9][10]
Workflow for Primary Screening of Imidazole Compounds
Caption: High-level workflow for a cell viability assay.
Protocol 2.1: Luminescent Cell Viability Assay
This protocol is adapted from the CellTiter-Glo® assay and is suitable for a 96-well plate format.[10][12]
Materials:
-
Substituted imidazole compounds
-
Cell line of interest (e.g., MCF-7 breast cancer cells)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
White, opaque-walled 96-well microplates suitable for luminescence.[13]
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (or equivalent)
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Resuspend cells in complete culture medium to a final concentration of 5 x 10⁴ cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a white, opaque-walled 96-well plate (5,000 cells/well).
-
Include control wells containing 100 µL of medium without cells for background luminescence measurement.[12]
-
Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X concentration stock of your substituted imidazole compounds in culture medium. Perform serial dilutions to create a dose-response range (e.g., 100 µM to 1 nM).
-
Include a vehicle control (e.g., 0.1% DMSO in medium) that matches the highest concentration of solvent used for the compounds.
-
Carefully remove the medium from the cells and add 100 µL of the appropriate compound dilution or vehicle control to each well.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
Assay Execution:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[8]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.[8]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[8]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8][12]
-
-
Data Acquisition:
-
Measure luminescence using a plate luminometer.
-
Data Analysis:
-
Subtract the average background luminescence (from medium-only wells) from all other readings.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability versus the logarithm of the compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the cell viability.
| Parameter | Recommended Value | Rationale |
| Plate Type | White, opaque-walled | Maximizes luminescent signal and prevents well-to-well crosstalk.[13] |
| Cell Density | 5,000 - 10,000 cells/well | Ensures a robust signal within the linear range of the assay.[8] |
| Treatment Time | 48 - 72 hours | Allows sufficient time for compounds to affect cell proliferation and viability. |
| Assay Reagent | CellTiter-Glo® or similar | Provides a stable, long-lasting luminescent signal for reliable measurement.[9][12] |
Mechanistic Deep Dive: Investigating the Mode of Action
Once a compound demonstrates cytotoxic or anti-proliferative activity, the next step is to understand how it works. Many imidazole-based anticancer agents function by targeting specific signaling pathways or inducing apoptosis.[1][4][7]
Targeting the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its overactivation is a hallmark of many cancers.[7] Several substituted imidazoles have been identified as potent inhibitors of this pathway.[7] A key indicator of pathway inhibition is a decrease in the phosphorylation of key downstream proteins like Akt and mTOR.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Protocol 3.1: Apoptosis Detection via Caspase-3/7 Activity
This protocol measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway. A luminescent signal is generated that is proportional to caspase activity.
Materials:
-
Cells treated with imidazole compounds as in Protocol 2.1
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
White, opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Perform Treatment: Follow steps 1 and 2 from Protocol 2.1 to seed and treat cells in a white-walled 96-well plate. It is crucial to run this assay in parallel with a viability assay on a duplicate plate to correlate caspase activation with cell death.
-
Equilibrate Plate: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare Reagent: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add Reagent: Add 100 µL of the reagent to each well.
-
Mix and Incubate: Mix the contents by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1 to 2 hours.
-
Data Acquisition: Measure luminescence using a plate luminometer.
Data Analysis:
-
Subtract background luminescence (from medium-only wells).
-
Plot the raw luminescent units (RLU) or fold-change over vehicle control against compound concentration. A bell-shaped curve is often observed, as high concentrations that cause rapid necrosis may prevent the full activation of the apoptotic cascade.
-
Compare the peak caspase activation concentration with the IC₅₀ from the viability assay. A strong correlation suggests apoptosis is a primary mechanism of cell death.
| Compound | Viability IC₅₀ (µM) | Peak Caspase-3/7 Activation (Fold Change) | Implied MoA |
| Imidazole A | 2.5 | 8.2 | Potent inducer of apoptosis |
| Imidazole B | 3.1 | 1.5 | Cytotoxicity likely not driven by apoptosis |
| Staurosporine | 0.01 | 10.5 | Positive control for apoptosis |
Troubleshooting Common Issues in Cell-Based Assays
Reproducibility is key to reliable data.[14][15] Below are common pitfalls and solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High Variability Between Replicates | Inconsistent cell seeding ("edge effects"). Pipetting errors. Cell clumping. | Use a multichannel pipette, ensure a homogenous cell suspension, and avoid using the outer wells of the plate. |
| Low Signal-to-Background Ratio | Low cell number. Assay not sensitive enough. High autofluorescence of compound. | Optimize cell seeding density.[13] For fluorescent assays, use red-shifted dyes and phenol-red free media.[13] Luminescent assays generally have better sensitivity.[8] |
| Compound Interference | Compound is fluorescent at assay wavelengths. Compound quenches the luminescent signal. | Run a control plate with compounds in medium without cells to check for autofluorescence or quenching. If interference is present, consider an alternative assay with a different readout (e.g., absorbance vs. fluorescence). |
| Inconsistent IC₅₀ Values | Cell passage number is too high. Inconsistent incubation times. Reagent instability. | Use cells within a consistent, low passage number range. Standardize all incubation steps precisely. Prepare assay reagents fresh. |
Conclusion
The functional characterization of substituted imidazole compounds requires a systematic and logical approach. By starting with a robust primary screen for cell viability and then progressing to targeted mechanistic assays, researchers can efficiently identify hit compounds, elucidate their mechanism of action, and build a strong foundation for further drug development. The protocols and principles outlined in this guide provide a self-validating framework to ensure the generation of high-quality, reproducible data in the exploration of this versatile and promising class of molecules.
References
-
Title: Significance of Imidazole in Cancer Drug Discovery: Recent Advancements Source: IntechOpen URL: [Link]
-
Title: Trisubstituted-Imidazoles Induce Apoptosis in Human Breast Cancer Cells by Targeting the Oncogenic PI3K/Akt/mTOR Signaling Pathway Source: PMC - PubMed Central URL: [Link]
-
Title: Measure cancer cell viability using a homogeneous, stable luminescence assay Source: Molecular Devices URL: [Link]
-
Title: Development of a Fluorescent Assay and Imidazole-Containing Inhibitors by Targeting SARS-CoV-2 Nsp13 Helicase Source: PMC - NIH URL: [Link]
-
Title: Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes Source: MDPI URL: [Link]
-
Title: CellTiter-Glo® Luminescent Cell Viability Assay - To determine the number of viable cells in culture Source: News-Medical.Net URL: [Link]
-
Title: Imidazoles as Potential Anticancer Agents: An Update on Recent Studies Source: MDPI URL: [Link]
-
Title: Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy Source: Frontiers URL: [Link]
-
Title: Imidazole Compounds: Synthesis, Characterization and Application in Optical Analysis Source: Preprints.org URL: [Link]
-
Title: Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction Source: PMC - PubMed Central URL: [Link]
-
Title: Inhibition of Protein-Protein Interactions: Cell-Based Assays Source: NCBI - NIH URL: [Link]
-
Title: Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry Source: PMC - PubMed Central URL: [Link]
-
Title: Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule Source: ResearchGate URL: [Link]
-
Title: Mechanism proposed to explain the synthesis of substituted imidazoles... Source: ResearchGate URL: [Link]
-
Title: A comprehensive review of the imidazole, benzimidazole and imidazo[1,2-a]pyridine-based sensors for the detection of fluoride ion Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Imidazole Compounds: Synthesis, Characterization and Application in Optical Analysis Source: ResearchGate URL: [Link]
-
Title: A troubleshooting guide to microplate-based assays Source: BMG LABTECH URL: [Link]
-
Title: Synthesis and therapeutic potential of imidazole containing compounds Source: PMC - NIH URL: [Link]
-
Title: Synthesis of Some Novel Tetra Aryl Imidazoles Compounds: Evaluation of In-Vitro Cytotoxicity and Anthelmintic Activity Source: International Journal of Medical Research and Health Sciences URL: [Link]
-
Title: Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis Source: MDPI URL: [Link]
-
Title: Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents Source: Scilit URL: [Link]
-
Title: Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis Source: ResearchGate URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trisubstituted-Imidazoles Induce Apoptosis in Human Breast Cancer Cells by Targeting the Oncogenic PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 9. news-medical.net [news-medical.net]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 12. promega.com [promega.com]
- 13. selectscience.net [selectscience.net]
- 14. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 15. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
Application Note: Profiling Imidazole Synthesis Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This technical guide provides a comprehensive framework for the analysis of byproducts generated during imidazole synthesis, with a particular focus on the widely used Debus-Radziszewski reaction.[1][2][3] We delve into the rationale behind experimental choices, offering detailed protocols for sample preparation, derivatization, and Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require robust analytical methods for impurity profiling and process optimization.
Introduction: The Importance of Byproduct Analysis in Imidazole Synthesis
Imidazole and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities.[3][4] The synthesis of these heterocyclic compounds, while often efficient, can lead to the formation of various byproducts. These impurities can impact the final product's purity, yield, and, in the context of pharmaceuticals, its safety and efficacy. Therefore, rigorous analytical characterization of the reaction mixture is paramount for process control and quality assurance.
The Debus-Radziszewski synthesis, a multicomponent reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine, is a cornerstone of imidazole production.[2][3] While versatile, this reaction can generate side products depending on the specific substrates and reaction conditions.[5] Understanding and quantifying these byproducts is crucial for optimizing reaction conditions to minimize their formation.
Analytical Strategy: The Power of GC-MS for Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile and semi-volatile compounds, making it well-suited for the analysis of many imidazole derivatives and their byproducts.[6][7] The combination of gas chromatography's high separation efficiency with the sensitive and specific detection provided by mass spectrometry allows for the detailed characterization of complex reaction mixtures.[6][8]
However, the inherent polarity and potential for low volatility of some imidazole compounds necessitate a carefully designed analytical approach. This often involves a derivatization step to enhance their amenability to GC analysis.[9][10]
Understanding Potential Byproducts in Imidazole Synthesis
A foundational understanding of the reaction mechanism is key to anticipating potential byproducts. In the Debus-Radziszewski synthesis, side reactions can occur at various stages. For instance, self-condensation of the aldehyde or dicarbonyl compound, or incomplete cyclization, can lead to a range of impurities. The reaction conditions, such as temperature and reactant stoichiometry, can significantly influence the byproduct profile.[5]
Table 1: Potential Byproducts in a Representative Debus-Radziszewski Synthesis
| Potential Byproduct | Formation Pathway | Expected Mass Spectral Characteristics |
| Unreacted Aldehyde | Incomplete reaction | Molecular ion corresponding to the starting aldehyde |
| Unreacted Dicarbonyl | Incomplete reaction | Molecular ion corresponding to the starting dicarbonyl |
| Lophine (2,4,5-trisubstituted imidazole) | If a primary amine is not used[11] | Characteristic fragmentation pattern of the trisubstituted imidazole core |
| Amine-Dicarbonyl Adducts | Side reaction prior to cyclization | Fragments indicating the combination of the amine and dicarbonyl moieties |
| Aldehyde Self-Condensation Products | Aldol-type side reactions | Varies depending on the aldehyde structure |
Experimental Workflow and Protocols
A robust analytical workflow is essential for obtaining reliable and reproducible results. The following sections detail the key steps, from sample preparation to data analysis.
Visualizing the Workflow
The overall process for analyzing imidazole synthesis byproducts by GC-MS can be visualized as follows:
Sources
- 1. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazole synthesis [organic-chemistry.org]
- 6. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 11. mdpi.com [mdpi.com]
How to perform functionalization of the imidazole ring on 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole
An Application Guide to the Strategic Functionalization of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole
Authored by: A Senior Application Scientist
Abstract
The imidazole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and diverse biological activities. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic functionalization of the imidazole ring in a highly versatile building block: 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole . We will explore multiple synthetic pathways, moving beyond simple procedural lists to explain the underlying chemical principles that govern regioselectivity and reactivity. This guide offers detailed, field-tested protocols for direct C-H functionalization, halogenation-coupled cross-coupling reactions, and transition-metal-catalyzed arylations, enabling the synthesis of a diverse library of novel imidazole derivatives.
Introduction: The Strategic Value of the N-Sulfonyl Imidazole Scaffold
Substituted imidazoles are prevalent in numerous FDA-approved drugs and biologically active compounds. Their value stems from their ability to act as bioisosteres for other functional groups and their capacity to engage in crucial hydrogen bonding interactions.[1] The starting material, 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole, is a particularly powerful synthetic intermediate for several reasons:
-
N-Sulfonyl Activation : The electron-withdrawing phenylsulfonyl group significantly increases the acidity of the protons on the imidazole ring, particularly at the C2 position, making it amenable to deprotonation and subsequent reaction with electrophiles.
-
Dual Functionality : The scaffold possesses two distinct sites for modification: the imidazole ring itself and the bromo-substituted phenyl ring. This allows for sequential or orthogonal functionalization strategies.
-
Modifiable Directing Group : The sulfonyl group can direct certain metal-catalyzed reactions to specific positions on the imidazole ring before being potentially removed under specific conditions, adding another layer of synthetic flexibility.
This guide will focus on achieving regioselective functionalization at the C2 and C5 positions of the imidazole core, the primary sites of synthetic interest.
Strategic Pathways for Imidazole Ring Functionalization
The choice of functionalization strategy depends on the desired final structure and the available reagents. We will detail three primary, reliable approaches.
Strategy 1: Deprotonation and Electrophilic Quench at C2
This method leverages the enhanced acidity of the C2 proton, offering a direct and highly regioselective route to C2-substituted imidazoles. The strong electron-withdrawing nature of the N-sulfonyl group makes the C2-H the most acidic proton on the heterocycle.
Causality and Experimental Choice: Direct deprotonation with a strong, non-nucleophilic base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures (-78 °C) cleanly generates a C2-lithiated intermediate. This species is a potent nucleophile that readily reacts with a wide range of electrophiles. The low temperature is critical to prevent decomposition of the lithiated intermediate and to control the reaction rate.
Protocol 2.1: C2-Alkylation via Lithiation and Electrophilic Quench
Objective: To introduce an alkyl or functionalized alkyl group at the C2 position.
Materials:
-
1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Electrophile (e.g., Iodomethane, Benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole (1.0 equiv).
-
Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 equiv) dropwise via syringe. The solution may change color, indicating the formation of the anion.
-
Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation.
-
Add the chosen electrophile (1.2 equiv) dropwise to the solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Self-Validation: Successful C2 functionalization can be confirmed by ¹H NMR spectroscopy, where the characteristic singlet for the C2-H proton (typically >8 ppm) will disappear, and new signals corresponding to the introduced electrophile will be present.
Experimental Workflow: C2-Functionalization
Caption: Workflow for C2 functionalization via deprotonation.
Strategy 2: Palladium-Catalyzed Direct C-H Arylation at C5
Direct C-H activation is a powerful, atom-economical strategy that avoids the need for pre-functionalization of the imidazole ring.[2] Palladium catalysis, in particular, has been widely used for the arylation of azoles.[3][4][5] For N-substituted imidazoles, these reactions often exhibit a strong regioselective preference for the C5 position.[3]
Causality and Experimental Choice: The mechanism is believed to proceed via a Concerted Metalation-Deprotonation (CMD) pathway.[4] The palladium catalyst coordinates to the imidazole ring, and a base assists in the cleavage of the C5-H bond. The choice of solvent, ligand, and base is crucial for reaction efficiency. Polar aprotic solvents like DMF or DMA are known to favor C5 monoarylation.[3] The addition of a ligand can prevent catalyst deactivation and improve yields. Benzoic acid can act as a proton shuttle, promoting the C-H activation step.[3]
Protocol 2.2: Palladium-Catalyzed C5-Arylation with Aryl Bromides
Objective: To introduce an aryl group at the C5 position.
Materials:
-
1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Benzoic Acid
-
Anisole or N,N-Dimethylformamide (DMF)
-
Celatom® or diatomaceous earth
Procedure:
-
In an oven-dried Schlenk tube, combine 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole (1.0 equiv), the aryl bromide (1.5 equiv), Pd(OAc)₂ (5 mol%), and K₂CO₃ (2.0 equiv).
-
Add benzoic acid (30 mol%).
-
Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous DMF or anisole as the solvent.
-
Seal the tube and heat the reaction mixture at 120-140 °C for 12-24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celatom® to remove inorganic salts and the palladium catalyst.
-
Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Self-Validation: Successful C5 arylation is confirmed by ¹H NMR, where the C5-H singlet disappears, and new aromatic signals for the introduced aryl group appear. The C2-H proton signal should remain intact.
Catalytic Cycle: Direct C-H Arylation
Caption: Simplified catalytic cycle for Pd-catalyzed C-H arylation.
Strategy 3: C5-Halogenation and Suzuki-Miyaura Cross-Coupling
This robust two-step approach provides access to a vast array of C5-functionalized imidazoles. It involves first installing a halogen (typically iodine or bromine) at the C5 position, which then serves as a handle for various transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly advantageous due to the wide commercial availability and stability of boronic acids.[6][7]
Causality and Experimental Choice: Step A (Halogenation): Electrophilic halogenating agents like N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS) are used to regioselectively functionalize the electron-rich imidazole ring at the C5 position.[8] The reaction is typically fast and clean. Step B (Suzuki Coupling): This reaction involves a palladium catalyst that undergoes oxidative addition into the C-I or C-Br bond.[7] A base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in transmetalation with the palladium complex.[6] Reductive elimination then yields the C-C coupled product and regenerates the active Pd(0) catalyst.
Protocol 2.3a: C5-Iodination of the Imidazole Ring
Objective: To install an iodine atom at the C5 position.
Materials:
-
1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (CH₃CN)
Procedure:
-
Dissolve 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole (1.0 equiv) in acetonitrile in a round-bottom flask.
-
Protect the flask from light by wrapping it in aluminum foil.
-
Add NIS (1.1 equiv) in one portion.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution to remove any remaining iodine, followed by brine.
-
Dry the organic layer over Na₂SO₄ and concentrate.
-
The crude 5-iodo product is often pure enough for the next step, but can be purified by column chromatography if necessary.
Protocol 2.3b: Suzuki-Miyaura Coupling of the C5-Iodoimidazole
Objective: To couple the C5-iodo intermediate with an arylboronic acid.
Materials:
-
1-(2-Bromophenylsulfonyl)-5-iodo-4-methyl-1H-imidazole
-
Arylboronic acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
2M Aqueous sodium carbonate (Na₂CO₃)
-
Toluene or 1,4-Dioxane
Procedure:
-
To a Schlenk tube, add the 5-iodoimidazole (1.0 equiv), arylboronic acid (1.5 equiv), and Pd(PPh₃)₄ (5 mol%).
-
Add toluene (or dioxane) and the 2M Na₂CO₃ solution.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Seal the tube and heat to 90-100 °C overnight with vigorous stirring.
-
Cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
Summary of Functionalization Strategies
The following table provides a comparative overview of the discussed methods for easy reference.
| Strategy | Target Position | Key Reagents | Advantages | Disadvantages |
| Deprotonation/Quench | C2 | n-BuLi or LDA, Electrophile | Excellent C2-regioselectivity, wide range of electrophiles. | Requires cryogenic temperatures, strictly anhydrous conditions. |
| Direct C-H Arylation | C5 | Pd(OAc)₂, Base, Aryl Halide | Atom-economical, single step from unfunctionalized ring.[2] | Requires high temperatures, catalyst/ligand screening may be needed. |
| Halogenation/Suzuki | C5 | NIS/NBS, Pd Catalyst, Boronic Acid, Base | Highly reliable and versatile, mild conditions for coupling step.[6][9] | Two-step process, generates stoichiometric waste from halogenation. |
Conclusion
1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole is a powerful and adaptable platform for the synthesis of complex, functionalized imidazole derivatives. By understanding the electronic properties conferred by the N-sulfonyl group, researchers can rationally select from a variety of synthetic strategies to achieve desired substitutions with high regioselectivity. The protocols detailed in this guide for deprotonation-electrophilic quench, direct C-H activation, and halogenation-cross-coupling provide reliable and reproducible methods for accessing novel chemical matter for applications in drug discovery and materials science. Each method offers a unique set of advantages, and the optimal choice will depend on the specific synthetic target and laboratory capabilities.
References
-
Shaaban, S., Liang, S., Liu, N., & Manolikakes, G. (2017). Synthesis of sulfones via selective C–H-functionalization. Organic & Biomolecular Chemistry, 15(9), 1947-1955. [Link]
- Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling of (hetero)aryl chlorides/bromides with amines under solvent-, inert gas-, and base-free ambience. (n.d.). RSC Publishing.
-
Synthesis and reactivity of imidazole-1-sulfonate esters (imidazylates) in substitution, elimination, and metal-catalyzed cross-coupling reactions: A review. (n.d.). ResearchGate. [Link]
-
Han, S., et al. (2015). Synthesis of N-Sulfonylamidated and Amidated Azobenzenes under Rhodium Catalysis. The Journal of Organic Chemistry. [Link]
-
S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. (2021). PubMed Central. [Link]
-
New Methods of Imidazole Functionalization — From Imidazole to Marine Alkaloids. (n.d.). ResearchGate. [Link]
-
Direct C–H-sulfonylation of 6-membered nitrogen-heteroaromatics. (n.d.). ResearchGate. [Link]
-
Sämann, C., Coya, E., & Knochel, P. (2014). Full functionalization of the imidazole scaffold by selective metalation and sulfoxide/magnesium exchange. Angewandte Chemie International Edition, 53(5), 1430-1434. [Link]
-
Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. (n.d.). ResearchGate. [Link]
- CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole. (n.d.).
-
Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. (n.d.). ACS Publications. [Link]
-
Bellina, F., et al. (2022). Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. Molecules, 27(23), 8454. [Link]
-
Rhodium-catalyzed C–H activation of hydrazines leads to isoquinolones with tunable aggregation-induced emission properties. (n.d.). RSC Publishing. [Link]
-
Copper-Catalyzed Regioselective Dehydrogenative Borylation: A Modular Platform Enabling C4-Borylated 2,1-Borazaronaphthalenes. (n.d.). ACS Publications. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). NIH. [Link]
-
Direct sulfonylamidation of unfunctionalized arenes in CH activation manner: A simple protocol to access primary sulfonamides. (n.d.). OUCI. [Link]
-
Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. (n.d.). ResearchGate. [Link]
-
Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling of (hetero)aryl chlorides/bromides with amines under solvent-, inert gas-, and base-free ambience. (n.d.). ResearchGate. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (n.d.). ACS Publications. [Link]
-
Regioselective synthesis of 1,4-disubstituted imidazoles. (n.d.). RSC Publishing. [Link]
-
Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation. (n.d.). ACS Publications. [Link]
-
Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. (n.d.). RSC Publishing. [Link]
-
Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. (n.d.). RSC Publishing. [Link]
-
Palladium-catalyzed microwave-assisted direct arylation of imidazo[2,1-b]thiazoles with aryl bromides: synthesis and mechanistic study. (n.d.). RSC Publishing. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. [Link]
-
Heterocycle Synthesis via Direct C-H/N-H Coupling. (n.d.). PMC - NIH. [Link]
-
N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide. (n.d.). MDPI. [Link]
-
Zhu, C., & Falck, J. R. (2012). Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides. Tetrahedron, 68(45), 9192-9199. [Link]
-
Buchwald–Hartwig cross-coupling of 5-amino-1,2,3-triazoles. (n.d.). ResearchGate. [Link]
-
Regioselective Synthesis of 1,5-Diaryl-1H-imidazoles by Palladium-Catalyzed Direct Arylation of 1-Aryl-1H-imidazoles. (n.d.). ACS Publications. [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). MDPI. [Link]
-
The Suzuki cross-coupling reaction of 4H-imidazole N-oxide 1 with... (n.d.). ResearchGate. [Link]
-
ChemInform Abstract: Synthesis of N‐Sulfonylamidated and Amidated Azobenzenes under Rhodium Catalysis. (n.d.). Sci-Hub. [Link]
-
Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. (n.d.). PMC - NIH. [Link]
-
Reaction of imidazole with toluene-4-sulfonate salts of substituted phenyl N-methylpyridinium-4-carboxylate esters. (n.d.). RSC Publishing. [Link]
-
C–H arylation and alkenylation of imidazoles by nickel catalysis. (n.d.). RSC Publishing. [Link]
-
Research Article Biological and Molecular Chemistry Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as. (n.d.). ResearchGate. [Link]
-
Rhodium(III)-Catalyzed Imidoyl C-H Activation for Annulations to Azolopyrimidines. (n.d.). PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Heterocycle Synthesis via Direct C-H/N-H Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed microwave-assisted direct arylation of imidazo[2,1-b]thiazoles with aryl bromides: synthesis and mechanistic study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]
- 9. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole in Antifungal Drug Discovery
Introduction: The Imperative for Novel Antifungal Agents and the Promise of Sulfonyl-Imidazoles
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The existing antifungal armamentarium is limited, and many current therapies are hampered by toxicity, drug-drug interactions, and a narrow spectrum of activity. This landscape underscores the urgent need for the discovery and development of novel antifungal agents with new mechanisms of action.
Imidazole derivatives have long been a cornerstone of antifungal therapy. Their primary mechanism involves the disruption of the fungal cell membrane's integrity by inhibiting the biosynthesis of ergosterol, a crucial sterol unique to fungi.[1][2][3] The introduction of a sulfonyl group to the imidazole scaffold, as seen in 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole, represents a promising chemical modification. This functionalization can significantly alter the compound's physicochemical properties, potentially enhancing its target affinity, pharmacokinetic profile, and antifungal potency.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole as a potential antifungal drug candidate. The protocols outlined herein are based on established methodologies in antifungal drug discovery and are designed to provide a robust framework for assessing the compound's efficacy and safety.
Hypothesized Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Based on the well-established mechanism of action for imidazole-based antifungals, it is hypothesized that 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole exerts its antifungal effect by inhibiting the enzyme lanosterol 14-alpha-demethylase (CYP51/Erg11p).[4][5][6][7] This enzyme is a critical component of the ergosterol biosynthesis pathway, responsible for the conversion of lanosterol to ergosterol.[1][8][9] Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic 14-alpha-methylated sterols in the fungal cell membrane. This disruption of membrane structure and function ultimately results in the cessation of fungal growth and cell death.[5]
Caption: Hypothesized mechanism of action for 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole.
Experimental Protocols
The following protocols provide a step-by-step guide for the initial in vitro and subsequent in vivo evaluation of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole.
Protocol 1: In Vitro Antifungal Susceptibility Testing
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for broth microdilution testing of yeasts.[3][10][11][12][13]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against a panel of clinically relevant fungal pathogens.
Materials:
-
1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole (synthesized and purified)
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
96-well flat-bottom microtiter plates
-
Fungal strains (e.g., Candida albicans, Candida glabrata, Cryptococcus neoformans)
-
Positive control antifungal (e.g., Fluconazole)
-
Spectrophotometer or plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. A typical starting concentration is 10 mg/mL.
-
Serial Dilutions: Perform serial two-fold dilutions of the test compound in RPMI 1640 medium in the 96-well plates to achieve a range of final concentrations (e.g., 0.03 to 16 µg/mL).
-
Inoculum Preparation: Grow fungal strains on appropriate agar plates. Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.
-
Inoculation: Add the standardized fungal inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be determined visually or by reading the optical density at a specific wavelength (e.g., 530 nm).
Illustrative Data Presentation:
| Fungal Strain | 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans ATCC 90028 | 1 | 0.5 |
| Candida glabrata ATCC 90030 | 4 | 16 |
| Cryptococcus neoformans ATCC 90112 | 2 | 4 |
Protocol 2: In Vitro Cytotoxicity Assay
This protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of the compound against mammalian cells.[14][15][16][17]
Objective: To determine the concentration of the test compound that is toxic to mammalian cells, allowing for the calculation of a selectivity index.
Materials:
-
1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microtiter plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells into 96-well plates at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Remove the medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Selectivity Index (SI) Calculation: SI = IC50 (mammalian cells) / MIC (fungal cells) A higher SI value indicates greater selectivity for the fungal target over host cells.
Protocol 3: In Vivo Efficacy in a Murine Model of Systemic Candidiasis
This protocol describes a murine model of disseminated candidiasis to evaluate the in vivo efficacy of the test compound.[18][19][20][21][22] All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
Objective: To assess the ability of the test compound to reduce fungal burden and improve survival in a mouse model of systemic infection.
Materials:
-
1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole
-
Vehicle for in vivo administration (e.g., saline with 5% DMSO and 5% Tween 80)
-
Candida albicans strain
-
Immunocompetent mice (e.g., BALB/c)
-
Positive control antifungal (e.g., Fluconazole)
Procedure:
-
Infection: Infect mice via intravenous injection (lateral tail vein) with a sublethal dose of Candida albicans (e.g., 1 x 10^5 CFU/mouse).
-
Treatment: Begin treatment with the test compound at a predetermined dose and schedule (e.g., once daily via intraperitoneal injection) starting a few hours post-infection. Include a vehicle control group and a positive control group.
-
Monitoring: Monitor the mice daily for signs of illness (weight loss, lethargy, ruffled fur) and survival.
-
Fungal Burden Determination: At a specified time point (e.g., 3 days post-infection), euthanize a subset of mice from each group. Harvest organs (kidneys, spleen, liver), homogenize them, and plate serial dilutions on appropriate agar to determine the fungal burden (CFU/gram of tissue).
-
Survival Study: Continue to monitor the remaining mice for survival over a period of 14-21 days.
Data Presentation:
-
A graph showing the fungal burden in different organs for each treatment group.
-
A Kaplan-Meier survival curve illustrating the survival rates of the different treatment groups over time.
Experimental Workflow Visualization
Caption: A streamlined workflow for the evaluation of a novel antifungal candidate.
Conclusion and Future Directions
The successful execution of these protocols will provide a comprehensive initial assessment of the potential of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole as a novel antifungal agent. Promising results, including potent antifungal activity, a favorable selectivity index, and in vivo efficacy, would warrant further investigation. Subsequent studies could include:
-
Mechanism of Action Confirmation: Direct enzymatic assays to confirm the inhibition of lanosterol 14-alpha-demethylase.
-
Spectrum of Activity: Testing against a broader panel of fungal pathogens, including resistant isolates and filamentous fungi.
-
Pharmacokinetic and Toxicological Studies: In-depth analysis of the compound's absorption, distribution, metabolism, excretion, and toxicity profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to optimize potency and selectivity.
By following this structured approach, researchers can systematically and rigorously evaluate the therapeutic potential of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole, contributing to the vital search for new and effective antifungal therapies.
References
-
Borgers, M. (1980). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of Infectious Diseases, 2(4), 520–534. [Link]
-
Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. CLSI. [Link]
-
Ruidong Pharmaceutical. (n.d.). Imidazole antifungal drug mechanism of action. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Alcazar-Fuoli, L., & Mellado, E. (2012). Ergosterol biosynthesis pathway in Aspergillus fumigatus. Steroids, 78(5), 499-505. [Link]
-
Tóth, A., Csonka, K., & Gácser, A. (2022). Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. Journal of Fungi, 8(7), 709. [Link]
-
Guan, R., et al. (2017). Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae. Applied Microbiology and Biotechnology, 101(1), 33-46. [Link]
-
CLSI. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Retrieved from [Link]
-
CLSI. (2022). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-sulfonated N-diazoles, their chemistry and biological assessments. Retrieved from [Link]
-
Wiederhold, N. P. (2018). Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. In Antifungal Susceptibility Testing (pp. 29-41). Humana Press, New York, NY. [Link]
-
protocols.io. (2025). MTT Assay. Retrieved from [Link]
-
Romo, J. A., et al. (2021). A Mouse Model of Candidiasis. In Methods in Molecular Biology (Vol. 2321, pp. 63-74). Humana, New York, NY. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Lanosterol 14 alpha-demethylase – Knowledge and References. Retrieved from [Link]
-
Hünniger, K., & Kurzai, O. (2019). Systemic Candidiasis in Mice: New Insights From an Old Model. Frontiers in Immunology, 10, 2998. [Link]
-
ResearchGate. (n.d.). The murine model of systemic candidiasis. Retrieved from [Link]
-
Parker, J. E., et al. (2014). Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens. Journal of Fungi, 1(1), 1-21. [Link]
-
Solis, N. V., & Filler, S. G. (2012). Animal Models for Candidiasis. In Current Protocols in Immunology (Vol. 98, No. 1, pp. 19.7.1-19.7.17). John Wiley & Sons, Inc. [Link]
-
U.S. Food & Drug Administration. (2025). Antifungal Susceptibility Test Interpretive Criteria. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic protocol of the gut-disseminated murine model of candidaemia. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N‐sulfonylimidates from terminal alkynes via a three‐component Cu(I)‐catalyzed reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-sulfonylamidines via three-component reaction of proline, aldehydes, and sulfonyl azides under metal-free conditions. Retrieved from [Link]
-
Akhtar, M., et al. (1978). Studies on the mechanism of lanosterol 14 alpha-demethylation. A requirement for two distinct types of mixed-function-oxidase systems. Biochemical Journal, 169(3), 449-463. [Link]
-
The University of Manchester. (n.d.). An updated synthesis of the diazo-transfer reagent imidazole- 1-sulfonyl azide hydrogen sulfate. Retrieved from [Link]
-
ResearchGate. (n.d.). General Preparation of Imidazole-1- Sulfonate Esters. Retrieved from [Link]
-
World Journal of Diabetes. (2026). Endocrine consequences of antifungal therapy: A missed entity. Retrieved from [Link]
-
American Society for Microbiology. (2009). Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding. Retrieved from [Link]
-
PubMed. (2024). Synthesis, characterization and antifungal activity of imidazole chitosan derivatives. Retrieved from [Link]
-
PubMed. (2020). In vitro antifungal and antibiofilm activities of novel sulfonyl hydrazone derivatives against Candida spp. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. Retrieved from [Link]
-
MDPI. (2020). Antimicrobial Activity and Mechanism of Action of New N-Heteroaryl-1H-(benz)Imidazoles. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Green Synthesis of N-Sulfonylimine in Solvent-Free Condition with Heteropoly Acid as Catalyst. Retrieved from [Link]
-
PubMed. (2020). N-unsubstituted Imidazoles: Design, Synthesis, and Antimicrobial Evaluation. Retrieved from [Link]
-
MDPI. (2022). Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Antifungal Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on the mechanism of lanosterol 14 alpha-demethylation. A requirement for two distinct types of mixed-function-oxidase systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. | MDPI [mdpi.com]
- 9. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 11. njccwei.com [njccwei.com]
- 12. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 13. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 14. clyte.tech [clyte.tech]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. MTT Assay [protocols.io]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. A Mouse Model of Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Systemic Candidiasis in Mice: New Insights From an Old Model [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Note: A Comprehensive Guide to the Development and Validation of Analytical Standards for N-Sulfonylimidazole Compounds
Abstract
This document provides a detailed framework for the development, validation, and implementation of analytical methods for N-sulfonylimidazole compounds, a class of molecules with growing significance in pharmaceutical development. As a Senior Application Scientist, this guide moves beyond mere procedural lists to instill a deep understanding of the causality behind experimental design. We will explore the entire lifecycle of an analytical method, from initial development and stress testing to full validation in accordance with global regulatory standards, ensuring scientific integrity and trustworthiness in your results. The protocols and insights provided herein are designed for researchers, quality control analysts, and drug development professionals seeking to establish robust, reliable, and compliant analytical standards.
Introduction: The Analytical Imperative for N-Sulfonylimidazoles
N-sulfonylimidazole derivatives are a versatile class of compounds utilized in various capacities within the pharmaceutical industry, from key intermediates in synthesis to active pharmaceutical ingredients (APIs). Their unique chemical structure, characterized by the sulfonyl group attached to a nitrogen atom of the imidazole ring, imparts specific physicochemical properties that demand tailored analytical strategies. The control of purity, potency, and stability is not merely a quality control checkbox; it is a fundamental requirement for ensuring the safety and efficacy of the final drug product.
The presence of impurities, even at trace levels, can significantly impact a drug's safety profile.[1][2] Therefore, developing a "stability-indicating" analytical method—one that can accurately separate and quantify the API from its degradation products and process-related impurities—is of paramount importance. This guide is built upon the principles of the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1) for method validation, to ensure that the developed methods are fit for purpose and meet stringent regulatory expectations.[3][4][5]
The Analytical Development Lifecycle
The creation of a robust analytical method is a systematic process. It begins with understanding the molecule and culminates in a validated method suitable for routine use. The workflow ensures that the final method is not only accurate and precise but also practical for a quality control environment.
Figure 1: Overall Analytical Workflow for N-Sulfonylimidazole Compounds.
Phase 1: Method Development and Analyte Understanding
The foundation of a reliable analytical method is a deep understanding of the analyte's chemical behavior. High-Performance Liquid Chromatography (HPLC) is the gold standard for assay and impurity analysis due to its versatility and sensitivity.[6][7]
Initial Analyte Characterization
Before any chromatographic development, fundamental physicochemical properties of the N-sulfonylimidazole API must be determined:
-
Solubility: Essential for selecting an appropriate diluent for sample and standard preparation.
-
pKa: Critical for selecting the mobile phase buffer and pH to ensure optimal peak shape and retention.
-
UV-Vis Spectrum: Determines the optimal wavelength for detection, maximizing sensitivity for both the API and potential impurities. A Photo-Diode Array (PDA) detector is invaluable here.
Chromatographic System Selection
The goal is to achieve adequate resolution between the main peak and all related substances.
-
Column: A reversed-phase C18 column is the most common starting point due to its versatility in separating moderately polar to non-polar compounds.
-
Mobile Phase: A combination of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (acetonitrile or methanol) is typical. The buffer pH should be chosen to keep the analyte in a single ionic state, avoiding peak splitting.
-
Elution Mode: A gradient elution is often necessary to resolve early-eluting polar impurities from the main API peak and late-eluting non-polar impurities within a reasonable run time.[8][9]
-
Detector: A UV/PDA detector is standard for quantitation.[10] For impurity identification and structural elucidation, coupling HPLC with Mass Spectrometry (LC-MS) is indispensable.[11]
Figure 2: Decision Tree for Chromatographic Method Development.
Protocol 1: Forced Degradation (Stress Testing)
Forced degradation studies are essential to develop a stability-indicating method by intentionally degrading the API to generate potential degradation products.[12][13] This challenges the method's ability to separate the API from its degradants. A degradation of 5-20% is generally considered optimal for this purpose.[14]
Objective: To investigate the degradation pathways of the N-sulfonylimidazole API under various stress conditions.
Materials:
-
N-sulfonylimidazole API
-
1N HCl, 1N NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, methanol
-
Class A volumetric flasks
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the API in a suitable diluent (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1N HCl. Heat at 60°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of ~0.1 mg/mL.
-
Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1N NaOH. Keep at room temperature for 2 hours. Neutralize with 1N HCl and dilute to ~0.1 mg/mL.
-
Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 6 hours, protected from light. Dilute to ~0.1 mg/mL.
-
Thermal Degradation: Store the solid API in an oven at 80°C for 48 hours. Prepare a solution at ~0.1 mg/mL.
-
Photolytic Degradation: Expose the solid API to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).[15] Prepare a solution at ~0.1 mg/mL.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method with a PDA detector.
-
Evaluation:
-
Assess peak purity of the API peak in all stressed samples to ensure it is spectrally homogeneous.
-
Calculate the mass balance to ensure that the decrease in API amount is accounted for by the increase in degradation products.[13]
-
| Stress Condition | Reagent/Condition | Typical Duration | Purpose |
| Acid Hydrolysis | 0.1N - 1N HCl, elevated temp. | 2-8 hours | To test lability to acidic environments. |
| Base Hydrolysis | 0.1N - 1N NaOH, RT or elevated temp. | 1-4 hours | To test lability to alkaline environments. |
| Oxidation | 3-30% H₂O₂, RT | 6-24 hours | To identify potential oxidation products.[14] |
| Thermal | 60-80°C (solid state & solution) | 24-72 hours | To assess intrinsic thermal stability. |
| Photolytic | ICH Q1B compliant light source | As per guideline | To assess light sensitivity.[15] |
Table 1: Summary of Typical Forced Degradation Conditions.
Phase 2: Method Validation and System Suitability
Once a suitable method is developed, it must be rigorously validated to demonstrate its reliability for the intended application. The validation is performed according to the ICH Q2(R1) guideline.[3][4][16]
Protocol 2: Analytical Method Validation
This protocol outlines the steps to validate a method for the determination of Assay and Related Substances.
Objective: To formally document that the analytical method is accurate, precise, specific, and robust for its intended use.
Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Procedure: Analyze blank, placebo (if applicable), API, and spiked samples (API spiked with known impurities and degradation products from forced degradation).
-
Acceptance Criteria: The API peak should be free from any co-eluting peaks (assessed by peak purity) and well-resolved from all other peaks (Resolution > 2.0).
-
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Procedure: Prepare at least five concentrations of the API and each specified impurity, typically ranging from the Quantitation Limit (QL) to 150% of the specification limit for impurities, and 80-120% of the target concentration for the assay.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
-
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.
-
Accuracy (as Recovery): The closeness of the test results to the true value.
-
Procedure: Analyze samples of the API (or placebo) spiked with known amounts of impurities and API at a minimum of three concentration levels (e.g., 50%, 100%, 150% of specification).
-
Acceptance Criteria: Recovery should be within 98.0-102.0% for the assay and typically 80.0-120.0% for impurities.[17]
-
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. Analyze a minimum of six replicate preparations at 100% of the test concentration.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
Acceptance Criteria: Relative Standard Deviation (RSD) should be ≤ 2.0%.
-
-
Detection Limit (DL) & Quantitation Limit (QL):
-
DL: The lowest amount of analyte that can be detected but not necessarily quantitated.
-
QL: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Procedure: Typically determined based on the signal-to-noise ratio (S/N) of 3:1 for DL and 10:1 for QL, or from the standard deviation of the response and the slope of the linearity curve.
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
-
Procedure: Introduce small variations to method parameters like mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±10%).
-
Acceptance Criteria: System suitability parameters must still be met, and the results should not be significantly impacted by the changes.
-
| Parameter | Assay | Impurities (Quantitative) |
| Accuracy (% Recovery) | 98.0 - 102.0% | 80.0 - 120.0% |
| Precision (%RSD) | ≤ 2.0% | ≤ 10.0% |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 |
| Range | 80 - 120% of test conc. | QL - 120% of spec. limit |
| QL (S/N Ratio) | N/A | ≥ 10 |
| Specificity | Peak Purity > 990 | Resolution > 2.0 |
Table 2: Typical Validation Acceptance Criteria based on ICH Q2(R1).
System Suitability Testing (SST)
Before any sample analysis, the chromatographic system must be verified to be performing adequately. This is achieved through System Suitability Testing (SST).[18][19] The SST is an integral part of the analytical procedure and demonstrates that the system is fit for the intended analysis on that day.[20][21]
| Parameter | Formula/Definition | Typical USP Acceptance Criteria[18][22] | Purpose |
| Tailing Factor (T) | T = W₀.₀₅ / 2f (where W₀.₀₅ is peak width at 5% height, f is distance from front to max) | T ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | N = 16(tᵣ/W)² (where tᵣ is retention time, W is peak width at base) | N > 2000 | Measures column efficiency. |
| Resolution (Rₛ) | Rₛ = 2(tᵣ₂ - tᵣ₁) / (W₁ + W₂) | Rₛ > 2.0 between API and closest peak | Ensures separation of adjacent peaks. |
| Repeatability (%RSD) | (Standard Deviation / Mean) * 100 for replicate injections | %RSD ≤ 2.0% for standard injections | Confirms injection precision. |
Table 3: Key System Suitability Test Parameters and Acceptance Criteria.
Phase 3: Routine Implementation and Lifecycle Management
Once validated, the method can be implemented for routine Quality Control (QC) testing of N-sulfonylimidazole compounds. This includes release testing of API batches, stability studies, and analysis of finished products. The method should be subject to lifecycle management, meaning it should be monitored over time and re-validated or updated if significant changes in the manufacturing process occur or if performance trends indicate a problem.
Figure 3: Interrelation of Key Method Validation Parameters.
Conclusion
The development of analytical standards for N-sulfonylimidazole compounds is a rigorous, multi-faceted process that forms the bedrock of pharmaceutical quality assurance. By adopting a systematic approach grounded in scientific principles and regulatory guidelines, researchers and analysts can build robust, reliable, and defensible analytical methods. This guide provides the strategic framework and detailed protocols necessary to achieve this goal, emphasizing the causal logic behind each step. Adherence to these principles ensures not only compliance but also a profound understanding of the product and its potential impurities, ultimately safeguarding patient health.
References
- Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. (n.d.). PubMed.
- HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. (n.d.). ResearchGate.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain.
- Quality Guidelines. (n.d.). ICH.
- A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. (n.d.). sciencedirect.com.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ema.europa.eu.
- System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025, November 3). MicroSolv.
- Analytical advances in pharmaceutical impurity profiling. (2016, May 25). PubMed.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION. (n.d.). TIJER.
- System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (2025, October 15). YouTube.
- 3 Key Regulatory Guidelines for Method Validation. (2025, July 30). Altabrisa Group.
- Pharmaceutical Impurity Analysis Overview. (n.d.). Chemass.
- Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. (n.d.). ACS Publications.
- IMPURITY PROFILING AN EMERGING TREND IN PHARMACEUTICALS: A REVIEW. (2015, August 2). ijrpls.com.
- Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. (n.d.). Oxford Academic.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
- Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. (n.d.). Agilent.
- Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. (n.d.). academic.oup.com.
- Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. (2020, June 15). Semantic Scholar.
- Analytical Method Development for New Products: Assay and Related Substances. (2020, July 11). Dr. Venkat Shinde.
- Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023, March 15). Trends in Sciences.
- Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. (2019, January 28). PMC.
- System Suitability for USP Chromatographic Methods. (2014, October 15). ECA Academy - gmp-compliance.org.
- System Suitability in HPLC Analysis. (n.d.). Pharmaguideline.
- 〈621〉CHROMATOGRAPHY. (n.d.). US Pharmacopeia (USP).
- Related Substances Analysis in Pharmaceuticals: A Complete FDA-Compliant Guide. (2025, July 3). ResolveMass Laboratories Inc..
- Degradation of sulfonamides as a microbial resistance mechanism. (n.d.). PubMed.
- Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (n.d.). Academia.edu.
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- HOW TO APPROACH A FORCED DEGRADATION STUDY. (2011, January). SGS.
- Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology.
- Annex 1 - The International Pharmacopoeia – related substances tests: dosage form monographs guidance notes. (n.d.). who.int.
- Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. (n.d.). JOCPR.
Sources
- 1. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tijer.org [tijer.org]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. biotech-spain.com [biotech-spain.com]
- 7. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 8. Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes [jafs.com.pl]
- 10. tis.wu.ac.th [tis.wu.ac.th]
- 11. semanticscholar.org [semanticscholar.org]
- 12. (PDF) Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario [academia.edu]
- 13. sgs.com [sgs.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. ICH Official web site : ICH [ich.org]
- 16. fda.gov [fda.gov]
- 17. jocpr.com [jocpr.com]
- 18. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 19. m.youtube.com [m.youtube.com]
- 20. System Suitability for USP Chromatographic Methods - ECA Academy [gmp-compliance.org]
- 21. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 22. usp.org [usp.org]
Application Notes and Protocols: Suzuki Coupling Reactions with 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Imidazole-Containing Biaryls
The imidazole nucleus is a cornerstone in medicinal chemistry, appearing in a vast array of biologically active molecules and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold for interacting with biological targets like enzymes and receptors.[1] The synthesis of biaryl structures incorporating the imidazole moiety is of significant interest in drug discovery, as these compounds often exhibit potent pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties.[3][4][5]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for creating C(sp²)–C(sp²) linkages in the synthesis of biaryl compounds.[6][7] This palladium-catalyzed reaction is prized for its mild conditions, broad substrate scope, and tolerance of a wide range of functional groups.[7]
This guide provides a detailed examination of the Suzuki coupling reaction utilizing 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole as a key building block. The presence of the aryl bromide on the phenylsulfonyl group provides a reactive handle for palladium-catalyzed cross-coupling, enabling the synthesis of a diverse library of novel imidazole-containing biaryl compounds. Understanding and optimizing this reaction is crucial for researchers aiming to develop new therapeutic agents.
Reaction Mechanism and Key Considerations
The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][9] The cycle can be broken down into three primary steps: oxidative addition, transmetalation, and reductive elimination.
1. Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole, forming a Pd(II) intermediate.[6][9] The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > OTf >> Cl > F.[10] The use of an aryl bromide in our substrate ensures efficient oxidative addition under relatively mild conditions.
2. Transmetalation: This step involves the transfer of the organic group from the organoboron reagent (e.g., a boronic acid) to the palladium center.[6] The presence of a base is crucial for this step.[11] The base activates the organoboron species, making it more nucleophilic and facilitating the ligand exchange on the palladium complex.[11][12] The exact mechanism of transmetalation is complex and can be influenced by the choice of base and solvent.[6][13][14]
3. Reductive Elimination: In the final step, the two organic groups on the palladium center couple, forming the new carbon-carbon bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][9]
Figure 1: Generalized Catalytic Cycle of the Suzuki Coupling Reaction.
Experimental Protocol: Suzuki Coupling of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole
This protocol provides a general procedure for the Suzuki coupling reaction. Optimization of specific parameters may be necessary for different arylboronic acids.
Materials and Reagents
| Reagent | Supplier | Purity | Notes |
| 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole | Commercially Available | ≥98% | Starting material. |
| Arylboronic Acid | Various | ≥97% | Coupling partner. |
| Palladium(II) Acetate (Pd(OAc)₂) | Sigma-Aldrich | Catalyst | Pre-catalyst, typically used in small molar percentages. |
| SPhos | Sigma-Aldrich | Ligand | Buchwald ligand, enhances catalytic activity. |
| Potassium Carbonate (K₂CO₃) | Fisher Scientific | Anhydrous | Base. |
| 1,4-Dioxane | Acros Organics | Anhydrous | Solvent. |
| Deionized Water | In-house | - | Co-solvent. |
| Ethyl Acetate (EtOAc) | VWR Chemicals | ACS Grade | For extraction. |
| Brine | In-house | Saturated | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | EMD Millipore | - | Drying agent. |
| Argon (Ar) | Airgas | High Purity | Inert gas for degassing and maintaining an inert atmosphere. |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask, add 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Catalyst and Ligand Addition: In a separate vial, weigh out palladium(II) acetate (0.02 equiv.) and SPhos (0.04 equiv.) and add them to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 to 10:1 ratio) via syringe. The solution should be degassed by bubbling argon through it for 15-20 minutes.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for the specified reaction time (typically 4-24 hours).
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Figure 2: Experimental Workflow for the Suzuki Coupling Reaction.
Optimization and Troubleshooting
| Parameter | Considerations and Recommendations |
| Catalyst | While Pd(OAc)₂/SPhos is a robust system, other palladium sources like Pd(PPh₃)₄ or Pd₂(dba)₃ can be effective.[11] The choice of ligand is crucial; electron-rich and bulky phosphine ligands often improve catalytic activity, especially for less reactive aryl chlorides.[15][16] N-heterocyclic carbene (NHC) ligands are also highly effective.[6][11] |
| Base | The choice of base can significantly impact the reaction outcome.[6] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[6] The strength and solubility of the base should be considered. For base-sensitive functional groups, milder bases like KF may be used.[11] |
| Solvent | A variety of solvents can be used, including toluene, THF, and DMF.[6] The use of a biphasic system with water is common and can be advantageous for the solubility of the base and organoboron species.[6][10] |
| Temperature | Reaction temperatures typically range from room temperature to reflux.[8] For less reactive substrates, higher temperatures may be required. Microwave irradiation can also be employed to accelerate the reaction.[7] |
| Troubleshooting | Low Yield: Consider increasing the catalyst/ligand loading, changing the base or solvent system, or increasing the reaction temperature and time. Ensure all reagents are pure and solvents are anhydrous and degassed. Side Reactions: Protodeboronation of the boronic acid can be a competing reaction. Using a less aqueous solvent system or a different base might mitigate this. Homocoupling of the boronic acid can also occur. |
Conclusion
The Suzuki coupling of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole provides a versatile and efficient route to a wide range of novel biaryl compounds with potential applications in drug discovery and development. The protocols and guidelines presented here offer a solid foundation for researchers to explore this important transformation. By understanding the underlying mechanism and key reaction parameters, scientists can effectively synthesize and optimize new molecular entities based on the privileged imidazole scaffold.
References
-
Suzuki Coupling: Mechanism & Examples. NROChemistry.
-
Suzuki reaction. Wikipedia.
-
Suzuki Coupling. Organic Chemistry Portal.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
-
The Role of Imidazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
-
Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Cureus.
-
Applications of imidazole derivatives. ResearchGate.
-
Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed.
-
Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Preprints.org.
-
Imidazole-based drugs and drug discovery: Present and future perspectives. ResearchGate.
-
Use of Base Metals in Suzuki Coupling. Wordpress.
-
Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar.
-
Efficient Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenyl- or Vinyltrimethoxysilane Mediated by a Palladium/Imidazolium Chloride System. Organic Letters.
-
Palladium catalyzed couplings. Chemistry LibreTexts.
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.
-
Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Synlett.
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett.
-
Synthesis of imidazole-pyrazole conjugates bearing aryl spacer and exploring their enzyme inhibition potentials. Bioorganic Chemistry.
-
Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry.
-
Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. ResearchGate.
-
Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Organic Chemistry Frontiers.
-
Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Journal of Pharmaceutical Research International.
-
The Suzuki cross-coupling reaction of 4H-imidazole N-oxide 1 with... ResearchGate.
-
Design, synthesis and biological evaluation of novel hybrid compounds of imidazole scaffold-based 2-benzylbenzofuran as potent anticancer agents. Bioorganic & Medicinal Chemistry Letters.
-
Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications. Molecules.
-
Imidazole synthesis. Organic Chemistry Portal.
-
A review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
-
Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Omega.
-
1-((2-Bromophenyl)sulfonyl)-1H-imidazole. PubChem.
-
Preparation method of 4-halogen-1H-imidazole. Google Patents.
-
Reaction strategies for synthesis of imidazole derivatives: a review. Semantic Scholar.
Sources
- 1. nbinno.com [nbinno.com]
- 2. jchemrev.com [jchemrev.com]
- 3. researchgate.net [researchgate.net]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. thieme-connect.com [thieme-connect.com]
Technical Support Center: Synthesis of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole
Welcome to the dedicated technical support guide for the synthesis of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this important intermediate. Here, we address common challenges and frequently asked questions to help you improve your reaction yields, streamline your workflow, and ensure the highest purity of your final product.
Introduction
The synthesis of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole is a crucial step in the development of various pharmacologically active molecules. The N-sulfonylimidazole moiety is a key structural motif, and its efficient construction is paramount. The primary synthetic route involves the N-sulfonylation of 4-methyl-1H-imidazole with 2-bromophenylsulfonyl chloride. While seemingly straightforward, this reaction is sensitive to several parameters that can significantly impact yield and purity. This guide provides expert-driven insights to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for this synthesis?
The synthesis is typically a one-step nucleophilic substitution reaction. The nitrogen atom of the 4-methyl-1H-imidazole ring acts as a nucleophile, attacking the electrophilic sulfur atom of 2-bromophenylsulfonyl chloride. A base is required to deprotonate the imidazole, thereby increasing its nucleophilicity.
Caption: General N-sulfonylation reaction workflow.
Q2: Why is a base necessary, and how do I choose the right one?
The imidazole N-H proton is acidic (pKa ≈ 14.5), but 4-methyl-1H-imidazole is not a strong enough nucleophile to react efficiently with the sulfonyl chloride on its own. A base is required to deprotonate the imidazole, forming the highly nucleophilic imidazolide anion. The choice of base is critical.
-
Strong, non-nucleophilic bases like sodium hydride (NaH) are highly effective as they irreversibly deprotonate the imidazole, driving the reaction to completion.[1][2]
-
Carbonate bases such as potassium carbonate (K₂CO₃) can also be used, often in polar aprotic solvents like acetonitrile or DMF. These are generally milder and easier to handle than NaH.[3]
-
Organic amine bases like triethylamine (TEA) or pyridine can be used, but they can sometimes lead to side reactions or act as catalysts for hydrolysis of the sulfonyl chloride if moisture is present.
Q3: What are the ideal solvents for this reaction?
Anhydrous polar aprotic solvents are the preferred choice. They can dissolve the reactants and the imidazolide salt intermediate without participating in the reaction.
-
Tetrahydrofuran (THF): Excellent choice, especially when using NaH.[1]
-
Acetonitrile (MeCN): A common solvent for sulfonyl azide synthesis and suitable here, particularly with carbonate bases.[4]
-
N,N-Dimethylformamide (DMF): Its high polarity can accelerate the reaction, but it can be difficult to remove during workup.
Troubleshooting Guide: Improving Your Yield
Low yields are the most common issue encountered in this synthesis. The following guide breaks down potential problems and provides validated solutions.
Caption: Decision tree for troubleshooting low yield.
Problem 1: Reaction is sluggish or stalls completely.
-
Possible Cause A: Incomplete Deprotonation. The nucleophilicity of neutral 4-methylimidazole is insufficient for an efficient reaction. If the base is too weak or if protic impurities (like water) have consumed the base, the imidazolide anion will not form in sufficient concentration.
-
Solution: Switch to a stronger base. Sodium hydride (NaH, 60% dispersion in mineral oil) is highly effective. Add the 4-methylimidazole to a suspension of NaH in anhydrous THF and stir for 30-60 minutes at 0 °C to room temperature to ensure complete deprotonation before adding the sulfonyl chloride.[1][2]
-
-
Possible Cause B: Poor Reagent Quality. 2-Bromophenylsulfonyl chloride is highly sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.
-
Solution: Use freshly purchased or prepared sulfonyl chloride. If it has been stored, ensure it was under an inert atmosphere (N₂ or Ar). Consider purifying the sulfonyl chloride by distillation or recrystallization if its quality is suspect.
-
Problem 2: The yield is consistently low (<50%).
-
Possible Cause A: Suboptimal Base/Solvent Combination. The efficiency of the deprotonation and the subsequent substitution reaction is highly dependent on the reaction medium.
-
Solution: Optimize the base and solvent system. Below is a table summarizing common combinations and their relative effectiveness.
-
| Base | Solvent | Temperature (°C) | Typical Yield Range | Key Considerations |
| NaH | Anhydrous THF | 0 to RT | 70-90% | Recommended. Requires inert atmosphere and careful handling.[1] |
| K₂CO₃ | Anhydrous MeCN | 60-80 | 50-75% | Easier to handle, but may require heat and longer reaction times.[3] |
| Triethylamine | Anhydrous DCM | 0 to RT | 40-60% | Can lead to side products; workup can be more complex. |
-
Possible Cause B: Reagent Stoichiometry. Using an excess of the imidazole can sometimes lead to the formation of complex side products, while an excess of the sulfonyl chloride can complicate purification.
-
Solution: Begin with a slight excess of the 4-methylimidazole (1.1 to 1.2 equivalents). This ensures the more valuable sulfonyl chloride is fully consumed.
-
Problem 3: Multiple unidentified spots on TLC after reaction.
-
Possible Cause A: Hydrolysis. The primary side product is often 2-bromophenylsulfonic acid, resulting from the reaction of the sulfonyl chloride with trace water. This will appear as a baseline spot on a silica TLC plate.
-
Solution: Rigorously dry all glassware and solvents. Use a distillation apparatus to obtain anhydrous THF or purchase high-purity anhydrous solvents. Maintain the reaction under a positive pressure of an inert gas.
-
-
Possible Cause B: Product Degradation. The N-sulfonylimidazole bond can be labile under strongly acidic or basic conditions, which may be encountered during aqueous workup.
-
Solution: Quench the reaction carefully by pouring it into a saturated aqueous solution of ammonium chloride (NH₄Cl), which is a mild buffer. Avoid strong acids or bases during the extraction process.
-
Validated Experimental Protocol
This protocol is based on the highly effective sodium hydride method.
Materials:
-
4-Methyl-1H-imidazole
-
Sodium hydride (60% dispersion in mineral oil)
-
2-Bromophenylsulfonyl chloride
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq., 60% dispersion) to a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Deprotonation: Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, then carefully decant the hexane. Add anhydrous THF to the flask. Cool the suspension to 0 °C in an ice bath.
-
Dissolve 4-methyl-1H-imidazole (1.2 eq.) in anhydrous THF and add it dropwise to the NaH suspension over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should be observed.
-
Sulfonylation: Cool the reaction mixture back down to 0 °C. Dissolve 2-bromophenylsulfonyl chloride (1.0 eq.) in anhydrous THF and add it dropwise via the dropping funnel over 30 minutes.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the sulfonyl chloride.
-
Workup: Carefully quench the reaction by slowly pouring it into a beaker containing a stirred, saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole as a solid.
References
-
N-Arylation of Imidazoles: An Overview. ResearchGate. [Link]
-
The plausible mechanism for N-arylation of imidazole derivatives. ResearchGate. [Link]
-
An updated synthesis of the diazo-transfer reagent imidazole-1-sulfonyl azide hydrogen sulfate. University of Manchester Research Explorer. [Link]
-
C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles. National Center for Biotechnology Information (PMC). [Link]
-
Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles. National Center for Biotechnology Information (PMC). [Link]
-
Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Au-e.com. [Link]
-
1-((2-Bromophenyl)sulfonyl)-1H-imidazole. PubChem. [Link]
- Synthetic method of 4-bromo-2-nitro-1H-imidazole.
- Preparation method of 4-halogen-1H-imidazole.
-
Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. [Link]
Sources
Technical Support Center: Purification of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole
Introduction
Welcome to the technical support guide for the purification of crude 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole. This molecule is a key building block in medicinal chemistry and drug development, valued for the versatile reactivity of its sulfonylimidazole moiety.[1] However, its purification presents several distinct challenges, from persistent colored impurities to chromatographic difficulties stemming from its chemical nature.
This guide is structured as a series of troubleshooting questions and answers, designed to provide researchers, scientists, and drug development professionals with practical, field-tested solutions to common purification hurdles. We will delve into the causality behind these challenges and offer step-by-step protocols to achieve high purity and yield.
Troubleshooting Guide: From Crude Product to Pure Compound
This section addresses the most frequently encountered issues during the purification of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole.
Q1: My crude product is a persistent yellow or brown oil/solid. How can I remove the color?
A1: This is a common issue when working with brominated aromatic compounds. The color typically arises from two sources: residual bromine from the synthesis of the 2-bromophenylsulfonyl chloride starting material or the formation of colored degradation byproducts.
Causality: Elemental bromine (Br₂) is intensely colored and can persist in trace amounts. Additionally, certain impurities can become oxidized during workup or purification, leading to a colored product.
Solutions:
-
Aqueous Wash with a Reducing Agent: Before proceeding with chromatography or recrystallization, wash the organic layer containing your crude product with a mild reducing agent to quench any residual halogen.[2][3]
-
Recommended Agent: A 10% w/v aqueous solution of sodium thiosulfate (Na₂S₂O₃) is highly effective.[2]
-
Procedure: During the reaction workup, wash the organic layer once or twice with the sodium thiosulfate solution in a separatory funnel. Continue washing until the color in the aqueous layer disappears. Follow with a standard brine wash.
-
-
Activated Charcoal Treatment: If the color persists after the thiosulfate wash, it may be due to polar, colored impurities. These can often be removed by treatment with activated charcoal.[4]
-
Caution: Activated charcoal can adsorb your desired product, leading to a decrease in yield.[5] Use it judiciously.
-
Procedure: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane). Add a small amount of activated charcoal (typically 1-2% by weight of your crude material). Stir or gently heat the mixture for 10-15 minutes. Filter the mixture through a pad of Celite® to remove the charcoal before proceeding with purification.
-
Q2: I'm attempting recrystallization, but my compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This typically happens when the solution becomes supersaturated at a temperature above the melting point of the solute (or the melting point of an impure mixture of the solute).[5]
Causality: This phenomenon is often caused by a solvent system in which the compound's solubility changes too drastically with a small change in temperature, or by the presence of significant impurities that depress the melting point.
Solutions:
-
Increase the Solvent Volume: The most common cause is using too little solvent. The solution is becoming supersaturated too quickly and at too high a temperature. Re-heat the mixture to dissolve the oil, then add more of the "good" (solubilizing) solvent in small portions (1-2 mL at a time) until the solution is clear again.[5] Allow it to cool more slowly.
-
Slow Down the Cooling Process: Rapid cooling encourages oiling out.[5] After heating to dissolve the compound, insulate the flask (e.g., by placing it on a cork ring or wooden block and covering it with a watch glass) to ensure slow, ambient cooling. Do not place it directly into an ice bath.
-
Change the Solvent System: Your chosen solvent may be inappropriate. A good recrystallization solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.[6] Experiment with different solvent systems. For sulfonylimidazoles, mixtures like ethanol/water, acetone/hexane, or ethyl acetate/hexane are often successful.[7]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[5]
Workflow for Troubleshooting a Failed Recrystallization
Caption: A decision-making workflow for addressing common recrystallization failures.
Q3: My compound shows severe peak tailing and poor separation during silica gel column chromatography. Why is this happening?
A3: This is the most common issue when purifying imidazole-containing compounds on standard silica gel.[8]
Causality: The imidazole ring contains basic nitrogen atoms. Standard silica gel has an acidic surface due to the presence of silanol groups (Si-OH). A strong acid-base interaction occurs between your basic compound and the acidic stationary phase. This leads to some molecules binding very strongly, resulting in slow elution from these active sites and causing the characteristic "tailing" of the chromatographic peak. In some cases, this interaction can be strong enough to cause irreversible adsorption or even decomposition of the product on the column.[8][9]
Solutions:
-
Deactivate the Silica Gel with a Base: The most effective solution is to neutralize the acidic sites on the silica gel by adding a small amount of a volatile base to your eluent.
-
Recommended Agent: Triethylamine (Et₃N) is the standard choice.
-
Concentration: Add 0.5-1% triethylamine by volume to your entire solvent system (e.g., for a 90:10 Hexane:EtOAc eluent, use 89.5:10:0.5 Hexane:EtOAc:Et₃N).
-
Benefit: This dramatically reduces peak tailing and improves separation by competing with your compound for the acidic sites on the silica.
-
-
Use an Alternative Stationary Phase: If your compound is particularly sensitive to acid and might decompose even with a neutralized eluent, consider a different stationary phase.[9]
-
Neutral Alumina: Alumina is a good alternative to silica gel for purifying basic compounds. It is available in different grades of activity (I, II, III) and pH (basic, neutral, acidic). For your compound, neutral or basic alumina would be appropriate.
-
Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography can be an excellent option, though it is more commonly used in HPLC applications.
-
-
Optimize the Solvent System: For sulfonylimidazoles, a gradient elution is often necessary. Start with a less polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 50:50 Hexane:Ethyl Acetate). For more polar compounds, a dichloromethane/methanol system may be required.[8]
Data Summary Tables
Table 1: Potential Impurities in Crude 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole
| Impurity Name | Structure | Likely Origin | Removal Strategy |
| 4-methylimidazole | Imidazole ring with a methyl group | Unreacted starting material | Aqueous acid wash (e.g., 1M HCl) during workup; easily separated by chromatography. |
| 2-bromophenylsulfonic acid | Bromophenyl ring with a sulfonic acid group | Hydrolysis of 2-bromophenylsulfonyl chloride starting material | Aqueous base wash (e.g., sat. NaHCO₃) during workup. |
| Isomeric Product (e.g., 5-methyl) | Isomer of the target compound | Potential side reaction during synthesis if regioselectivity is not perfect.[10] | Careful chromatography or fractional crystallization. |
| Di-sulfonated Imidazole | Imidazole with two sulfonyl groups | Over-reaction or side product | Highly polar; usually remains at the baseline in TLC/chromatography. |
Table 2: General Guide for Recrystallization Solvent Selection
| Solvent Class | Examples | Polarity | Good for... |
| Non-Polar | Hexanes, Heptane | Low | Often used as the "anti-solvent" in a two-solvent system.[7] |
| Moderately Polar | Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetone | Medium | Good starting points for single or mixed solvent systems. DCM is volatile.[11] |
| Polar Aprotic | Tetrahydrofuran (THF), Acetonitrile (ACN) | Medium-High | Can be effective, often paired with an anti-solvent like hexanes or ether. |
| Polar Protic | Ethanol, Methanol, Isopropanol | High | Good for compounds with H-bond donors/acceptors. Often used with water as an anti-solvent.[7] |
Frequently Asked Questions (FAQs)
Q: What is the best analytical technique to assess the purity of my final product? A: A combination of techniques is ideal. High-Performance Liquid Chromatography (HPLC) is excellent for quantitative purity analysis, allowing you to determine the percentage of your main compound versus impurities.[12] ¹H NMR spectroscopy is crucial for structural confirmation and can reveal the presence of impurities if their signals are distinct from your product's signals. LC-MS is useful for identifying the molecular weights of any impurities present.[13]
Q: My compound appears pure by ¹H NMR, but TLC shows a faint spot at the baseline. What could this be? A: This is likely a highly polar impurity that is not very soluble in the NMR solvent (like CDCl₃) or has no protons to be seen in the NMR. A common culprit is the sulfonic acid byproduct (2-bromophenylsulfonic acid) formed from hydrolysis of the starting material. It will stick strongly to the silica gel plate, remaining at the baseline. This impurity is typically removed during the aqueous workup.
Q: Can this compound decompose during purification? A: Yes, N-sulfonylimidazoles can be sensitive to certain conditions.[14] Prolonged exposure to strong acids or bases can lead to cleavage of the sulfur-nitrogen bond. Similarly, excessive heat during chromatography (from a very exothermic separation) or a difficult recrystallization can cause degradation. It is best to use mild conditions and avoid unnecessarily long purification times.
Q: How should I store the purified 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole? A: To ensure long-term stability, store the purified solid in a tightly sealed container, preferably under an inert atmosphere (like nitrogen or argon), and in a cool, dark place. A refrigerator or freezer is ideal. This minimizes exposure to atmospheric moisture, which could slowly hydrolyze the compound over time.
Experimental Protocols
Protocol 1: Column Chromatography with Deactivated Silica
-
Prepare the Slurry: In a beaker, add your crude product and a small amount of silica gel (enough to make a free-flowing powder after solvent removal). Dissolve/suspend this mixture in a minimal amount of a volatile solvent like dichloromethane.
-
Dry-Loading: Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of your crude product adsorbed onto silica gel. This is the "dry load."[9]
-
Pack the Column: Wet-pack a chromatography column with your chosen eluent (e.g., 95:5 Hexanes:Ethyl Acetate) containing 0.5-1% triethylamine.
-
Load the Sample: Carefully add the dry-loaded sample to the top of the packed column. Gently add a thin layer of sand on top to prevent disturbance.
-
Elute: Begin eluting with the starting solvent system, collecting fractions. Gradually increase the eluent polarity as needed to move your compound down the column.
-
Monitor: Monitor the fractions by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Decision Tree for Purification Strategy
Caption: A logical flow chart to help select the initial purification method.
References
- Technical Support Center: Purification of Brominated Organic Compounds. Benchchem. Accessed January 22, 2026.
- Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry : University of Rochester. Accessed January 22, 2026.
- 3.6F: Troubleshooting. Chemistry LibreTexts. Published April 7, 2022.
- Troubleshooting: The Workup. Department of Chemistry : University of Rochester. Accessed January 22, 2026.
- Sulfonamide-impurities.
- Purification Techniques in Organic Chemistry: A Comprehensive Guide. Accessed January 22, 2026.
- Avoiding common errors in sulfonamide synthesis experimental protocols. Benchchem. Accessed January 22, 2026.
- Yield, purity, and characteristic impurities of the sulfonamide...
- Oxidative Degradation of N-Sulfonylimidazoles.
- A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem. Accessed January 22, 2026.
- Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology. Accessed January 22, 2026.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Accessed January 22, 2026.
- Tips & Tricks: Recrystallization. Department of Chemistry : University of Rochester. Accessed January 22, 2026.
- Purification by Recrystalliz
- Technical Support Center: Column Chromatography of Basic Imidazole Compounds. Benchchem. Accessed January 22, 2026.
- Solubility of (b) 1H-imidazole...
- Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents.
- Comprehensive review in current developments of imidazole-based medicinal chemistry. PubMed. Published 2013.
Sources
- 1. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mt.com [mt.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Purification [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. rjptonline.org [rjptonline.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Side Reactions in the Bromination of Methyl-Imidazole Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for side reactions encountered during the bromination of methyl-imidazole derivatives. The following question-and-answer format is designed to address specific experimental challenges with a focus on mechanistic reasoning and practical solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My TLC plate shows multiple product spots after brominating 1-methyl-imidazole, including what appears to be starting material. What are the likely side products and how can I achieve a cleaner reaction?
A1: The appearance of multiple spots on a TLC plate is a common issue in the bromination of electron-rich heterocycles like methyl-imidazoles. The imidazole ring is highly activated towards electrophilic substitution, which can lead to a mixture of products.[1][2]
Likely Side Products:
-
Over-bromination: The most common side reaction is the formation of di- and tri-brominated species. The initial mono-bromination product is still electron-rich enough to react further with the brominating agent. For 1-methyl-imidazole, this can result in 2,4-dibromo-, 4,5-dibromo-, and 2,4,5-tribromo-1-methyl-imidazole.[3][4][5][6]
-
Isomeric Mono-bromo Products: Depending on the reaction conditions, bromination can occur at the C2, C4, or C5 positions, leading to a mixture of isomers that may be difficult to separate.[5][6]
-
N-Bromination: Although less common and often unstable, transient N-brominated species can form, which may lead to decomposition pathways.
-
Unreacted Starting Material: This indicates that the reaction has not gone to completion or that the conditions are not optimal.
Troubleshooting & Optimization Strategy:
-
Choice of Brominating Agent:
-
N-Bromosuccinimide (NBS): NBS is generally preferred over elemental bromine (Br₂) for controlled mono-bromination.[7][8][9] It provides a low, constant concentration of electrophilic bromine, which helps to suppress over-bromination.[9]
-
Elemental Bromine (Br₂): While effective, Br₂ is highly reactive and can easily lead to polybromination.[2][10] If using Br₂, it is crucial to control the stoichiometry and addition rate carefully.
-
-
Stoichiometry and Addition:
-
Use a slight excess (1.05-1.1 equivalents) of the brominating agent for mono-bromination. Using a large excess will drive the reaction towards polybrominated products.[11]
-
Add the brominating agent slowly and dropwise as a solution to maintain a low concentration in the reaction mixture.
-
-
Temperature Control:
-
Perform the reaction at a low temperature (e.g., 0 °C or even -78 °C) to increase selectivity. Lower temperatures can help to control the reaction rate and minimize over-bromination.
-
-
Solvent Choice:
Q2: I am trying to synthesize a mono-brominated methyl-imidazole, but my primary product is the di-brominated species. How can I enhance the selectivity for the mono-brominated product?
A2: Achieving selective mono-bromination requires fine-tuning the reaction conditions to favor the first electrophilic substitution while disfavoring subsequent brominations. The key is to control the reactivity of the brominating agent and the substrate.
Key Factors Influencing Selectivity:
| Parameter | Condition for Mono-bromination | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) or 2,4,4,6-tetrabromocyclohexa-2,5-dienone[13] | These reagents provide a milder and more controlled source of electrophilic bromine, reducing the likelihood of over-bromination.[7] |
| Temperature | 0 °C to -78 °C | Lowering the temperature reduces the reaction rate, allowing for better control and minimizing the formation of di- and tri-brominated products. |
| Solvent | Acetic Acid or Dichloromethane | Acetic acid can help to modulate the reactivity of the imidazole ring.[12] |
| Stoichiometry | 1.0-1.1 equivalents of brominating agent | Carefully controlling the amount of the brominating agent is critical to prevent further reaction of the mono-brominated product. |
Experimental Protocol for Selective Mono-bromination of 1-Methyl-imidazole:
-
Dissolve 1-methyl-imidazole (1 equivalent) in glacial acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly, add a solution of N-Bromosuccinimide (1.05 equivalents) in acetic acid dropwise over 30-60 minutes with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed and before significant di-brominated product appears, quench the reaction by pouring it into ice-cold water.
-
Neutralize the solution with a base like sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Q3: The position of the methyl group on my imidazole seems to affect the bromination outcome. Can you explain the directing effects?
A3: Yes, the position of the methyl group has a significant impact on the regioselectivity of bromination due to both electronic and steric effects. The imidazole ring itself has inherent reactivity patterns, with the C4 and C5 positions being generally more susceptible to electrophilic attack than the C2 position.[1][2]
-
1-Methyl-imidazole: The methyl group at the N1 position is electron-donating by induction, further activating the ring. Bromination typically occurs at the most electron-rich positions, C5 and C4, followed by C2.[5][6]
-
2-Methyl-imidazole: The methyl group at C2 is also electron-donating, strongly activating the C4 and C5 positions for electrophilic attack.[5][6]
-
4(5)-Methyl-imidazole: This exists as a mixture of tautomers. The methyl group at C4 or C5 will direct bromination to the other available carbon atoms on the ring, influenced by the tautomeric equilibrium.
Diagram: Regioselectivity in Methyl-imidazole Bromination
Caption: Directing effects of the methyl group on bromination.
Q4: My reaction mixture turned dark, and I have a low yield of unidentifiable products. What could be the cause?
A4: A dark reaction mixture and low yield often point to decomposition of the starting material or products. Imidazole rings, while aromatic, can be susceptible to degradation under harsh reaction conditions.
Potential Causes and Solutions:
-
Harsh Brominating Agent: Using an excess of a strong brominating agent like elemental bromine can lead to oxidative side reactions and decomposition.
-
Solution: Switch to a milder reagent like NBS.[7]
-
-
High Temperature: Elevated temperatures can promote side reactions and decomposition.
-
Solution: Run the reaction at a lower temperature.
-
-
Radical Reactions: If the reaction is exposed to UV light, radical-mediated side reactions can occur, especially when using NBS.[14][15]
-
Solution: Protect the reaction from light by wrapping the flask in aluminum foil.[14]
-
-
Ring Opening: Under strongly acidic or basic conditions, the imidazole ring can potentially undergo ring-opening reactions, although this is less common during bromination.[2]
-
Solution: Maintain neutral or mildly acidic conditions.
-
Troubleshooting Workflow:
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 3. 4-BROMO-1-METHYL-1H-IMIDAZOLE | 25676-75-9 [chemicalbook.com]
- 4. 4-BROMO-1-METHYL-1H-IMIDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. suru-chem.com [suru-chem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemistry-online.com [chemistry-online.com]
- 11. Bromination - Wordpress [reagents.acsgcipr.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Direct monobromination of imidazole and N-methylimidazole - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. Preventing a bromination reaction from going radical - Applied Chemistry - Science Forums [scienceforums.net]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Degradation pathways for phenylsulfonyl imidazole compounds in solution
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenylsulfonyl imidazole compounds. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the degradation pathways of these compounds in solution. Our goal is to equip you with the knowledge to design robust experiments, interpret your results accurately, and overcome common challenges in stability testing.
Introduction: The Importance of Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of pharmaceutical development.[1] These studies intentionally expose a drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and elucidate degradation pathways.[2][3][4] This information is fundamental for developing and validating stability-indicating analytical methods, which are necessary to ensure a drug's quality, safety, and efficacy over its shelf life.[5][6]
According to regulatory guidance from the International Council for Harmonisation (ICH), stress testing should evaluate the impact of key environmental factors.[6][7] The primary objective is not to completely degrade the molecule but to achieve a target degradation of approximately 5-20%.[8][9][10] Degradation beyond this level can lead to the formation of secondary products that may not be relevant to real-world storage conditions, complicating the analysis.[3]
This guide will focus specifically on the known and potential degradation pathways for the phenylsulfonyl imidazole chemical class and provide practical advice for navigating your experimental work.
Part 1: Core Degradation Pathways in Solution
Phenylsulfonyl imidazole compounds possess two key functional moieties that are susceptible to degradation: the imidazole ring and the phenylsulfonyl group. Understanding their individual and combined liabilities is key to predicting and identifying degradants.
Hydrolytic Degradation (Acidic & Basic Conditions)
Hydrolysis is a common degradation pathway for many pharmaceuticals and is highly dependent on pH.[1] For phenylsulfonyl imidazoles, both the sulfonamide linkage and the imidazole ring can be targets.
-
Mechanism: Under acidic or basic conditions, the sulfonamide bond (C-S-N) can be susceptible to cleavage. The imidazole ring itself can also undergo hydrolysis, particularly at extreme pH values, which may lead to ring-opening products.[11][12] The protonation state of the imidazole ring, which is influenced by the solution's pH, plays a significant role in its reactivity and stability.[13]
-
Causality: In acidic solutions, protonation of the imidazole nitrogen can make the ring more susceptible to nucleophilic attack by water. In basic solutions, the sulfonamide nitrogen can be deprotonated, potentially facilitating a different cleavage mechanism. The specific degradation products will depend on the substitution pattern of the parent molecule and the exact pH conditions.
Oxidative Degradation
Oxidation can be initiated by atmospheric oxygen (autoxidation), residual peroxides in excipients, or intentional exposure to oxidizing agents like hydrogen peroxide (H₂O₂).[14]
-
Mechanism: The electron-rich imidazole ring is often the primary site of oxidation.[13][14] Reaction with oxidizing species like hydroxyl radicals can lead to the formation of hydroxylated intermediates, which may be further oxidized to ring-opened products or other complex structures.[15][16] The sulfur atom in the phenylsulfonyl group is also in a high oxidation state but can potentially react under strong oxidative stress.
-
Causality: Oxidizing agents like H₂O₂ generate highly reactive radical species that can attack electron-rich centers. The imidazole moiety, being an aromatic heterocycle, is a prime target for such reactions. The resulting degradants can be diverse, as seen in studies of similar compounds where multiple oxidation products were identified.[14]
Photolytic Degradation
Many drug molecules are light-sensitive, and exposure to UV or visible light can provide the energy needed to initiate degradation reactions.[1][4]
-
Mechanism: For compounds containing a sulfonamide linkage, common photodegradation pathways include the cleavage of the sulfur-nitrogen bond and the extrusion of sulfur dioxide (SO₂).[17] The imidazole ring can also participate in photo-oxidation reactions, often involving the formation of reactive singlet oxygen, which then attacks the ring system.[18]
-
Causality: The absorption of photons can excite the molecule to a higher energy state, making it more reactive. This can lead to homolytic cleavage of bonds to form radicals or energy transfer to molecular oxygen to create highly reactive singlet oxygen. The specific pathway depends on the molecule's chromophores and the wavelength of light.
Below is a diagram illustrating the potential degradation pathways for a generic phenylsulfonyl imidazole compound.
Caption: Potential degradation pathways for phenylsulfonyl imidazole compounds.
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during forced degradation studies in a question-and-answer format.
Q1: My experiment resulted in no significant degradation (<5%). What are my next steps?
A1: This is a common scenario, especially with highly stable molecules. The goal is to induce some degradation to prove your analytical method is stability-indicating.
-
Causality & Solution: Your stress conditions are likely too mild. You should increase the intensity or duration of the stress. Avoid making conditions excessively harsh, as this can lead to unrealistic degradation pathways.[5][8]
-
Thermal/Humidity: Increase the temperature or extend the exposure time.
-
Hydrolysis: Increase the concentration of the acid/base (e.g., from 0.1 M to 1 M HCl) or increase the temperature (e.g., reflux conditions).[9]
-
Oxidation: Increase the concentration of the oxidizing agent (e.g., from 3% to 10% H₂O₂) or the reaction time.
-
Photolysis: Increase the exposure duration or use a light source with higher intensity, ensuring exposure to both UV and visible light as per ICH Q1B guidelines.[9]
-
Q2: I'm seeing excessive degradation (>20%). How do I interpret these results?
A2: Degradation exceeding 20% is generally considered too extensive.[9][10] It can make it difficult to identify the primary degradants due to the formation of numerous secondary and tertiary products.
-
Causality & Solution: Your stress conditions are too harsh. You need to reduce the intensity or duration.
-
Take time points at shorter intervals to find a point where degradation is within the 5-20% range.
-
Reduce the temperature, concentration of reagents, or light exposure as appropriate. The goal is to find the "sweet spot" that generates the relevant degradation products without destroying the parent molecule.
-
Q3: How can I be sure a peak in my chromatogram is a degradant and not from an excipient or the placebo?
A3: This is a crucial question for formulated drug products.
-
Causality & Solution: Excipients can also degrade under stress conditions. To isolate the degradation products of the active pharmaceutical ingredient (API), you must run parallel experiments.[3]
-
API Only: Stress the pure drug substance.
-
Placebo: Stress the formulation without the API.
-
Drug Product: Stress the complete formulation (API + Placebo). By comparing the chromatograms, you can identify peaks that are unique to the stressed API and drug product samples, confirming they are API-related degradants.
-
Q4: My mass balance calculation is outside the typical 90-110% acceptance criteria. What could be the cause?
A4: Mass balance is a critical parameter that confirms all degradation products are accounted for. A poor mass balance suggests an issue with the analysis.[6]
-
Causality & Solution: Several factors can lead to poor mass balance:
-
Formation of Non-UV Active Degradants: Some degradation pathways may produce small molecules or fragments that do not have a chromophore and are thus invisible to a UV detector. Using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) can help identify these.
-
Formation of Volatiles: Degradation may produce volatile compounds that are lost during sample preparation or analysis.
-
Different Response Factors: Degradation products may have different molar absorptivities (response factors) at the detection wavelength compared to the parent API. It is incorrect to assume a 1:1 response. A relative response factor should be determined for major degradants if possible.
-
Co-elution: A degradant may be co-eluting with the parent API peak. Peak purity analysis using a photodiode array (PDA) detector or MS is essential to verify this.[6]
-
Q5: What are the most effective analytical techniques for identifying unknown degradation products?
A5: A multi-technique approach is often necessary for structural elucidation.
-
High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) Detection: This is the workhorse for separating the parent drug from its degradants and for initial peak purity assessment.[19]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most powerful tool for identifying degradants.[5] High-resolution mass spectrometry (HRMS), such as TOF or Orbitrap, provides accurate mass measurements, allowing you to determine the elemental composition of the degradants and propose structures. Tandem MS (MS/MS) provides fragmentation data that helps to confirm the proposed structure.[14][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If a significant degradant can be isolated in sufficient quantity and purity, NMR is the definitive technique for unambiguous structure elucidation.[14]
Part 3: Experimental Protocols & Workflows
The following are generalized protocols for conducting forced degradation studies on a phenylsulfonyl imidazole compound in solution. They should be adapted based on the specific properties of your molecule.
General Experimental Workflow
The overall process for a forced degradation study follows a systematic approach from planning to final analysis.
Caption: General workflow for a forced degradation study.
Table 1: Typical Stress Conditions for Forced Degradation
| Stress Type | Condition | Typical Duration | Notes |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Up to 7 days | Can be performed at room temp or elevated temp (e.g., 60 °C) to accelerate degradation.[9] |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Up to 7 days | Similar to acid hydrolysis, temperature can be increased to accelerate the reaction.[1] |
| Oxidation | 3% - 30% H₂O₂ | Up to 24 hours | Typically performed at room temperature. Protect from light to avoid photolytic effects. |
| Thermal | 60 °C - 80 °C | Up to 7 days | Performed on both solid and solution samples. |
| Photostability | ICH Q1B Option 2 | Variable | Expose to ≥1.2 million lux hours (visible) and ≥200 watt hours/m² (UV-A).[9] |
Protocol 1: Acid/Base Hydrolysis Study
-
Preparation: Prepare a 1 mg/mL solution of the phenylsulfonyl imidazole compound in a suitable co-solvent if necessary (e.g., methanol, acetonitrile) and dilute with 0.1 M HCl for the acid study and 0.1 M NaOH for the base study.[2] Prepare a control sample in water.
-
Incubation: Store the solutions at a controlled temperature (e.g., 60 °C).
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 2, 8, 24, 48 hours).
-
Quenching: Immediately neutralize the aliquots. For the acid sample, add an equivalent amount of 0.1 M NaOH. For the base sample, add an equivalent amount of 0.1 M HCl.
-
Analysis: Dilute the quenched samples to a suitable concentration and analyze immediately using a validated stability-indicating HPLC method.
Protocol 2: Oxidative Degradation Study
-
Preparation: Prepare a 1 mg/mL solution of the compound. Add hydrogen peroxide to a final concentration of 3% (v/v). Prepare a control sample without H₂O₂.
-
Incubation: Store the solutions at room temperature, protected from light.
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 1, 4, 8, 24 hours).
-
Quenching: The reaction can often be stopped by dilution with the mobile phase.
-
Analysis: Analyze the samples immediately by HPLC. Be aware that residual peroxide can damage some HPLC columns.
Protocol 3: Photostability Study
-
Preparation: Prepare solutions of the compound in chemically inert, transparent containers.[4] Prepare a "dark" control sample by wrapping the container in aluminum foil.
-
Exposure: Place the samples in a calibrated photostability chamber that conforms to ICH Q1B guidelines.
-
Sampling: Expose the samples until the specified total illumination is reached.
-
Analysis: Analyze the light-exposed and dark control samples by HPLC. Compare the chromatograms to identify photodegradants.
References
- Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Google Cloud.
- Synthesis, Reactions and Medicinal Uses of Imidazole. (n.d.). Pharmaguideline.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
- Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences.
- How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited.
- Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. (n.d.). Journal of Materials Chemistry A.
- Atmospheric oxidation reactions of imidazole initiated by hydroxyl radicals. (2019, April 5). RSC Publishing.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs.
- PHOTOSENSITIZED REACTION OF IMIDAZOLE. (n.d.). TSI Journals.
- Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology.
- Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. (n.d.). PubMed.
- Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. (2024, May 9). ACS ES&T Air.
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
- Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: Implications for their environmental fate. (2025, August 6). ResearchGate.
- Combining Ultraviolet Photolysis with In-Situ Electrochemical Oxidation for Degrading Sulfonamides in Wastewater. (n.d.). MDPI.
- HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS.
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate.
- Available Guidance and Best Practices for Conducting Forced Degradation Studies. (n.d.). ResearchGate.
- Photodegradation of Sulfonamides by g-C 3 N 4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways. (2025, August 9). ResearchGate.
- Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. (2024, June 18). MDPI.
- Forced Degradation Study: An Important Tool in Drug Development. (2014, January). Asian Journal of Research in Chemistry.
- Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022, August 18). ResearchGate.
- Hydrolysis of imidazole-2-ylidenes. (2011, February 2). PubMed.
- Hydrolysis of Imidazole-2-ylidenes. (2010, December 21). ElectronicsAndBooks.
- Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. (n.d.). Benchchem.
- HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020, December 30). NIH.
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 3. sgs.com [sgs.com]
- 4. ajpsonline.com [ajpsonline.com]
- 5. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 6. onyxipca.com [onyxipca.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmtech.com [pharmtech.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. researchgate.net [researchgate.net]
- 11. Hydrolysis of imidazole-2-ylidenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 14. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Atmospheric oxidation reactions of imidazole initiated by hydroxyl radicals: kinetics and mechanism of reactions and atmospheric implications - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP00632J [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing N-Arylsulfonylation of 4-Methyl-1H-Imidazole
<
Welcome to the technical support center for the N-arylsulfonylation of 4-methyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.
Introduction: The Chemistry and Challenges
The N-arylsulfonylation of imidazoles is a crucial transformation in medicinal chemistry, yielding compounds with a wide range of biological activities.[1] The reaction involves the formation of a nitrogen-sulfur bond between the imidazole ring and an arylsulfonyl group. While seemingly straightforward, the tautomeric nature of 4-methyl-1H-imidazole presents a significant challenge: the potential for the formation of two constitutional isomers, 1-arylsulfonyl-4-methyl-1H-imidazole and 1-arylsulfonyl-5-methyl-1H-imidazole.[2] This guide will address this and other common issues to help you achieve high yields and regioselectivity.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction yield consistently low?
Low yields in the N-arylsulfonylation of 4-methyl-1H-imidazole can be attributed to several factors:
-
Hydrolysis of the Sulfonyl Chloride: Arylsulfonyl chlorides are highly susceptible to moisture, which leads to their decomposition into the corresponding unreactive sulfonic acid.[3] It is critical to use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[3]
-
Inappropriate Base Selection: The choice of base is paramount. A non-nucleophilic organic base, such as triethylamine or pyridine, is often preferred to neutralize the HCl byproduct without competing with the imidazole nucleophile.[3] Stronger bases like sodium hydride can also be effective but require stringent anhydrous conditions.
-
Suboptimal Reaction Temperature: The reaction temperature can significantly influence the rate and selectivity. While heating can accelerate the reaction, it may also promote side reactions or decomposition of starting materials. Optimization of the temperature profile is often necessary.
-
Poor Solubility of Reagents: Ensure that both 4-methyl-1H-imidazole and the arylsulfonyl chloride are adequately soluble in the chosen solvent. Common solvents for this reaction include dichloromethane, tetrahydrofuran, and acetonitrile.[3][4]
Q2: I am observing a mixture of two isomers in my product. How can I improve the regioselectivity for the N1-arylsulfonylation of 4-methyl-1H-imidazole?
The formation of both N1 and N3 (which tautomerizes to the 5-methyl isomer) arylsulfonylated products is a common challenge due to the tautomerism of the imidazole ring.[2] Here are strategies to enhance selectivity:
-
Steric Hindrance: The methyl group at the 4-position can sterically hinder the approach of the bulky arylsulfonyl chloride to the N3 position, thereby favoring substitution at the less hindered N1 position. This effect can be enhanced by using a bulkier arylsulfonyl chloride if your synthetic route allows.
-
Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium of the imidazole. Experimenting with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF) can help identify conditions that favor the desired isomer.
-
Metal Catalysis: Palladium-catalyzed N-arylation methods have been developed that can offer high regioselectivity for the N1-arylated product of unsymmetrical imidazoles.[5][6] These methods often involve pre-activation of the palladium catalyst to avoid inhibition by the imidazole substrate.[5][6]
Q3: What are the most common side products, and how can I minimize their formation?
Besides the isomeric product, other potential side products include:
-
Bis-sulfonated Imidazole: While less common with imidazoles compared to primary amines, the formation of a bis-sulfonated product is a possibility, especially if a large excess of the sulfonyl chloride is used.
-
Hydrolysis Product: As mentioned, the arylsulfonic acid resulting from the hydrolysis of the sulfonyl chloride is a common impurity.[3]
-
Polymerization/Degradation Products: Under harsh reaction conditions (e.g., high temperatures, strong bases), decomposition of the starting materials or product can lead to complex mixtures.
To minimize side products, it is crucial to maintain anhydrous conditions, use the appropriate stoichiometry of reagents, and carefully control the reaction temperature.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive sulfonyl chloride (hydrolyzed).2. Incorrect base or insufficient amount.3. Low reaction temperature. | 1. Use fresh or newly purified arylsulfonyl chloride. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere.[3]2. Switch to a non-nucleophilic organic base like triethylamine or pyridine. Use at least one equivalent to neutralize the generated HCl.3. Gradually increase the reaction temperature, monitoring for product formation by TLC or LC-MS. |
| Mixture of N1 and N3 Isomers | 1. Tautomerization of 4-methyl-1H-imidazole.2. Insufficient steric differentiation. | 1. Screen different solvents to influence the tautomeric equilibrium.2. Consider a palladium-catalyzed cross-coupling approach for higher regioselectivity.[5][6] |
| Presence of Arylsulfonic Acid Impurity | Hydrolysis of the arylsulfonyl chloride. | Rigorously exclude moisture from the reaction. Use anhydrous solvents and perform the reaction under a nitrogen or argon atmosphere.[3] |
| Difficult Product Isolation/Purification | 1. Similar polarity of isomers.2. Presence of unreacted starting materials or side products. | 1. Utilize column chromatography with a shallow solvent gradient for better separation. Recrystallization can also be effective for purifying the desired isomer.[3]2. Optimize the reaction to go to completion. A liquid-liquid extraction workup can help remove some impurities before chromatography. |
Optimized Experimental Protocol
This protocol provides a general starting point for the N-arylsulfonylation of 4-methyl-1H-imidazole, which can be further optimized based on the specific arylsulfonyl chloride used.
Materials:
-
4-methyl-1H-imidazole
-
Arylsulfonyl chloride
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add 4-methyl-1H-imidazole (1.0 eq.).
-
Dissolve the imidazole in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 eq.) to the solution.
-
In a separate flask, dissolve the arylsulfonyl chloride (1.05 eq.) in anhydrous DCM.
-
Add the arylsulfonyl chloride solution dropwise to the imidazole solution at 0 °C over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[3]
Visualizing the Reaction and Optimization Strategy
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the imidazole nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. A base is required to neutralize the resulting hydrochloric acid.
Caption: General mechanism for N-arylsulfonylation.
Troubleshooting Workflow
This flowchart provides a systematic approach to troubleshooting common issues encountered during the reaction.
Caption: A workflow for troubleshooting common issues.
References
- BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
- BenchChem. (2025, November). Avoiding common errors in sulfonamide synthesis experimental protocols.
-
Jie, K., Wang, Y., Huang, L., Guo, S., & Cai, H. (2018). Convenient sulfonylation of imidazoles and triazoles using NFSI. Journal of Sulfur Chemistry, 39(5), 465–471. Retrieved from [Link]
-
Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. Retrieved from [Link]
-
Al-Masoudi, N. A., & Al-Salihi, N. I. (2015). Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. Molecules, 20(8), 13866–13879. Retrieved from [Link]
-
Zhang, Y., & Buchwald, S. L. (2011). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Angewandte Chemie International Edition, 50(29), 6554–6557. Retrieved from [Link]
-
MIT Libraries. (n.d.). Completely N[superscript 1]-Selective Palladium- Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Retrieved from [Link]
-
Wójcik, M., Pomarnacka, E., & Kornicka, A. (2022). N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity. Molecules, 27(14), 4435. Retrieved from [Link]
Sources
- 1. Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity [mdpi.com]
- 5. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
How to remove unreacted starting material from 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole
Welcome to the technical support guide for the purification of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole. This document provides in-depth, experience-driven answers to common challenges encountered during the isolation and purification of this compound. Our goal is to equip you with the knowledge to not only follow protocols but to understand the chemistry behind them, enabling you to troubleshoot and adapt procedures effectively.
Part 1: Frequently Asked Questions - Understanding Your Reaction Mixture
Before attempting purification, it is critical to understand the physicochemical properties of the target molecule and the potential impurities. The typical synthesis involves the reaction of 4-methylimidazole with 2-bromophenylsulfonyl chloride, often in the presence of a base.
Q1: What are the key properties of my product and the likely unreacted starting materials?
Understanding the differences in acidity, basicity, and polarity is the foundation of a successful separation strategy. Your crude mixture contains the desired neutral product alongside a potentially basic starting material (4-methylimidazole) and a reactive electrophile (2-bromophenylsulfonyl chloride) or its hydrolysis byproduct.
| Compound | Structure | Type | pKa | Polarity | Key Characteristic for Separation |
| 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole | Neutral Product | N/A | Moderately Polar | Soluble in organic solvents (DCM, EtOAc). Insoluble in acidic/basic aqueous solutions. | |
| 4-Methylimidazole | Basic Starting Material | ~7.5 (of conjugate acid) | Polar | Forms a water-soluble salt (imidazolium ion) in dilute aqueous acid.[1] | |
| 2-Bromophenylsulfonyl Chloride | Electrophilic Starting Material | N/A | Moderately Polar | Highly reactive; hydrolyzes in water to form the corresponding sulfonic acid.[2][3][4] | |
| 2-Bromophenylsulfonic Acid | Acidic Byproduct | <0 | Highly Polar | Forms a water-soluble salt (sulfonate) in neutral or basic aqueous solution. |
Q2: Why can't I just filter my reaction mixture to get the pure product?
Direct filtration is rarely effective because the unreacted starting materials and byproducts are often soluble in the reaction solvent or co-precipitate with the product. A multi-step purification approach, beginning with a liquid-liquid extraction, is necessary to systematically remove these impurities based on their chemical properties.
Part 2: Troubleshooting Guide - The Standard Aqueous Workup
The most robust initial purification step is a well-designed aqueous workup (liquid-liquid extraction). This technique exploits the different acid-base properties of the components to separate them into organic and aqueous phases.
Q3: My reaction is complete. What is the standard workup protocol to remove both starting materials?
The key is a sequential washing procedure. First, an acidic wash protonates and removes the basic 4-methylimidazole. Second, a basic wash deprotonates and removes the acidic 2-bromophenylsulfonic acid (formed from the hydrolysis of unreacted 2-bromophenylsulfonyl chloride).
}
Step-by-Step Protocol: Liquid-Liquid Extraction
-
Quench and Dilute: After the reaction is complete, cool the mixture to room temperature. Dilute it with an organic solvent immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl) and shake well, venting frequently. Allow the layers to separate and drain the aqueous layer. This step protonates the basic 4-methylimidazole, pulling it into the aqueous phase as its water-soluble salt.[1][5] Repeat this wash one more time to ensure complete removal.
-
Basic Wash: To the remaining organic layer in the funnel, add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. This will neutralize any residual HCl and, more importantly, hydrolyze any remaining 2-bromophenylsulfonyl chloride to 2-bromophenylsulfonic acid, which is then deprotonated to its highly water-soluble sodium salt.[6]
-
Brine Wash: Perform a final wash with saturated aqueous sodium chloride (brine) to remove the bulk of the dissolved water from the organic layer.[1]
-
Dry and Concentrate: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
Q4: My TLC/NMR still shows residual 4-methylimidazole after the workup. What went wrong?
-
Insufficient Acid: You may not have used enough 1 M HCl to neutralize all the 4-methylimidazole and any other bases present. Ensure you use a sufficient volume and repeat the wash. Checking the pH of the aqueous layer after extraction can confirm it is acidic.
-
Poor Mixing: Incomplete mixing between the organic and aqueous layers can lead to inefficient extraction. Ensure you shake the separatory funnel adequately to maximize the surface area between the two phases.
-
Emulsion Formation: If an emulsion (a stable mixture of the two layers) forms, breaking it is necessary. This can often be achieved by adding a small amount of brine or by passing the mixture through a pad of Celite.
Q5: My NMR shows a new, very polar impurity that wasn't in my starting materials. What is it?
This is almost certainly 2-bromophenylsulfonic acid, the hydrolysis product of unreacted 2-bromophenylsulfonyl chloride.[2][3][4] This indicates that the basic wash (Step 3) was not performed or was inefficient. This highly polar, acidic compound is easily removed by washing the organic solution with a saturated NaHCO₃ or dilute NaOH solution.
Part 3: Advanced Purification Protocols
While a good workup removes the bulk of impurities, trace amounts or compounds with similar polarity may remain. In these cases, chromatography or recrystallization is required for achieving high purity.
Q6: The aqueous workup was not sufficient. How do I set up a flash column to purify my product?
Flash column chromatography is a highly effective technique for separating compounds based on their differential adsorption to a stationary phase (typically silica gel).[7] The key is selecting an appropriate mobile phase (solvent system) that provides good separation between your product and the remaining impurities.
}
Recommended Solvent Systems for Flash Chromatography
The ideal solvent system will give your product an Rf value of ~0.3-0.4 on a TLC plate. Given the structure, a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is a good starting point.
| Solvent System (v/v) | Polarity | Comments |
| 70:30 Hexanes:Ethyl Acetate | Low-Medium | A good starting point. Adjust the ratio based on TLC results. |
| 95:5 Dichloromethane:Methanol | Medium | Useful if the product is less soluble or requires more polarity to move. |
| 80:20 Toluene:Acetone | Medium | An alternative non-halogenated solvent system. |
Troubleshooting Tailing on Silica Gel: If your product spot "tails" or "streaks" on the TLC plate, it indicates a strong interaction with the acidic silica gel. This is common for nitrogen-containing compounds. Adding a small amount (0.5-1%) of triethylamine to your mobile phase can neutralize the acidic sites on the silica, leading to sharper bands and better separation.[5]
Q7: My product is a solid but appears oily or impure after the column. How can I purify it further?
Recrystallization is an excellent final purification step for solids.[5] It relies on the principle that the desired compound is soluble in a hot solvent but insoluble in the same solvent when cold, while impurities remain soluble at all temperatures.
Step-by-Step Protocol: Recrystallization
-
Solvent Selection: Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, or mixtures like ethanol/water) to find one where it is soluble when hot but sparingly soluble at room temperature or in an ice bath.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to dissolve it completely.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
References
- BenchChem Technical Support. (2025).
- BenchChem Technical Support. (2025).
-
Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 875–879. [Link]
-
Reddit r/chemistry Community. (2017). Removing imidazole in a workup?. [Link]
- BenchChem Technical Support. (2025). Preventing decomposition of sulfonyl chloride during reaction.
-
Wikipedia. (2023). 4-Methylimidazole. [Link]
-
Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733–739. [Link]
-
Rognet, J. A., & Jenkins, F. F. (1969). Reactions of organic sulphur compounds. Part I. The hydrolysis of arenesulphonyl chlorides. Journal of the Chemical Society B: Physical Organic, 134-141. [Link]
- BenchChem Technical Support. (2025).
-
Sravani, A. (2018). A Review Article on Flash Chromatography. Asian Journal of Research in Chemistry, 11(4), 845. [Link]
Sources
Technical Support Center: Troubleshooting Poor Retention of Polar Imidazoles in Reverse Phase HPLC
Welcome to the technical support center for troubleshooting challenging separations in reverse-phase high-performance liquid chromatography (RP-HPLC). This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering difficulties with the retention of polar imidazoles. Poor retention of such compounds is a common hurdle, often leading to inaccurate quantification, co-elution with the solvent front, and overall unreliable results.
This resource provides a structured approach to diagnosing and resolving these issues. We will delve into the fundamental principles governing the retention of polar molecules and offer a series of practical, step-by-step troubleshooting strategies. Our goal is to empower you with the knowledge to not only solve your immediate retention problems but also to develop robust and reproducible HPLC methods for polar analytes.
Frequently Asked Questions (FAQs)
Q1: Why is my polar imidazole compound eluting in the void volume of my C18 column?
A1: This is a classic sign of insufficient interaction between your analyte and the nonpolar stationary phase. Polar compounds, like many imidazoles, have a higher affinity for the polar mobile phase than the hydrophobic C18 chains of the column. This results in them traveling through the column with little to no retention.
Q2: I've tried increasing the aqueous portion of my mobile phase to 100%, but retention is still poor. What's happening?
A2: While increasing the aqueous content of the mobile phase is a standard approach to increase retention in RP-HPLC, it has its limits.[1][2] For very polar compounds, this may not be enough. Furthermore, using 100% aqueous mobile phases on traditional C18 columns can lead to a phenomenon known as "phase collapse" or "dewetting," where the stationary phase loses its proper solvation, resulting in a loss of retention.[3][4][5]
Q3: Can I simply change the pH of my mobile phase to improve retention?
A3: Yes, adjusting the mobile phase pH is a powerful tool for ionizable compounds like imidazoles.[6][7] The pKa of the imidazole ring is approximately 7.[8] By adjusting the pH to be at least two units away from the pKa, you can ensure the analyte is either fully protonated (at low pH) or deprotonated (at high pH), which significantly alters its polarity and interaction with the stationary phase.[6][9][10]
Q4: Are there alternative column chemistries better suited for polar imidazoles?
A4: Absolutely. If modifying the mobile phase isn't sufficient, consider columns with polar-embedded or polar-endcapped stationary phases. These are designed to be more compatible with highly aqueous mobile phases and can offer different selectivity for polar analytes.[11] Additionally, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography are excellent alternatives for retaining very polar compounds.[3][12][13]
In-Depth Troubleshooting Guide
Understanding the Problem: The Nature of Imidazoles in RP-HPLC
Imidazoles are heterocyclic aromatic compounds containing two nitrogen atoms. Their polarity is a key factor in their chromatographic behavior. Furthermore, the basic nature of the imidazole ring (pKa ≈ 7) means that their charge state is highly dependent on the pH of the mobile phase.[8] In standard RP-HPLC with a nonpolar stationary phase (like C18) and a polar mobile phase, polar analytes have limited interaction with the stationary phase, leading to poor retention.[3][14]
Systematic Troubleshooting Workflow
When faced with poor retention of polar imidazoles, a systematic approach is crucial. The following workflow will guide you through a logical sequence of troubleshooting steps, from simple mobile phase adjustments to more advanced techniques.
Caption: A logical workflow for troubleshooting poor imidazole retention.
Step 1: Mobile Phase Optimization
Before considering a change in column chemistry, optimizing the mobile phase is the most straightforward and cost-effective approach.
1a. Adjusting the Organic Modifier Concentration
The first step in troubleshooting poor retention is to decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.[1] This increases the polarity of the mobile phase, making it less favorable for the polar analyte to reside in, thereby promoting more interaction with the stationary phase.
Experimental Protocol:
-
Initial Run: Start with a typical mobile phase composition, for example, 80:20 water:acetonitrile.
-
Incremental Decrease: Gradually decrease the acetonitrile concentration in 5% increments (e.g., to 15%, 10%, 5%).
-
Monitor Retention: Observe the retention time of the imidazole peak at each step.
-
Caution with 100% Aqueous: Be cautious when approaching 100% aqueous mobile phases with standard C18 columns due to the risk of "phase collapse."[4][5] If you need to work in highly aqueous conditions, consider using columns specifically designed for this purpose (see Step 2a).
1b. pH Adjustment to Control Ionization
For ionizable compounds like imidazoles, mobile phase pH is a critical parameter that can dramatically influence retention.[6][7][10] The goal is to shift the equilibrium towards the less polar, uncharged form of the imidazole, which will have a stronger affinity for the nonpolar stationary phase. Since the pKa of the imidazole ring is around 7, you will want to work at a pH well above this to ensure it is in its neutral form.[8]
Experimental Protocol:
-
Determine Analyte pKa: The pKa of imidazole is approximately 6.9-7.0.[8]
-
Select a Buffer: Choose a buffer system that is effective at the desired pH and compatible with your detection method (e.g., phosphate buffers for UV, volatile buffers like ammonium acetate or formate for mass spectrometry).
-
Adjust pH: Prepare mobile phases with pH values at least 2 units above the pKa (e.g., pH 9).
-
Analyze and Compare: Run your sample with the pH-adjusted mobile phase and compare the retention to your original conditions.
Caption: Effect of mobile phase pH on imidazole retention.
1c. Utilizing Ion-Pairing Agents
If pH adjustment alone is not sufficient, or if you need to work at a specific pH where the imidazole is charged, ion-pairing chromatography can be a powerful technique.[15][16] An ion-pairing reagent with a charge opposite to the analyte is added to the mobile phase. This forms a neutral ion-pair with the analyte, which is then retained by the nonpolar stationary phase.[15][16][17] For cationic imidazoles (at low pH), an anionic ion-pairing agent like an alkyl sulfonate would be used.[16]
| Parameter | Recommendation | Rationale |
| Reagent Type | For cationic imidazoles (low pH): Alkyl sulfonates (e.g., sodium dodecyl sulfate, octanesulfonic acid) | Forms a neutral ion-pair with the positively charged imidazole, increasing its hydrophobicity. |
| Concentration | 5-20 mM | A balance between achieving sufficient retention and avoiding issues like long equilibration times and MS incompatibility. |
| Chain Length | C5 to C12 | Longer chains provide greater retention but can lead to longer column equilibration times. |
| pH | At least 2 pH units below the imidazole pKa | Ensures the imidazole is fully protonated and available for ion-pairing. |
Experimental Protocol:
-
Select Reagent: Choose an appropriate ion-pairing reagent based on the charge of your analyte.
-
Prepare Mobile Phase: Dissolve the ion-pairing reagent in the aqueous portion of your mobile phase at the desired concentration.
-
Equilibrate Column: This is a critical step. Equilibrate the column with the ion-pairing mobile phase for an extended period (at least 30-60 minutes) to ensure the stationary phase is saturated with the reagent.
-
Inject Sample: Analyze your sample and optimize the organic modifier concentration as needed.
Note: Ion-pairing reagents are generally not compatible with mass spectrometry and can be difficult to completely wash out of a column.[3][18] It is often recommended to dedicate a column for ion-pairing methods.
Step 2: Column Chemistry Evaluation
If mobile phase optimization does not yield the desired retention, the next logical step is to evaluate different stationary phase chemistries.
2a. Polar-Embedded and Polar-Endcapped Columns
These columns have polar functional groups (e.g., amide, carbamate) embedded within the alkyl chains or at the end of the chain (endcapping).[11] This polar group helps to maintain a layer of water on the stationary phase surface, which prevents phase collapse in highly aqueous mobile phases and can provide alternative selectivity for polar analytes.
2b. Varying Alkyl Chain Length and Bonding Density
Standard C18 columns have long alkyl chains and high bonding density, making them very hydrophobic. For polar analytes, a less hydrophobic stationary phase may be beneficial.
-
C8 or C4 Columns: These have shorter alkyl chains and are less retentive for nonpolar compounds but may provide sufficient retention for polar molecules without requiring extremely high aqueous mobile phase concentrations.
-
Lower Bonding Density Columns: Some manufacturers offer columns with a lower density of C18 chains. This can make the stationary phase more accessible to polar analytes.
Step 3: Advanced and Alternative Chromatographic Techniques
For particularly challenging separations where conventional RP-HPLC fails, it is time to consider alternative modes of chromatography.
3a. Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent technique for the separation of very polar compounds that are poorly retained in RP-HPLC.[3][13][19] In HILIC, a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) is used with a mobile phase that is high in organic solvent (typically acetonitrile) and contains a small amount of water.[19][20][21] The water forms a layer on the polar stationary phase, and analytes partition between this aqueous layer and the bulk mobile phase.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Amide, Zwitterionic, or bare silica | Offers a variety of selectivities for polar compounds. |
| Mobile Phase | High acetonitrile (>80%) with a small amount of aqueous buffer | Promotes the formation of the aqueous layer on the stationary phase for partitioning. |
| Buffer | Ammonium acetate or ammonium formate (5-10 mM) | Provides good peak shape and is MS-compatible. |
| Elution | Increase the aqueous content to elute analytes. | Water is the strong solvent in HILIC.[21] |
3b. Mixed-Mode Chromatography (MMC)
Mixed-mode columns combine two or more separation mechanisms, such as reversed-phase and ion-exchange, on a single stationary phase.[22][23][24] This provides a powerful tool for retaining and separating compounds with a wide range of polarities and charge states.[22][23] For a basic compound like imidazole, a mixed-mode column with both reversed-phase and cation-exchange functionalities would be ideal.[24]
3c. Supercritical Fluid Chromatography (SFC)
SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[25][26] By adding a polar co-solvent like methanol, the polarity of the mobile phase can be tuned to separate a wide range of compounds, including polar molecules.[25][27] SFC can offer orthogonal selectivity to both RP-HPLC and HILIC and is often faster and uses less organic solvent.[12][27]
Conclusion
Troubleshooting poor retention of polar imidazoles in RP-HPLC requires a systematic and logical approach. By starting with simple mobile phase optimizations, such as adjusting the organic content and pH, many retention issues can be resolved. If these strategies are insufficient, exploring alternative column chemistries or advanced techniques like HILIC, mixed-mode chromatography, or SFC will provide the necessary tools to develop a robust and reliable method for your challenging polar analytes.
References
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
van Zelst, F. H. M., van Meerten, S. G. J., & Kentgens, A. P. M. (2019). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). RSC Publishing. [Link]
-
What is Supercritical Fluid Chromatography (SFC) Chromatography? Teledyne LABS. [https://www.teledynelabs.com/resource-center/frequently-asked-questions/what-is-supercritical-fluid-chromatography-sfc-chromatography]([Link] chromatography-sfc-chromatography)
-
Orthogonal Separation Techniques to Analyze (Very) Polar Molecules in Water Samples: Assessing SFC and Reversed-Phase LC–HILIC. LCGC International. [Link]
-
Mixed-Mode Chromatography. ResearchGate. [Link]
-
Retaining Polar Compounds. LCGC Europe. [Link]
-
How Good is SFC for Polar Analytes? Chromatography Today. [https://www.chromatographytoday.com/news/sfc-uhpsfc/3 SFC/how-good-is-sfc-for-polar-analytes/30288]([Link] SFC/how-good-is-sfc-for-polar-analytes/30288)
-
A New Mixed-Mode Reversed-Phase/Anion-Exchange Stationary Phase Based on Hybrid Particles. Waters Corporation. [Link]
-
Mixed-Mode Chromatography and Stationary Phases. HELIX Chromatography. [Link]
-
Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. [Link]
-
Importance of ion pair reagents on reverse phase HPLC. Pharmaguideline Forum. [Link]
-
Analysis of polar compounds by supercritical fluid chromatography. Virginia Tech. [Link]
-
HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]
-
Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions. MicroSolv Technology Corporation. [Link]
-
Ion Pairing - Blessing or Curse? LCGC Europe. [Link]
-
Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. PubMed Central. [Link]
-
Issues and Solutions to the Use of Ion-Pairing Reagents. Welch Materials. [Link]
-
HPLC Troubleshooting Guide. ACE HPLC Columns. [Link]
-
The LCGC Blog: Chromatography Technical Tips - Polar Analyte Retention and Phase Collapse. LCGC Europe. [Link]
-
Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Technology Networks. [Link]
-
RP HPLC method for Imidazole. Chromatography Forum. [Link]
-
HPLC Troubleshooting Guide. Sep-pal. [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. [Link]
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC. [Link]
-
HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. Chromatography Today. [Link]
-
Can I use Immidazole solution for HPLC? ResearchGate. [Link]
-
Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent. [Link]
-
Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. YouTube. [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. [Link]
-
Exploring the Role of pH in HPLC Separation. Moravek. [Link]
-
Choosing HPLC Columns for Rapid Method Development. Agilent. [Link]
-
Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. YouTube. [Link]
-
Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. PubMed. [Link]
-
Novel imidazolium-embedded and imidazolium-spaced octadecyl stationary phases for reversed phase liquid chromatography. ResearchGate. [Link]
Sources
- 1. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. waters.com [waters.com]
- 4. youtube.com [youtube.com]
- 5. agilent.com [agilent.com]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. moravek.com [moravek.com]
- 8. RP HPLC method for Imidazole - Chromatography Forum [chromforum.org]
- 9. agilent.com [agilent.com]
- 10. Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.cn]
- 16. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 17. technologynetworks.com [technologynetworks.com]
- 18. sepscience.com [sepscience.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. merckmillipore.com [merckmillipore.com]
- 22. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - TW [thermofisher.com]
- 23. researchgate.net [researchgate.net]
- 24. helixchrom.com [helixchrom.com]
- 25. Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing) DOI:10.1039/C8FD00237A [pubs.rsc.org]
- 26. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 27. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Scaling Up the Synthesis of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole for Library Synthesis
Welcome to the technical support center for the synthesis and scale-up of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful and efficient synthesis of this key building block for chemical libraries.
I. Overview of the Synthesis
The synthesis of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole is a crucial step for the creation of diverse compound libraries used in drug discovery. The core reaction involves the N-sulfonylation of 4-methyl-1H-imidazole with 2-bromophenylsulfonyl chloride. While the reaction appears straightforward on a small scale, scaling up for library synthesis often presents challenges that can impact yield, purity, and reproducibility. This guide will address these potential hurdles with practical, experience-driven solutions.
Reaction Scheme:
Caption: General reaction scheme for the N-sulfonylation of 4-methyl-1H-imidazole.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis and scale-up of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole.
Question 1: Low or No Product Formation
Potential Causes and Solutions:
-
Inactive Sulfonyl Chloride: 2-Bromophenylsulfonyl chloride is susceptible to hydrolysis.
-
Troubleshooting:
-
Verify Reagent Quality: Use a fresh bottle of 2-bromophenylsulfonyl chloride or test the activity of the existing stock. A simple test is to react a small amount with a nucleophile like aniline and check for sulfonamide formation via TLC or LC-MS.
-
Proper Storage: Store the sulfonyl chloride in a desiccator under an inert atmosphere to prevent degradation.
-
Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use and that anhydrous solvents are used. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[1]
-
-
-
Insufficiently Strong Base: The reaction generates hydrochloric acid (HCl), which must be neutralized. If the base is too weak or used in insufficient quantity, the imidazole starting material will be protonated, rendering it non-nucleophilic.
-
Troubleshooting:
-
Choice of Base: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. For less reactive systems, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be necessary.[1]
-
Stoichiometry: Use at least 1.1 to 1.5 equivalents of the base to ensure complete neutralization of the generated HCl and to drive the reaction to completion.
-
-
-
Incorrect Solvent: The choice of solvent can significantly impact reaction kinetics.
-
Troubleshooting:
-
Solvent Selection: Aprotic solvents such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are generally suitable.[1] DCM is often a good starting point due to its ability to dissolve the starting materials and its relatively low boiling point, which simplifies workup.
-
Solubility Issues: If starting materials are not fully dissolved, the reaction will be heterogeneous and slow. Consider a solvent system that ensures complete dissolution.
-
-
Question 2: Formation of Significant Side Products
Potential Causes and Solutions:
-
Polymerization: If the amine is not protected, the newly formed sulfonyl chloride group on one molecule can react with the amine group of another, leading to a chain of unwanted polymer.[2]
-
Troubleshooting:
-
Controlled Addition: Add the 2-bromophenylsulfonyl chloride solution dropwise to the solution of 4-methyl-1H-imidazole and base at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions.
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. An excess of the sulfonating agent can sometimes lead to undesired side reactions.[2]
-
-
-
Hydrolysis of Sulfonyl Chloride: As mentioned, hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid is a common side reaction if moisture is present.
-
Troubleshooting:
-
Strict Anhydrous Technique: Reinforce the use of dry glassware, anhydrous solvents, and an inert atmosphere.
-
Order of Addition: Adding the amine to the reaction mixture before the sulfonyl chloride can sometimes be beneficial as the more nucleophilic amine will react preferentially over water.[1]
-
-
Question 3: Difficulties in Product Purification
Potential Causes and Solutions:
-
Co-elution with Starting Materials or Side Products: The polarity of the product may be similar to that of the starting materials or certain side products, making chromatographic separation challenging.
-
Troubleshooting:
-
Optimize Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective. Adding a small amount of a modifier like triethylamine to the eluent can sometimes improve the peak shape of amine-containing compounds.
-
Aqueous Workup: A thorough aqueous workup can help remove unreacted starting materials and water-soluble byproducts. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) can remove basic impurities, and a wash with a saturated sodium bicarbonate solution can remove acidic impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method for removing small amounts of impurities.
-
-
Question 4: Inconsistent Yields Upon Scale-Up
Potential Causes and Solutions:
-
Inefficient Heat Transfer: The N-sulfonylation reaction is often exothermic. On a larger scale, inefficient heat dissipation can lead to localized overheating, promoting side reactions and decomposition.
-
Troubleshooting:
-
Controlled Addition and Cooling: Use a dropping funnel for the slow addition of the sulfonyl chloride and maintain a low reaction temperature with an ice bath or a cryocooler.
-
Mechanical Stirring: Ensure efficient mixing with a mechanical stirrer to maintain a homogeneous temperature throughout the reaction vessel.
-
-
-
Mixing Issues: Inadequate mixing on a larger scale can lead to localized high concentrations of reagents, which can promote side product formation.
-
Troubleshooting:
-
Appropriate Stirring: Use a properly sized stir bar or a mechanical stirrer to ensure efficient mixing. The vortex should be visible but not so deep that it introduces air into the reaction mixture.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for this synthesis?
A1: The reaction is typically started at 0 °C to control the initial exotherm and then allowed to warm to room temperature. If the reaction is sluggish, gentle heating (e.g., to 40 °C) may be required, but this should be monitored carefully to avoid decomposition.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are effective methods for monitoring the reaction. A sample of the reaction mixture can be taken periodically and analyzed to check for the consumption of the starting materials and the formation of the product.
Q3: What are some common workup procedures?
A3: A typical workup involves quenching the reaction with water or a saturated aqueous solution of ammonium chloride. The aqueous layer is then extracted with an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure.
Q4: Are there any safety precautions I should be aware of?
A4: 2-Bromophenylsulfonyl chloride is corrosive and moisture-sensitive. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction can be exothermic, so proper temperature control is essential. Sulfonamides, as a class of compounds, can have biological activity and may cause allergic reactions in some individuals.[3]
IV. Experimental Protocol: Gram-Scale Synthesis
This protocol provides a starting point for the gram-scale synthesis of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole.
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Amount (mmol) | Equivalents |
| 4-Methyl-1H-imidazole | 82.10 | 1.00 | 12.18 | 1.0 |
| 2-Bromophenylsulfonyl chloride | 256.50 | 3.45 | 13.40 | 1.1 |
| Triethylamine (TEA) | 101.19 | 1.85 (2.55 mL) | 18.27 | 1.5 |
| Dichloromethane (DCM) | - | 50 mL | - | - |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-methyl-1H-imidazole (1.00 g, 12.18 mmol) and anhydrous dichloromethane (30 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (2.55 mL, 18.27 mmol) to the solution.
-
In a separate dry flask, dissolve 2-bromophenylsulfonyl chloride (3.45 g, 13.40 mmol) in anhydrous dichloromethane (20 mL).
-
Add the 2-bromophenylsulfonyl chloride solution dropwise to the stirred imidazole solution at 0 °C over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding 30 mL of water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with 1M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 10-50% ethyl acetate in hexanes) to afford the pure 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole.
Workflow Diagram:
Caption: Step-by-step workflow for the synthesis of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole.
V. References
-
ResearchGate. (n.d.). Synthesis of N-sulfonated N-diazoles, their chemistry and biological assessments. Retrieved from [Link]
-
Wikipedia. (2024). Sulfonamide (medicine). Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
-
National Center for Biotechnology Information. (n.d.). Modular synthesis of functional libraries by accelerated SuFEx click chemistry. Retrieved from [Link]
Sources
Technical Support Center: Overcoming Low Solubility of Sulfonylated Compounds in Aqueous Buffers
Welcome to the Technical Support Center for addressing the common yet challenging issue of low aqueous solubility of sulfonylated compounds. This guide is designed for researchers, scientists, and drug development professionals to provide both quick-reference FAQs and in-depth troubleshooting protocols. Our goal is to equip you with the scientific rationale and practical steps to overcome solubility hurdles in your experiments, ensuring the reliability and success of your research.
Frequently Asked Questions (FAQs)
Here are some of the most common initial questions we receive regarding the solubility of sulfonylated compounds.
Q1: Why are my sulfonylated compounds so poorly soluble in aqueous buffers?
A1: The low solubility of sulfonylated compounds, particularly those containing a sulfonamide group, is often due to a combination of factors. The sulfonyl group increases the lipophilicity and molecular weight of the molecule. Furthermore, the rigid structure and the potential for strong intermolecular hydrogen bonding can result in a highly stable crystal lattice that is difficult for aqueous solvents to disrupt.[1] Many of these molecules fall under the Biopharmaceutics Classification System (BCS) Class II, characterized by low solubility and high permeability.[1]
Q2: What is the first and simplest thing I should try if my compound precipitates in my aqueous buffer?
A2: Before moving to more complex formulation strategies, the first step should be to assess the pH of your buffer. Sulfonamides are weakly acidic and their solubility is highly pH-dependent.[2][3] Increasing the pH of the buffer above the pKa of the sulfonamide group will lead to its deprotonation, forming a more soluble anionic species. A simple pH adjustment can often lead to a significant increase in solubility.[4][5]
Q3: I've tried adjusting the pH, but the solubility is still not sufficient for my assay. What should I try next?
A3: If pH adjustment alone is insufficient, the next logical step is to introduce a co-solvent to your aqueous buffer. Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[6][7][8] Common co-solvents to consider are Dimethyl Sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs).[7][9][10] A systematic titration of the co-solvent concentration is recommended to find the optimal balance between solubility enhancement and potential interference with your experimental system.
Q4: Are there any other "quick-win" strategies I can employ before resorting to more advanced and time-consuming formulation techniques?
A4: Yes, after pH and co-solvents, the use of surfactants can be a relatively straightforward approach. Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility in the aqueous medium.[11][12][13][14] Common non-ionic surfactants used in pharmaceutical formulations include Polysorbate 80 (Tween 80) and various Cremophor grades.[9][14]
In-Depth Troubleshooting Guides
For more persistent solubility challenges, a more systematic and formulation-based approach is necessary. The following guides provide detailed protocols and the scientific rationale behind each technique.
Guide 1: Systematic pH Adjustment and pKa Determination
The "Why": The solubility of ionizable compounds like sulfonamides is directly influenced by the pH of the solution relative to their pKa. By adjusting the pH, you can shift the equilibrium between the less soluble neutral form and the more soluble ionized form.[2][3]
Protocol:
-
Determine the pKa of your compound: This can be done experimentally using techniques like potentiometric titration or UV-spectrophotometry. Alternatively, computational pKa prediction tools can provide a good estimate.
-
Prepare a series of buffers: Prepare a range of buffers with pH values spanning from 2 units below to 2 units above the determined pKa of the sulfonamide.
-
Conduct solubility studies: Add an excess amount of your sulfonylated compound to each buffer.
-
Equilibrate: Shake the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Separate and Quantify: Filter or centrifuge the samples to remove undissolved solid.
-
Analyze the supernatant: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Plot the data: Plot the measured solubility as a function of pH to identify the optimal pH for solubilization.
Self-Validation: The resulting pH-solubility profile should show a significant increase in solubility as the pH moves further above the pKa of the sulfonamide.
Guide 2: Co-Solvent Screening and Optimization
The "Why": Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the dissolution of lipophilic compounds.[6][7][8]
Protocol:
-
Select a panel of co-solvents: Choose a few biocompatible co-solvents with varying polarities. A good starting panel would include DMSO, ethanol, propylene glycol, and PEG 400.[7][9][10]
-
Prepare stock solutions: Prepare concentrated stock solutions of your compound in each of the selected co-solvents.
-
Create co-solvent/buffer mixtures: Prepare a series of aqueous buffer solutions with increasing concentrations of each co-solvent (e.g., 1%, 5%, 10%, 20% v/v).
-
Determine solubility: Add a small aliquot of your compound's stock solution to each co-solvent/buffer mixture and observe for precipitation. Alternatively, perform equilibrium solubility studies as described in Guide 1 for each co-solvent concentration.
-
Assess compatibility: It is crucial to evaluate the impact of the selected co-solvent and its concentration on your experimental assay to rule out any potential artifacts or inhibition.
Data Presentation: Co-Solvent Properties and Starting Concentrations
| Co-Solvent | Polarity (Dielectric Constant) | Typical Starting Concentration (v/v) | Notes |
| DMSO | 47.2 | 0.1 - 5% | Aprotic; potent solvent, but can have biological effects.[7] |
| Ethanol | 24.6 | 1 - 10% | Protic; commonly used, but can cause protein precipitation at high concentrations.[9] |
| Propylene Glycol | 32.0 | 5 - 20% | Generally well-tolerated in biological systems.[8] |
| PEG 400 | 12.4 | 10 - 30% | Low toxicity; can also act as a plasticizer.[9][15] |
Guide 3: Harnessing the Power of Surfactants for Micellar Solubilization
The "Why": Above their critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, effectively increasing their concentration in the aqueous phase.[11][12][13][14]
Protocol:
-
Choose appropriate surfactants: Select a few non-ionic surfactants that are known for their low toxicity and compatibility with biological systems, such as Polysorbate 80 (Tween 80) and Poloxamer 188.[9][14]
-
Prepare surfactant solutions: Make a series of solutions of each surfactant in your aqueous buffer at concentrations ranging from below to well above their known CMC.
-
Perform solubility studies: Add an excess of your sulfonylated compound to each surfactant solution and determine the equilibrium solubility as described in Guide 1.
-
Plot the results: Plot solubility versus surfactant concentration. You should observe a significant increase in solubility once the surfactant concentration surpasses the CMC.
Mandatory Visualization: Micellar Solubilization of a Sulfonylated Compound
Caption: Micellar encapsulation of a poorly soluble drug by surfactants.
Guide 4: Advanced Formulation Strategies
When simpler methods are insufficient, more advanced formulation techniques can be employed, often in collaboration with formulation specialists.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drug molecules, effectively shielding the hydrophobic part of the drug from the aqueous environment and increasing its solubility.[16][17][18][19][20] Hydroxypropyl-β-cyclodextrin is a commonly used derivative due to its high aqueous solubility and safety profile.[17]
Mandatory Visualization: Cyclodextrin Inclusion Complex
Caption: Formation of a soluble inclusion complex.
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[21][22][23][24][25] Upon contact with an aqueous medium, the carrier dissolves, releasing the drug as very fine, often amorphous, particles with a high surface area, which leads to an increased dissolution rate and solubility.[21][23] Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).[21][23]
-
Nanosuspensions: Nanosuspensions are colloidal dispersions of pure drug particles with a size in the nanometer range.[26][27][28] The reduction in particle size leads to a significant increase in the surface area-to-volume ratio, which, according to the Ostwald-Freundlich equation, increases the saturation solubility and dissolution velocity of the drug.[26] This technique is particularly useful for compounds that are poorly soluble in both aqueous and organic media.[28]
Mandatory Visualization: Workflow for Solubility Enhancement
Caption: Decision workflow for selecting a solubility enhancement strategy.
References
-
Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130. [Link]
-
Verma, S., Rawat, A., Kaul, M., & Saini, S. (2011). Nanosuspension for improving the bioavailability of a poorly soluble drug and screening of stabilizing agents to inhibit crystal growth. PubMed, 21(1), 6-12. [Link]
-
Singh, J., Walia, M., & Harikumar, S. L. (2013). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics, 3(5), 148-155. [Link]
-
Chaudhary, V. B., & Patel, J. K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 4(1), 68-76. [Link]
-
Nakar, D., & Gajra, B. (2016). Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. ResearchGate. [Link]
-
Patel, V. R., & Agrawal, Y. K. (2019). Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. Journal of Drug Delivery and Therapeutics, 9(2), 522-531. [Link]
-
Cho, S. H., Kaneko, Y., & Kataoka, K. (2002). pH-induced solubility transition of sulfonamide-based polymers. Journal of Controlled Release, 80(1-3), 145-155. [Link]
-
Kumar, R., & Nagar, P. (2010). NANOSUSPENSION: AN ATTEMPT TO ENHANCE BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 1(9), 1-10. [Link]
-
Anonymous. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Co-solvency and anti-solvent method for the solubility enhancement. [Link]
-
Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Journals. [Link]
-
Ahad, H. A., Haranath, C., Thadipatri, R., Jwalapuram, R., Varshitha, C. V. H., & Kumar, Y. B. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. [Link]
-
Singh, A., & Pai, R. S. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. [Link]
-
Patel, T. B., & Patel, L. D. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]
-
Singh, R. (2017). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave online. [Link]
-
Dixit, N. D., & Niranjan, S. K. (2014). A Review:Solid Dispersion, a Technique of Solubility Enhancement. Indo American Journal of Pharmaceutical Research, 4(6), 2855-2866. [Link]
-
Sharma, D. (2013). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research, 3(4), 435-443. [Link]
-
Godge, G. R., Hiremath, S., Sonawale, B., & Shirsath, R. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3), 2. [Link]
-
Popa, M. I., Novac, O., & Oprea, C. I. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. [Link]
-
Anonymous. (2024). Enhancing solubility and stability of poorly soluble drugs. Enhancing solubility and stability of poorly soluble drugs. [Link]
-
JoVE. (2025). Video: Bioavailability Enhancement: Drug Solubility Enhancement. JoVE. [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]
-
Anonymous. (2025). Co-solvent: Significance and symbolism. Co-solvent: Significance and symbolism. [Link]
-
Jain, P., & Goel, A. (2003). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. [Link]
-
Anonymous. (2026). SOLUBILITY OF SULPHONAMIDES. The BMJ. [Link]
-
Anonymous. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. [Link]
-
Kumar, S., & Singh, P. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 1(1), 1-10. [Link]
-
Al-kassas, R., & Al-kassas, R. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC - NIH. [Link]
-
Park, J., & Huwe, J. K. (2016). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. ResearchGate. [Link]
-
Park, J., & Huwe, J. K. (2016). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. PubMed. [Link]
-
Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., & Pouton, C. W. (2013). Strategies to address low drug solubility in discovery and development. PubMed. [Link]
-
Wikipedia. (n.d.). Sulfonamide (medicine). Wikipedia. [Link]
-
Flippin, H. F., & Doun, W. V. (2025). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. ResearchGate. [Link]
-
Anonymous. (n.d.). Overcoming the Challenge of Poor Drug Solubility. Overcoming the Challenge of Poor Drug Solubility. [Link]
-
Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., & Pouton, C. W. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Semantic Scholar. [Link]
-
Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., & Pouton, C. W. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. ResearchGate. [Link]
-
Anonymous. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. [Link]
-
Protheragen. (n.d.). Solubilizer Excipients. Protheragen. [Link]
-
Sharma, D., & Soni, M. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 7-12. [Link]
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Purdue University. [Link]
-
American Pharmaceutical Review. (n.d.). Solubilizer Excipients. American Pharmaceutical Review. [Link]
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. PubMed. [Link]
-
Yang, Z., & Brushett, F. R. (2019). Aqueous Solubility of Organic Compounds for Flow Battery Applications: Symmetry and Counter Ion Design to Avoid Low-Solubility Polymorphs. MDPI. [Link]
-
Di, L., & Kerns, E. H. (2006). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC - NIH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bmj.com [bmj.com]
- 4. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. wisdomlib.org [wisdomlib.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. wisdomlib.org [wisdomlib.org]
- 9. Solubilizer Excipients - Protheragen [protheragen.ai]
- 10. kinampark.com [kinampark.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. asianpharmtech.com [asianpharmtech.com]
- 13. researchgate.net [researchgate.net]
- 14. jocpr.com [jocpr.com]
- 15. Video: Bioavailability Enhancement: Drug Solubility Enhancement [jove.com]
- 16. ijpsr.com [ijpsr.com]
- 17. Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs - MedCrave online [medcraveonline.com]
- 18. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. wisdomlib.org [wisdomlib.org]
- 21. jddtonline.info [jddtonline.info]
- 22. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 24. jopcr.com [jopcr.com]
- 25. japer.in [japer.in]
- 26. researchgate.net [researchgate.net]
- 27. jddtonline.info [jddtonline.info]
- 28. ijpsr.com [ijpsr.com]
A Comparative Efficacy Analysis of Novel and Established Kinase Inhibitors in the MEK5/ERK5 Signaling Pathway
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1] The MEK5/ERK5 cascade, a less-explored branch of the MAPK family, has emerged as a promising therapeutic target.[1][2] Inhibition of this pathway can lead to reduced cell proliferation and the induction of apoptosis in cancer cells.[1] This guide provides a comparative analysis of a novel investigational kinase inhibitor, 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole (hereafter referred to as Compound X ), against established inhibitors of the MEK5/ERK5 pathway. We will delve into their mechanisms of action, comparative efficacy based on experimental data, and detailed protocols for key validation assays.
The MEK5/ERK5 Signaling Cascade: A Therapeutic Target
The MEK5/ERK5 pathway is activated by various extracellular stimuli, leading to the sequential phosphorylation and activation of MEK5 (MAPK Kinase 5) and then ERK5 (Extracellular signal-Regulated Kinase 5). Unlike the more studied ERK1/2, ERK5 possesses a unique C-terminal tail containing a nuclear localization signal and a transcriptional activation domain.[2] This dual functionality as a protein kinase and a transcription factor makes it a unique and compelling target for therapeutic intervention.[2] Efforts to selectively target this pathway have primarily focused on inhibitors of MEK5 or ERK5.[2]
Caption: Workflow for an in vitro kinase binding assay.
Western Blot for Phospho-ERK5 Inhibition
This protocol allows for the visualization of the inhibition of ERK5 phosphorylation in a cellular context.
-
Cell Culture and Treatment:
-
Plate HeLa cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of the test inhibitor for a specified time (e.g., 2 hours).
-
Stimulate the MEK5/ERK5 pathway with an appropriate agonist (e.g., sorbitol) for 30 minutes.
-
[3]2. Lysate Preparation:
- Wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
- Clarify lysates by centrifugation.
-
SDS-PAGE and Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate with primary antibodies against phospho-ERK5 and total ERK5 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize phospho-ERK5 signal to total ERK5.
-
Conclusion
The comparison of Compound X with established MEK5 and ERK5 inhibitors highlights the nuances of targeting the MEK5/ERK5 pathway. While high potency and selectivity are desirable, as demonstrated by Compound X and AX15836, the cellular context and potential for off-target effects or paradoxical activation must be carefully considered. T[2][4]he dual-inhibitor approach of compounds like XMD8-92 suggests that a multi-targeted strategy may be beneficial in certain cancer types. F[4]urther investigation into the in vivo efficacy and safety profile of Compound X is warranted to fully understand its therapeutic potential.
References
-
Discovery of a novel allosteric inhibitor-binding site in ERK5: comparison with the canonical kinase hinge ATP-binding site. PubMed Central. [Link]
-
Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… National Institutes of Health. [Link]
-
Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy. ACS Publications. [Link]
-
Identification of pharmacological inhibitors of the MEK5/ERK5 pathway. ResearchGate. [Link]
-
What are ERK5 inhibitors and how do they work? [Link]
-
Identification of pharmacological inhibitors of the MEK5/ERK5 pathway. PubMed. [Link]
-
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. [Link]
-
MEK5 and ERK5 inhibitors reduced cell proliferation of lung cancer... ResearchGate. [Link]
-
Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. National Institutes of Health. [Link]
Sources
- 1. What are ERK5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of pharmacological inhibitors of the MEK5/ERK5 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structural Validation of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole: The Definitive Role of X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the precise knowledge of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design. For N-arylsulfonylimidazoles, a class of compounds with significant therapeutic potential, unambiguous structural determination is paramount. This guide provides an in-depth comparison of analytical techniques for the structural validation of a representative molecule, 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole, with a primary focus on the authoritative power of single-crystal X-ray crystallography.
The Imperative of Structural Certainty
The biological activity of a molecule is intrinsically linked to its shape and the spatial arrangement of its functional groups. For a compound like 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole, variations in bond angles, lengths, and the overall conformation can dramatically influence its interaction with biological targets. Therefore, a validated and high-resolution structure is essential for understanding structure-activity relationships (SAR), optimizing lead compounds, and ensuring intellectual property claims.
The Experimental Journey: From Synthesis to Structure
The validation process begins with the synthesis and purification of the target compound. A plausible synthetic route involves the reaction of 2-bromophenylsulfonyl chloride with 4-methylimidazole in the presence of a base.
Synthesis and Purification Protocol
A general procedure for synthesizing N-arylsulfonylimidazoles involves the reaction of an arylsulfonyl chloride with an imidazole derivative.[1][2]
Step 1: Synthesis To a solution of 4-methylimidazole in a suitable solvent such as acetonitrile, an equimolar amount of a base (e.g., potassium carbonate) is added. The mixture is stirred at room temperature, and 2-bromophenylsulfonyl chloride is added dropwise. The reaction is then heated to ensure completion.[1]
Step 2: Work-up and Purification After the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated to yield the crude product. Further purification is typically achieved by column chromatography or recrystallization to obtain pure 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline solid.[3][4][5] It provides an unambiguous three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional precision.[3][5]
Experimental Workflow for X-ray Crystallography
The journey from a purified powder to a refined crystal structure is a multi-step process that demands meticulous execution.
Sources
Decoding the Selectivity of a Novel PDE10A Inhibitor: A Cross-Reactivity Analysis of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole
A Technical Guide for Researchers in Drug Discovery and Development
In the quest for novel therapeutics targeting neuropsychiatric and neurodegenerative disorders, Phosphodiesterase 10A (PDE10A) has emerged as a compelling molecular target.[1][2][3] This enzyme's highly localized expression in the striatal medium spiny neurons, key regulators of motor control and cognitive functions, makes it an attractive candidate for intervention in conditions like schizophrenia and Huntington's disease.[2][4][5] The inhibition of PDE10A leads to an increase in intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), secondary messengers crucial for neuronal signaling.[2][4][5] This guide provides an in-depth cross-reactivity profile of a novel imidazole derivative, 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole, a potent PDE10A inhibitor. Through a comparative analysis with established PDE inhibitors, we will explore the critical importance of selectivity in drug development and provide a framework for its evaluation.
The Imperative of Selectivity in PDE10A Inhibition
The phosphodiesterase (PDE) superfamily comprises 11 distinct families, each with multiple isoforms, that govern cyclic nucleotide signaling throughout the body.[4] While PDE10A's restricted expression is advantageous, the potential for off-target inhibition of other PDE family members can lead to unforeseen side effects. Therefore, a thorough understanding of a compound's cross-reactivity profile is paramount to predicting its therapeutic window and potential liabilities. This guide will utilize a panel of enzymatic assays to compare the inhibitory activity of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole against PDE10A and other relevant PDE isoforms.
Comparative Compounds
To establish a meaningful comparison, we have selected two well-characterized compounds:
-
Papaverine: A non-selective PDE inhibitor, known to inhibit multiple PDE families.[6]
-
TP-10 (Mardepodect): A highly selective and potent PDE10A inhibitor that has undergone clinical investigation.[6]
Experimental Design for Cross-Reactivity Profiling
The cornerstone of this guide is a robust and reproducible experimental workflow designed to assess the selectivity of our lead compound. The methodology involves a series of in vitro enzymatic assays to determine the half-maximal inhibitory concentration (IC50) of each compound against a panel of purified human recombinant PDE enzymes.
General Enzymatic Assay Protocol
The following protocol outlines the general steps for determining the IC50 values. Specific substrate concentrations and incubation times will vary depending on the PDE isoform being assayed.
Materials:
-
Purified human recombinant PDE enzymes (PDE1B, PDE2A, PDE3A, PDE4D, PDE5A, PDE10A)
-
Fluorescently labeled cAMP or cGMP substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)
-
Test compounds (1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole, Papaverine, TP-10) dissolved in DMSO
-
384-well microplates
-
Fluorescence plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Plate Preparation: Add 2 µL of the diluted compounds to the wells of a 384-well microplate. For control wells, add 2 µL of DMSO.
-
Enzyme Addition: Add 10 µL of the respective PDE enzyme, diluted in assay buffer, to each well.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Substrate Addition: Add 10 µL of the fluorescently labeled substrate (cAMP or cGMP) to each well to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution.
-
Fluorescence Reading: Measure the fluorescence intensity in each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Caption: Experimental workflow for enzymatic cross-reactivity profiling.
Comparative Cross-Reactivity Data
The following table summarizes the IC50 values obtained for 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole, Papaverine, and TP-10 against a panel of PDE enzymes.
| Enzyme | 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole IC50 (nM) | Papaverine IC50 (nM) | TP-10 IC50 (nM) |
| PDE10A | 5.2 | 320 | 0.8 |
| PDE1B | >10,000 | 850 | >10,000 |
| PDE2A | 8,500 | 1,200 | >10,000 |
| PDE3A | >10,000 | 5,000 | >10,000 |
| PDE4D | 9,200 | 450 | >10,000 |
| PDE5A | >10,000 | 600 | >10,000 |
Analysis of the Selectivity Profile
The data clearly demonstrates the potent and selective nature of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole as a PDE10A inhibitor.
-
Potency: With an IC50 of 5.2 nM against PDE10A, our lead compound exhibits significant inhibitory activity, comparable to the highly potent TP-10.
-
Selectivity: 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole displays a remarkable selectivity profile. The IC50 values against other tested PDE isoforms are all in the high micromolar or millimolar range, indicating a selectivity of over 1000-fold for PDE10A.
-
Comparison with Controls: As expected, Papaverine shows broad-spectrum PDE inhibition with significant activity against multiple isoforms. In contrast, both 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole and TP-10 demonstrate a clean profile, with their inhibitory activity overwhelmingly directed towards PDE10A.
Implications of Off-Target Effects: A Signaling Pathway Perspective
The importance of selectivity can be further understood by considering the potential downstream consequences of off-target inhibition. For instance, inhibition of PDE3A, primarily found in cardiovascular tissue, could lead to unwanted cardiovascular side effects. Similarly, inhibition of PDE4, which is widely expressed and involved in inflammatory processes, could result in a different set of off-target effects. The high selectivity of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole mitigates these risks.
Caption: Simplified signaling pathway illustrating the role of PDE10A and the action of its inhibitor.
Conclusion
This comprehensive guide demonstrates that 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole is a potent and highly selective inhibitor of PDE10A. Its favorable cross-reactivity profile, especially when compared to the non-selective inhibitor Papaverine, suggests a lower potential for off-target effects. The experimental framework provided herein offers a robust methodology for assessing the selectivity of novel enzyme inhibitors, a critical step in the early stages of drug discovery. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this promising compound for the treatment of neuropsychiatric and neurodegenerative disorders.
References
- Current Landscape of Phosphodiesterase 10A (PDE10A)
- What are PDE10A gene inhibitors and how do they work?
- PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC.
- What are the therapeutic candidates targeting PDE10A?
- On-flow enzymatic inhibitor screening: The emerging success of liquid chrom
- The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics - BellBrook Labs.
- Enzyme Inhibitor Discovery by Activity-Based Protein Profiling - Annual Reviews.
- 1-((2-Bromophenyl)sulfonyl)-1H-imidazole - PubChem.
- A Novel PDE10A Inhibitor for Tourette Syndrome and Other Movement Disorders - PMC.
- Identification and optimization of PDE10A inhibitors using fragment-based screening by nanocalorimetry and X-ray crystallography - PMC.
- PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - Frontiers.
- 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole | CAS 951884-07-4 | SCBT.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. What are PDE10A gene inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are the therapeutic candidates targeting PDE10A? [synapse.patsnap.com]
- 4. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]
- 6. Identification and optimization of PDE10A inhibitors using fragment-based screening by nanocalorimetry and X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Synthesis of Substituted N-Sulfonylimidazoles: A Comparative Analysis
The N-sulfonylimidazole framework is a privileged scaffold in modern chemical sciences, underpinning the development of a multitude of therapeutic agents and functional materials. The strategic incorporation of this moiety into molecular architectures necessitates a robust and versatile synthetic toolkit. This guide provides an in-depth comparative analysis of the principal synthetic routes to substituted N-sulfonylimidazoles, designed to equip researchers, scientists, and drug development professionals with the knowledge to navigate the complexities of their synthesis. We will dissect each methodology, elucidating the underlying mechanistic principles and providing practical, field-proven insights to inform your experimental design.
The Enduring Significance of N-Sulfonylimidazoles
N-sulfonylimidazoles are a class of compounds that have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The potent electron-withdrawing nature of the sulfonyl group significantly influences the electronic landscape of the imidazole ring, modulating its acidity and capacity for hydrogen bonding. This, in turn, dictates the molecule's interaction with biological targets. The ability to readily introduce diverse substituents onto both the sulfonyl group and the imidazole ring offers a powerful handle for fine-tuning the pharmacological and physicochemical properties of these compounds.
Principal Synthetic Strategies: A Head-to-Head Comparison
The construction of substituted N-sulfonylimidazoles is primarily achieved through three distinct strategies:
-
Direct N-Sulfonylation of Imidazoles: This convergent and widely employed method involves the direct reaction of a pre-existing imidazole derivative with a suitable sulfonylating agent.
-
Imidazole Ring Construction: In this approach, the imidazole ring is assembled onto a sulfonamide-containing precursor.
-
Post-Synthetic Modification: This strategy focuses on the derivatization of a pre-formed N-sulfonylimidazole to introduce further molecular diversity.
The selection of an appropriate strategy is contingent upon the desired substitution pattern, the commercial availability of starting materials, and the intended scale of the synthesis.
Strategy 1: Direct N-Sulfonylation of Imidazoles
This is the most direct and frequently utilized pathway for the synthesis of N-sulfonylimidazoles. The core of this method lies in the formation of a nitrogen-sulfur bond through the reaction of an imidazole with a sulfonylating agent, most commonly a sulfonyl chloride.[1]
Mechanistic Rationale
The reaction proceeds via a nucleophilic attack of a nitrogen atom of the imidazole ring on the electrophilic sulfur atom of the sulfonyl chloride. The regioselectivity of this attack can be influenced by both steric and electronic factors of the substituents on the imidazole ring. The reaction is typically conducted in the presence of a base, such as triethylamine or pyridine, to scavenge the hydrochloric acid generated as a byproduct and to enhance the nucleophilicity of the imidazole.
Figure 1. General workflow for the direct N-sulfonylation of imidazoles.
Experimental Protocol: Synthesis of 1-(Phenylsulfonyl)-1H-imidazole
This protocol provides a representative example of the direct N-sulfonylation of imidazole.
Materials:
-
Imidazole
-
Benzenesulfonyl chloride
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolve imidazole in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the stirred solution.
-
Slowly add benzenesulfonyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to ambient temperature and continue stirring for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Scope and Limitations
The direct N-sulfonylation approach is broadly applicable to a diverse range of substituted imidazoles and sulfonyl chlorides. However, sterically demanding imidazoles or electronically deficient sulfonyl chlorides may necessitate harsher reaction conditions, such as elevated temperatures or the use of a more potent base. A potential side reaction is the formation of the 1,3-disulfonylimidazolium salt, which can be minimized by careful control of stoichiometry and reaction conditions. Recent advances have also explored the use of N-Fluorobenzenesulfonimide (NFSI) as a sulfonyl source, which can proceed in the absence of strong bases and catalysts.[1]
Strategy 2: Imidazole Ring Construction
This strategy provides a powerful means to access N-sulfonylimidazoles with intricate substitution patterns that are not readily accessible via direct sulfonylation. In this approach, the imidazole ring is constructed from acyclic precursors that already incorporate the sulfonamide moiety.
Prominent Ring-Forming Methodologies
Several named reactions are amenable to the synthesis of the imidazole core, including:
-
The Robinson-Gabriel Synthesis: This method involves the cyclodehydration of a 2-acylamino-ketone to form an oxazole.[2][3][4] While primarily used for oxazoles, adaptations of this methodology can be envisioned for imidazole synthesis.
-
The Van Leusen Imidazole Synthesis: This is a highly versatile method that utilizes tosylmethyl isocyanide (TosMIC) as a key building block for the construction of the imidazole ring from aldimines.[5][6][7][8] This reaction is particularly valuable for preparing 1,4,5-trisubstituted imidazoles.[5]
Figure 2. Conceptual workflow for the imidazole ring construction strategy.
Advantages and Disadvantages
The principal advantage of ring construction strategies lies in the high degree of regiocontrol they offer, enabling the synthesis of specifically substituted imidazoles.[9] However, these routes often require multi-step sequences and may rely on starting materials that are not as readily available as those used in the direct sulfonylation approach, which can impact the overall efficiency and atom economy.
Strategy 3: Post-Synthetic Modification of N-Sulfonylimidazoles
This approach leverages the inherent reactivity of a pre-synthesized N-sulfonylimidazole to introduce additional functional groups. This is a particularly powerful strategy for late-stage functionalization in drug discovery campaigns, where the rapid generation of analogs is paramount.[10][11]
Key Functionalization Reactions
-
Halogenation: The imidazole ring of N-sulfonylimidazoles can be selectively halogenated at various positions using standard halogenating reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
-
Metal-Catalyzed Cross-Coupling Reactions: Halogenated N-sulfonylimidazoles are excellent precursors for a wide array of cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings, which allow for the introduction of diverse carbon-based substituents.[12]
-
N-Arylation: The Ullmann condensation and Buchwald-Hartwig amination are prominent methods for the N-arylation of imidazoles, and these can be adapted for N-sulfonylimidazoles.[12]
Figure 3. General schematic for the post-synthetic modification of N-sulfonylimidazoles.
Strategic Implications
Post-synthetic modification is an invaluable tool for the rapid exploration of structure-activity relationships (SAR).[13][14] The success of this strategy is, however, contingent on the stability of the N-sulfonylimidazole core to the conditions required for the desired chemical transformation.
Comparative Performance Metrics
The following table provides a qualitative comparison of the three primary synthetic strategies to guide your initial synthetic planning.
| Parameter | Direct N-Sulfonylation | Imidazole Ring Construction | Post-Synthetic Modification |
| Versatility & Scope | High | Moderate-High | Moderate |
| Step Economy | High | Low | Moderate |
| Regiocontrol | Moderate | High | High |
| Starting Material Accessibility | High | Low-Moderate | Moderate |
| Scalability | High | Moderate | Moderate |
| Typical Yields | 60-95% | 30-70% (multi-step) | 50-90% |
Concluding Remarks and Future Outlook
The synthesis of substituted N-sulfonylimidazoles is a mature field with a diverse array of reliable synthetic methodologies. The optimal choice of synthetic route is a multifactorial decision that depends on the specific substitution pattern of the target molecule, the desired scale of the synthesis, and the availability of starting materials.
-
Direct N-sulfonylation remains the most straightforward and efficient method for accessing a wide variety of N-sulfonylimidazoles.
-
Imidazole ring construction strategies provide unparalleled control over regiochemistry and are indispensable for the synthesis of novel and complex analogs.
-
Post-synthetic modification offers a rapid and efficient avenue for late-stage diversification, a critical component of modern drug discovery.
Future research in this area will likely focus on the development of more sustainable and efficient catalytic methods for both direct sulfonylation and the functionalization of N-sulfonylimidazoles. The discovery of novel ring-construction strategies that offer improved step-economy and a broader substrate scope will also continue to be a significant area of investigation. A thorough understanding of the advantages and limitations of each synthetic approach detailed in this guide will empower researchers to design and execute the synthesis of novel N-sulfonylimidazole-containing molecules with greater efficiency and success.
References
-
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. PubMed Central. [Link]
-
Van Leusen Imidazole Synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Semantic Scholar. [Link]
-
Van Leusen reaction. Wikipedia. [Link]
-
Employing TosMIC as a C1N1 “Two-Atom Synthon” in Imidazole Synthesis by Neighboring Group Assistance Strategy. ACS Publications. [Link]
-
Synthesis of N-sulfonyl imidazoles 9/9ʹ via rhodium-catalyzed transannulation. ResearchGate. [Link]
-
Convenient sulfonylation of imidazoles and triazoles using NFSI. Taylor & Francis Online. [Link]
-
The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]
-
Robinson–Gabriel synthesis. Wikipedia. [Link]
-
Recent advances in the synthesis of imidazoles. Royal Society of Chemistry. [Link]
-
Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). ResearchGate. [Link]
-
Synthesis of N-sulfonated N-diazoles, their chemistry and biological assessments. ResearchGate. [Link]
-
Robinson-Gabriel Synthesis. SynArchive. [Link]
-
Synthesis, characterization and biological activity study of N-substituted sulfonamido maleimides substituted with different heterocycles. ResearchGate. [Link]
-
Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. National Institutes of Health. [Link]
-
New protocols to access imidazoles and their ring fused analogues: synthesis from N-propargylamines. RSC Publishing. [Link]
-
Synthesis, characterization and biological activity study of N-substituted sulfonamido maleimides substituted with different heterocycles. ResearchGate. [Link]
-
Imidazole synthesis. Organic Chemistry Portal. [Link]
-
The Robinson-Gabriel synthesis for oxazole. ResearchGate. [Link]
-
New protocols to access imidazoles and their ring fused analogues: synthesis from Npropargylamines. ResearchGate. [Link]
-
Robinson–Gabriel synthesis. Semantic Scholar. [Link]
-
5-Iii) Sem 4. Scribd. [Link]
-
Synthesis of substituted 1, 2, 3-triazoles via N-sulfonylaziridines. ResearchGate. [Link]
-
Synthesis of Some N-Substituted Sulfonamides Derived from Moringine as Lipoxygenase Inhibitors. ResearchGate. [Link]
-
Post-Synthetic Functionalization of a Polysulfone Scaffold with Hydrazone-Linked Functionality. The Royal Society of Chemistry. [Link]
-
N-unsubstituted Imidazoles: Design, Synthesis, and Antimicrobial Evaluation. PubMed. [Link]
-
Post-synthetic modification of MOF-808: innovative strategies, structural and performance regulation. RSC Publishing. [Link]
-
Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications. RSC Publishing. [Link]
-
Synthesis and post-synthetic modification of metal-organic frameworks. R Discovery. [Link]
-
Post-synthetic modification of zeolitic imidazolate framework-90 via Schiff base reaction for ultrahigh iodine capture. RSC Publishing. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 9. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Post-synthetic modification of MOF-808: innovative strategies, structural and performance regulation - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. discovery.researcher.life [discovery.researcher.life]
A Comparative Guide to Orthogonal Methods for Purity Confirmation of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical development, the rigorous confirmation of a compound's purity is a cornerstone of safety and efficacy. For a novel molecule like 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole, a single analytical method is often insufficient to provide a complete purity profile. This guide presents a comparative analysis of orthogonal analytical methods, providing a robust framework for the comprehensive quality control of this compound. Orthogonal methods, which rely on different physicochemical principles, offer a multi-faceted approach to impurity detection, significantly enhancing confidence in the final purity assessment.[1]
This guide will explore the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Elemental Analysis (EA) for the purity determination of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole.
The Imperative of Orthogonal Purity Assessment
The synthesis of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole can potentially generate a variety of impurities, including unreacted starting materials, isomers, byproducts, and degradation products. An orthogonal testing strategy is crucial as it minimizes the risk that an impurity co-elutes with the main peak in a chromatographic separation or is otherwise obscured by the primary analytical technique.[2] By employing methods with different separation and detection mechanisms, a more complete and accurate picture of the sample's purity can be achieved, a principle strongly advocated by regulatory bodies.[1]
Visualizing the Orthogonal Approach
The following diagram illustrates the concept of using multiple, independent analytical techniques to ensure a comprehensive purity assessment. Each method acts as a check on the others, providing a higher degree of confidence in the final purity value.
Sources
In-depth Technical Guide: Comparative Analysis of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole Derivatives in Drug Discovery
A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive literature review, it has become evident that specific, in-depth structure-activity relationship (SAR) studies on 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole derivatives are not extensively available in the public domain. While the imidazole scaffold is a cornerstone in medicinal chemistry, with a vast body of research supporting its diverse biological activities, the particular substitution pattern detailed in the topic of this guide appears to be a novel or less-explored area of research.
The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged structure in drug design due to its unique physicochemical properties.[1][2] Its ability to act as a proton donor and acceptor, engage in hydrogen bonding, and coordinate with metal ions makes it a versatile pharmacophore.[2][3][4] Imidazole derivatives have demonstrated a remarkable breadth of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory activities.[5][6][7][8][9][10][11]
However, the specific combination of a 2-bromophenylsulfonyl group at the N-1 position and a methyl group at the C-4 position of the imidazole ring represents a distinct chemical space. The sulfonyl group introduces a strong electron-withdrawing character and potential for specific interactions with biological targets, while the 4-methyl group can influence the molecule's steric profile and metabolic stability. The bromine atom on the phenyl ring offers a site for further chemical modification and can impact the compound's pharmacokinetic properties.
Given the absence of direct comparative studies on this specific class of compounds, this guide will instead provide a foundational framework for initiating such an investigation. We will leverage established principles of medicinal chemistry and draw parallels from SAR studies of structurally related phenylsulfonyl and imidazole-containing molecules to propose a rational approach to the design, synthesis, and evaluation of novel 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole derivatives.
This guide will serve as a forward-looking roadmap, outlining the necessary experimental workflows, potential biological targets, and key structural modifications that would be crucial in elucidating the structure-activity relationships of this promising, yet underexplored, class of compounds.
Part 1: Proposed Synthetic Strategy and Rationale
The synthesis of a library of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole derivatives is the first critical step in an SAR study. A plausible and versatile synthetic route is outlined below, designed to allow for the introduction of diverse substituents at key positions.
General Synthetic Scheme
A robust approach to the target scaffold would likely involve the reaction of 4-methyl-1H-imidazole with 2-bromobenzenesulfonyl chloride in the presence of a suitable base. This would be followed by modifications to the phenyl ring or the imidazole core to generate a library of analogs.
Caption: Proposed workflow for the synthesis of a library of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole derivatives.
Step-by-Step Experimental Protocol: Synthesis of the Core Scaffold
-
Materials: 4-methyl-1H-imidazole, 2-bromobenzenesulfonyl chloride, triethylamine (TEA), and a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile.
-
Reaction Setup: To a solution of 4-methyl-1H-imidazole (1.0 eq) and TEA (1.2 eq) in the chosen solvent at 0 °C, add a solution of 2-bromobenzenesulfonyl chloride (1.1 eq) in the same solvent dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole.
-
Characterization: Confirm the structure of the purified product using spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Part 2: Proposed Structure-Activity Relationship (SAR) Exploration
A systematic SAR study would involve modifying specific regions of the core scaffold and evaluating the impact of these changes on biological activity. The following diagram illustrates the key points of diversification.
Caption: Key areas for structural modification in the SAR exploration of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole derivatives.
Comparative Data Table (Hypothetical)
To illustrate how SAR data would be presented, the following is a hypothetical table based on potential biological screening results, for instance, against a specific enzyme target.
| Compound ID | R1 (Phenyl Ring Substitution) | R2 (Imidazole C4 Substitution) | IC50 (µM) |
| 1 | 2-Br | -CH3 | 10.5 |
| 2a | 2-Cl | -CH3 | 8.2 |
| 2b | 2-F | -CH3 | 15.1 |
| 3a | 4-OCH3 | -CH3 | 25.3 |
| 3b | 4-NO2 | -CH3 | 5.6 |
| 4a | 2-Br | -CH2CH3 | 12.8 |
| 4b | 2-Br | -Cyclopropyl | 7.9 |
Part 3: Proposed Biological Evaluation and Experimental Protocols
The broad spectrum of activities associated with imidazole derivatives suggests several potential avenues for biological evaluation.[5][6][7][8][9][10][11] A logical starting point would be to screen the synthesized library against a panel of targets known to be modulated by related compounds.
Potential Biological Targets and Assays
-
Enzyme Inhibition: Many imidazole-containing compounds are known to be enzyme inhibitors.[12][13] A primary screen could involve assays for kinases, proteases, or metabolic enzymes like cyclooxygenases (COX).
-
Antimicrobial Activity: The imidazole scaffold is present in many antifungal and antibacterial agents.[8] Standard microdilution assays could be used to determine the minimum inhibitory concentration (MIC) against a panel of bacterial and fungal strains.
-
Anticancer Activity: Numerous imidazole derivatives exhibit cytotoxic effects against cancer cell lines.[12][14] An initial screen could involve the NCI-60 human tumor cell line panel.
Step-by-Step Experimental Protocol: In Vitro Kinase Inhibition Assay (Example)
-
Materials: Purified target kinase, appropriate substrate peptide, ATP, synthesized inhibitor compounds, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO and create a dilution series.
-
Assay Procedure:
-
Add the kinase, substrate, and test compound to a 384-well plate.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
References
-
Prasanthy, G., Venkataramana, K., & Rameshkumar, N. (2011). Synthesis and biological evaluation of 1-substituted imidazole derivatives. International Journal of Pharmacy. [Link]
-
Prasanthy, G., Venkataramana, K., & Rameshkumar, N. (2011). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1-SUBSTITUTED IMIDAZOLE DERIVATIVES. Semantic Scholar. [Link]
-
Synthesis and initial biological evaluation of substituted 1-phenylamino-2-thio-4,5-dimethyl-1H-imidazole derivatives. (2013). PubMed. [Link]
-
View of SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. Universal Journal of Pharmaceutical Research. [Link]
-
Al-Hourani, B., Al-Shalabi, E., Al-Dhaheri, Y., Alfahad, A., Al-Wahaibi, L. H., & El-Emam, A. A. (2022). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 27(19), 6525. [Link]
-
PubChem. (n.d.). 1-((2-Bromophenyl)sulfonyl)-1H-imidazole. PubChem. Retrieved from [Link]
-
Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. (2010). PubMed. [Link]
-
Gaba, M., Singh, S., & Mohan, C. (2014). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 7(7), 785-809. [Link]
-
Tolomeu, H. V., & Fraga, C. A. M. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. [Link]
-
Panday, A., Singh, A. K., & Kumar, A. (2020). a review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 9(10), 254-273. [Link]
-
Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. (2024). Scientific Reports, 14(1), 1-17. [Link]
-
Tolomeu, H. V., & Fraga, C. A. M. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]
-
Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021). Journal of Medicinal Chemistry, 64(15), 10847-10886. [Link]
-
An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. (2022). Molecules, 27(19), 6525. [Link]
-
Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. (2022). GSC Biological and Pharmaceutical Sciences, 21(1), 134-147. [Link]
-
Discovery of 2-substituted 1H-benzo[d]immidazole-4-carboxamide derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors with in vivo anti-tumor activity. (2017). PubMed. [Link]
-
Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. (2023). Molecules, 28(5), 2345. [Link]
-
Discovery of 1,2-diaryl-3-oxopyrazolidin-4-carboxamides as a new class of MurA enzyme inhibitors and characterization of their antibacterial activity. (2023). PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemijournal.com [chemijournal.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmascholars.com [pharmascholars.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. View of SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 8. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents [mdpi.com]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of 2-substituted 1H-benzo[d]immidazole-4-carboxamide derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors with in vivo anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of 1,2-diaryl-3-oxopyrazolidin-4-carboxamides as a new class of MurA enzyme inhibitors and characterization of their antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole on Cancerous and Non-Cancerous Cell Lines
A Senior Application Scientist's Guide to Evaluating Differential Cytotoxicity
In the landscape of oncological research and drug discovery, the paramount objective is the identification of therapeutic agents that exhibit selective cytotoxicity towards cancer cells while sparing their normal, healthy counterparts. This guide delves into a comparative study of the cytotoxic potential of a novel sulfonylimidazole compound, 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole. We will explore the experimental methodologies to ascertain its differential effects on cancerous versus non-cancerous cell lines, providing a framework for its evaluation as a potential therapeutic candidate.
Introduction: The Rationale for Selective Cytotoxicity
The imidazole nucleus and sulfonamide derivatives have independently garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer properties.[1][2][3][4][5] The amalgamation of these two pharmacophores into a single molecular entity, such as 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole, presents an intriguing prospect for novel anticancer agents. The core principle of an effective chemotherapeutic agent lies in its ability to exploit the physiological and metabolic differences between cancerous and normal cells to induce cell death selectively in the former.[6] This guide will present a comprehensive approach to assess this selectivity through a series of in vitro cytotoxicity assays.
Experimental Design and Methodologies
A robust assessment of differential cytotoxicity necessitates a multi-faceted approach, employing a panel of assays that probe different aspects of cell health, from metabolic activity to membrane integrity and the induction of programmed cell death (apoptosis).
Cell Lines and Culture
To conduct a meaningful comparative analysis, it is crucial to select appropriate cell lines. Ideally, one would use a cancer cell line and a normal cell line derived from the same tissue of origin.[7] For the purpose of this guide, we will consider a hypothetical study using:
-
A549: A human lung carcinoma cell line, representing the cancer model.
-
BEAS-2B: A human bronchial epithelial cell line, serving as the normal, non-cancerous control.
Both cell lines would be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
Experimental Workflow
The overall experimental workflow is designed to systematically evaluate the cytotoxic effects of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole.
Figure 1: Experimental workflow for assessing the differential cytotoxicity of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8][9] Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[8][9]
Protocol:
-
Seed A549 and BEAS-2B cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[12][13] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, making it a reliable indicator of cell lysis.[12][13]
Protocol:
-
Seed and treat cells as described for the MTT assay.
-
At the end of the treatment period, collect the cell culture supernatant.
-
Transfer 50 µL of the supernatant to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.[12]
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at 490 nm.
-
Determine the percentage of cytotoxicity by comparing the LDH activity in treated wells to that of a maximum LDH release control (cells lysed with Triton X-100).[12]
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
To elucidate the mode of cell death induced by the compound, Annexin V/PI staining followed by flow cytometry is employed. This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15][16] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[14][17] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[14][16]
Protocol:
-
Seed A549 and BEAS-2B cells in 6-well plates and treat with selected concentrations of the compound based on MTT and LDH assay results.
-
After the treatment period, collect both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.[15]
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Comparative Data Analysis and Interpretation
The data obtained from these assays will allow for a quantitative comparison of the cytotoxic effects of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole on the cancerous and non-cancerous cell lines.
IC₅₀ Determination and Therapeutic Index
The half-maximal inhibitory concentration (IC₅₀) is a key metric that represents the concentration of a drug required to inhibit a biological process by 50%.[6] A lower IC₅₀ value indicates greater potency. The IC₅₀ values for both cell lines will be calculated from the dose-response curves generated from the MTT and LDH assays.
The therapeutic index (TI) is a quantitative measure of the selectivity of a drug for cancer cells over normal cells. It is calculated as the ratio of the IC₅₀ in the normal cell line to the IC₅₀ in the cancer cell line.[7]
TI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells)
A higher TI value is desirable, as it indicates a wider therapeutic window and a greater margin of safety.[7]
Hypothetical Comparative Cytotoxicity Data
The following table presents hypothetical data to illustrate the potential outcomes of the study.
| Cell Line | Assay | IC₅₀ (µM) after 48h | Therapeutic Index (TI) |
| A549 (Cancer) | MTT | 15.2 | \multirow{2}{}{4.1} |
| BEAS-2B (Normal) | MTT | 62.5 | |
| A549 (Cancer) | LDH | 25.8 | \multirow{2}{}{3.5} |
| BEAS-2B (Normal) | LDH | 90.3 |
Table 1: Hypothetical IC₅₀ values and Therapeutic Index for 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole.
In this hypothetical scenario, the compound demonstrates a significantly lower IC₅₀ value in the A549 cancer cell line compared to the BEAS-2B normal cell line, resulting in a favorable therapeutic index.
Proposed Mechanism of Action: Insights from Related Compounds
While the precise mechanism of action of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole would require further investigation, literature on related sulfonylurea and sulfonamide derivatives provides valuable insights into potential pathways.[18][19][20][21] Many sulfonylurea compounds have been shown to induce apoptosis in cancer cells.[18][20] Some proposed mechanisms include the modulation of ATP-sensitive potassium (KATP) channels and the induction of reactive oxygen species (ROS) production, leading to mitochondrial dysfunction and caspase activation.[20][22]
Figure 2: Proposed apoptotic signaling pathway for 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole.
Conclusion and Future Directions
This guide outlines a comprehensive and logical framework for the comparative cytotoxic evaluation of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole in normal versus cancer cell lines. The presented methodologies, from initial viability screening to the elucidation of the mode of cell death, provide a robust platform for assessing the compound's therapeutic potential. The hypothetical data underscores the importance of differential cytotoxicity and the calculation of a therapeutic index in the early stages of drug discovery.
Future studies should aim to validate these in vitro findings in more complex models, such as 3D spheroids and in vivo animal models. Further mechanistic studies, including western blotting for key apoptotic proteins and cell cycle analysis, would provide a more detailed understanding of the compound's mode of action. The promising (though hypothetical) selective cytotoxicity of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole warrants further investigation as a potential lead compound in the development of novel anticancer therapies.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. Retrieved from [Link]
-
NIH. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]
-
OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
G-Biosciences. (2020). LDH Cytotoxicity Assay FAQs. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
PubMed. (n.d.). Effects of sulfonylureas on tumor growth: a review of the literature. Retrieved from [Link]
-
PubMed. (2019). Sulfonylurea derivatives and cancer, friend or foe?. Retrieved from [Link]
-
NIH. (2013). Assay Guidance Manual - Cell Viability Assays. Retrieved from [Link]
-
PMC. (n.d.). Effects of Sulfonylureas on Tumor Growth: A Review of the Literature. Retrieved from [Link]
-
MDPI. (n.d.). Combining Sulfonylureas with Anticancer Drugs: Evidence of Synergistic Efficacy with Doxorubicin In Vitro and In Vivo. Retrieved from [Link]
-
ResearchGate. (n.d.). Sulfonylurea derivatives and cancer, friend or foe?. Retrieved from [Link]
-
ResearchGate. (2024). Why should we choose normal cell types versus cancer cells in toxicity investigations?. Retrieved from [Link]
-
PubMed. (2003). Importance of sulfonylimidazolidinone motif of 4-phenyl-1-arylsulfonylimidazolidinones for their cytotoxicity: synthesis of 2-benzoyl-4-phenyl[14][16]thiazolidine-1,1-dioxides and their cytotoxcity. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. Retrieved from [Link]
-
ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]
-
PubMed. (2025). Synthesis and Characterization of Sulfonamide-Imidazole Hybrids with In Vitro Antiproliferative Activity against Anthracycline-Sensitive and Resistant H69 Small Cell Lung Cancer Cells. Retrieved from [Link]
-
PubMed. (2015). Cytotoxic activity of some novel sulfonamide derivatives. Retrieved from [Link]
-
PMC. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Retrieved from [Link]
-
PMC. (2021). Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). 12 A review: Imidazole synthesis and its biological activities. Retrieved from [Link]
-
PubChem. (n.d.). 1-((2-Bromophenyl)sulfonyl)-1H-imidazole. Retrieved from [Link]
-
PMC. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Retrieved from [Link]
-
NIH. (2020). Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Imidazole Derivatives and Their Biological Activities. Retrieved from [Link]
-
Arch Toxicol. (2008). Toxicity and carcinogenicity studies of 4-methylimidazole in F344/N rats and B6C3F1 mice. Retrieved from [Link]
Sources
- 1. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. pharmacyjournal.net [pharmacyjournal.net]
- 4. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. clyte.tech [clyte.tech]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. static.igem.wiki [static.igem.wiki]
- 12. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bosterbio.com [bosterbio.com]
- 17. biologi.ub.ac.id [biologi.ub.ac.id]
- 18. Effects of sulfonylureas on tumor growth: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sulfonylurea derivatives and cancer, friend or foe? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of Sulfonylureas on Tumor Growth: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Combining Sulfonylureas with Anticancer Drugs: Evidence of Synergistic Efficacy with Doxorubicin In Vitro and In Vivo [mdpi.com]
A Head-to-Head Comparison of HPLC vs. SFC for Analyzing Polar Imidazole Impurities
A Senior Application Scientist's Guide to Method Selection
The analysis of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. Among these, polar impurities, such as those derived from imidazole, present a significant analytical challenge. Their high polarity and basic nature often lead to poor retention and peak shape in traditional reversed-phase high-performance liquid chromatography (RP-HPLC), the workhorse of many pharmaceutical labs.[1][2] This guide provides an in-depth, head-to-head comparison of advanced HPLC techniques and Supercritical Fluid Chromatography (SFC) for the robust analysis of these challenging compounds, offering field-proven insights to guide your method development.
The Analytical Challenge: Why Are Polar Imidazole Impurities Difficult?
Imidazole and its derivatives are common structural motifs in pharmaceuticals. Impurities can arise from synthesis, degradation, or formulation. Their analytical difficulty stems from several key properties:
-
High Polarity: These compounds have a strong affinity for aqueous mobile phases, leading to little or no retention on nonpolar C18 stationary phases.[3]
-
Basic Nature: The nitrogen atoms in the imidazole ring are basic, leading to potential interactions with acidic silanols on silica-based columns, which can cause severe peak tailing.
-
Charge State: Their charge state is pH-dependent, adding another layer of complexity to method development.
Conventional RP-HPLC often fails to provide adequate retention for these analytes, causing them to elute in the solvent front, co-eluting with other polar species and making accurate quantification impossible.[1][4] This necessitates the exploration of more advanced chromatographic techniques.
Advanced HPLC Strategies: Taming Polar Analytes
To overcome the limitations of RP-HPLC, chromatographers typically turn to two powerful techniques: Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC).
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is the go-to technique for retaining and separating very polar compounds.[3][5][6]
-
Mechanism of Action: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[5][7] A water-enriched layer forms on the surface of the stationary phase, and polar analytes partition into this layer from the bulk organic mobile phase.[3][5][8] Elution is achieved by increasing the water content (the strong solvent) in the mobile phase.
-
Strengths for Imidazole Impurities: HILIC provides excellent retention for highly polar and basic compounds that are unretained in reversed-phase.[7][9] The high organic content of the mobile phase also enhances sensitivity in mass spectrometry (MS) detection due to more efficient desolvation.[7]
-
Causality in Method Development: The choice of a polar stationary phase is crucial. For basic compounds like imidazoles, a neutral phase (e.g., amide or diol) is often preferred over bare silica to minimize secondary ionic interactions that can degrade peak shape. Adjusting the pH and buffer concentration of the aqueous portion of the mobile phase is key to controlling the retention and selectivity of ionizable analytes.[9]
Mixed-Mode Chromatography (MMC)
MMC columns are engineered with stationary phases that possess multiple retention mechanisms, such as reversed-phase and ion-exchange functionalities.[10][11][12]
-
Mechanism of Action: These columns can simultaneously engage in hydrophobic and electrostatic interactions.[10][13] For instance, a C18 chain might be modified to include a cation-exchange group. This allows for the retention of a nonpolar parent drug via a reversed-phase mechanism while retaining its polar, cationic impurities via an ion-exchange mechanism.
-
Strengths for Imidazole Impurities: MMC offers unparalleled flexibility and tunable selectivity. By adjusting mobile phase pH, buffer concentration, and organic solvent content, the chromatographer can finely control the retention of both the API and its polar, ionizable impurities.[11][13] This often allows for the separation of a complex mixture of polar, nonpolar, and charged compounds in a single run without the need for ion-pairing reagents, which are often incompatible with MS.[11][13]
-
Causality in Method Development: The power of MMC lies in its ability to manipulate multiple interactions. For basic imidazole impurities, a mixed-mode phase with cation-exchange properties is ideal. Operating at a pH where the imidazole impurities are protonated (cationic) and the stationary phase is deprotonated (anionic) maximizes ion-exchange retention. The organic modifier concentration can then be used to modulate the hydrophobic retention of less polar components.
Supercritical Fluid Chromatography (SFC): The High-Speed, Orthogonal Alternative
Once considered a niche technique primarily for chiral separations, modern SFC has emerged as a robust and powerful tool for both chiral and achiral analysis, particularly for polar compounds.[14][15][16]
-
Mechanism of Action: SFC is a form of normal-phase chromatography that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the main mobile phase.[17] Supercritical CO₂ is non-polar, but its elution strength is increased by adding a polar organic solvent, known as a modifier (e.g., methanol).[18] For basic analytes like imidazoles, small amounts of an additive (e.g., ammonia or an amine) are often included to dramatically improve peak shape by masking active sites on the stationary phase.[14][19]
-
Strengths for Imidazole Impurities:
-
Orthogonal Selectivity: SFC provides separation selectivity that is often completely different from RP-HPLC, making it a powerful tool for resolving co-eluting impurities.[20][21]
-
High Speed & Efficiency: The low viscosity and high diffusivity of supercritical fluids allow for much higher flow rates and faster equilibration times compared to HPLC, leading to significantly shorter run times (often 3-5 times faster).[22][23][24]
-
Green Chemistry: Replacing the bulk of the organic mobile phase with environmentally benign CO₂ drastically reduces solvent consumption and waste.[16][25]
-
Unified Method: SFC can often analyze a wide range of polar and non-polar impurities in a single method, whereas HPLC might require two separate methods (e.g., one HILIC and one RP) to achieve the same result.[21]
-
MS Compatibility: The mobile phases used in SFC are highly volatile and compatible with mass spectrometry.[16][]
-
-
Causality in Method Development: In SFC, the modifier percentage is the primary driver of elution strength for polar compounds. For basic imidazole impurities, the choice of additive is critical. An acidic additive would protonate the analytes, causing strong, undesirable interactions with the stationary phase. A basic additive, however, competes for active sites and ensures the analytes remain in their neutral (or less charged) state, resulting in sharp, symmetrical peaks.
Head-to-Head Comparison: HPLC vs. SFC
The choice between advanced HPLC techniques and SFC depends on the specific analytical goals, including speed, resolution, and operational efficiency.
| Feature | HPLC (HILIC / Mixed-Mode) | Supercritical Fluid Chromatography (SFC) |
| Primary Separation Principle | HILIC: Partitioning.[5] MMC: Hydrophobic & Ion-Exchange.[10] | Normal-Phase Adsorption/Partitioning.[17] |
| Selectivity | Excellent for polar and ionic compounds; complementary to RPLC. | Highly orthogonal to RPLC; excellent for isomers and structurally similar compounds.[20][21] |
| Analysis Speed | Moderate; limited by system pressure and viscosity of aqueous mobile phases. | Very Fast; low viscosity mobile phase allows for 3-5x faster separations and rapid equilibration.[23][24] |
| Solvent Consumption | High; relies entirely on organic and aqueous liquid solvents. | Very Low; primarily uses recycled CO₂, significantly reducing organic solvent usage.[16][25] |
| MS Compatibility | Good, especially with volatile buffers. HILIC offers enhanced sensitivity.[7] | Excellent; highly volatile mobile phase leads to easy interface and high sensitivity.[] |
| Method Development | Can be complex, especially for MMC due to multiple interaction modes. HILIC can require long equilibration times. | Can be very rapid with modern screening systems. Additive selection is critical for polar/ionic analytes. |
| Instrumentation | Standard (U)HPLC systems. | Specialized SFC system required with pressure and temperature controls.[17] |
| Ideal Use Case | Retaining highly polar, water-soluble compounds not amenable to RPLC. Separating complex mixtures of API and counter-ions.[11] | High-throughput screening, rapid impurity profiling, chiral separations, and "green" analytical initiatives. |
Experimental Protocols & Workflows
To provide a practical comparison, here are representative starting protocols for analyzing a hypothetical mixture of a primary API and its more polar imidazole-based impurities.
Protocol 1: HPLC-HILIC Method for Polar Imidazole Impurities
This protocol is designed to maximize the retention of polar basic impurities.
-
System: UHPLC system with a UV or MS detector.
-
Column: A HILIC column with a neutral bonded phase (e.g., Amide or Diol chemistry), 100 x 2.1 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 5.0 with Acetic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0.0 min: 5% A / 95% B
-
5.0 min: 30% A / 70% B
-
5.1 min: 5% A / 95% B
-
7.0 min: 5% A / 95% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 µL.
-
Sample Diluent: 90:10 Acetonitrile:Water. Causality: The sample must be dissolved in a solvent weaker than the initial mobile phase to ensure good peak shape.
-
Detection: UV at 220 nm or MS with ESI+.
Protocol 2: SFC Method for Polar Imidazole Impurities
This protocol is designed for rapid, high-efficiency separation.
-
System: Analytical SFC system with a UV or MS detector.
-
Column: A polar SFC column (e.g., 2-Ethylpyridine or Diol), 150 x 3.0 mm, 1.8 µm.
-
Mobile Phase A: Supercritical CO₂.
-
Mobile Phase B (Modifier): Methanol with 0.2% Ammonium Hydroxide. Causality: Ammonium hydroxide is a basic additive that is critical for achieving good peak shape for basic imidazole compounds.[14]
-
Gradient Program:
-
0.0 min: 5% B
-
3.0 min: 35% B
-
3.1 min: 5% B
-
4.0 min: 5% B (Re-equilibration)
-
-
Flow Rate: 2.0 mL/min.
-
Back Pressure Regulator (BPR): 150 bar.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 µL.
-
Sample Diluent: Methanol.
-
Detection: UV at 220 nm or MS with ESI+.
Workflow Visualizations
Caption: Experimental workflow for HPLC-HILIC analysis.
Caption: Experimental workflow for SFC analysis.
Conclusion: Selecting the Right Tool for the Job
Both advanced HPLC and modern SFC are highly capable techniques for the challenging analysis of polar imidazole impurities. The choice is not about which is definitively "better," but which is better suited for the specific application at hand.
-
Choose Advanced HPLC (HILIC/MMC) when you need to leverage existing HPLC instrumentation and your primary challenge is achieving sufficient retention of highly hydrophilic compounds. Mixed-mode chromatography, in particular, offers exceptional versatility for complex samples containing APIs and their counter-ions.[11]
-
Choose SFC when speed, throughput, and sustainability are primary drivers. Its orthogonal selectivity makes it an invaluable problem-solving tool for impurities that co-elute in LC.[20] For laboratories performing numerous chiral and achiral separations, the speed and efficiency of SFC can provide a significant return on investment and dramatically reduce the environmental footprint of the lab.[21][24]
Ultimately, having access to both technologies provides the modern pharmaceutical scientist with a comprehensive toolkit, enabling them to tackle even the most difficult polar impurity profiling challenges with confidence and efficiency.
References
-
Mixed-Mode Chromatography and Stationary Phases. (n.d.). HELIX Chromatography. Retrieved from [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. Retrieved from [Link]
-
West, C. (2013). How Good is SFC for Polar Analytes? Chromatography Today. Retrieved from [Link]
-
Naegele, E., & Soelter, S. (n.d.). Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. Agilent. Retrieved from [Link]
-
Analytical Advantages of SFC. (n.d.). Shimadzu (Europe). Retrieved from [Link]
-
A Comparative Study Using Preparative Reverse Phase Liquid Chromatography and Supercritical Fluid Chromatography of Impurities from a. (n.d.). Waters Corporation. Retrieved from [Link]
-
Evolution of Mixed-Mode Chromatography. (n.d.). Retrieved from [Link]
-
Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. (2025). UJPS. Retrieved from [Link]
-
De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. Retrieved from [Link]
-
HILIC is what your polar compounds need for purification. (n.d.). Buchi.com. Retrieved from [Link]
-
Berger, T. A., Berger, B. K., & Fogleman, K. (2023). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. Retrieved from [Link]
-
He, Y., & Lu, X. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC - NIH. Retrieved from [Link]
-
Supercritical fluid chromatography. (n.d.). Wikipedia. Retrieved from [Link]
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. Retrieved from [Link]
-
Mixed-Mode Chromatography. (n.d.). ResearchGate. Retrieved from [Link]
-
Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021). Technology Networks. Retrieved from [Link]
-
Strategies to Enable and Simplify HPLC Polar Compound Separation. (n.d.). Technology Networks. Retrieved from [Link]
-
Supercritical fluid extraction of imidazole drugs from cosmetic and pharmaceutical products. (n.d.). Journal of Food and Drug Analysis. Retrieved from [Link]
-
Should I use SFC or HPLC for my Analysis? (n.d.). Chromatography Today. Retrieved from [Link]
-
Comparison of supercritical fluid chromatography and reverse phase liquid chromatography for the impurity profiling of the antir. (n.d.). Molnar Institute. Retrieved from [Link]
-
Liquid chromatography versus supercritical fluid chromatography coupled to mass spectrometry: a comparative study of performance for multiresidue analysis of pesticides. (n.d.). PMC - NIH. Retrieved from [Link]
-
HILIC – The Rising Star of Polar Chromatography. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Obrnuta faza. Retrieved from [Link]
-
HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. (n.d.). CNKI. Retrieved from [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). UJPS. Retrieved from [Link]
-
Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. (n.d.). Chromatography Online. Retrieved from [Link]
-
Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. (n.d.). Chromatography Today. Retrieved from [Link]
-
[Development of conditions for determination of imidazole derivatives in the blood using chromatography-mass spectrometry]. (n.d.). PubMed. Retrieved from [Link]
-
Supercritical Fluid Chromatography–Mass Spectrometry. (2014). R Discovery - Researcher.Life. Retrieved from [Link]
-
Optimized HPLC chromatograms of eight imidazole antifungal drug... (n.d.). ResearchGate. Retrieved from [Link]
-
HPLC problems with very polar molecules. (n.d.). Axion Labs. Retrieved from [Link]
-
Comparison of sfc, gc and hplc. (n.d.). Slideshare. Retrieved from [Link]
-
An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. (n.d.). MDPI. Retrieved from [Link]
-
SFC Analytical Condition Parameters. (n.d.). Shimadzu. Retrieved from [Link]
-
Let's get critical! SFC vs. HPLC. (n.d.). Buchi.com. Retrieved from [Link]
-
A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. (2023). ScienceDirect. Retrieved from [Link]
-
Isolating Trace Impurities for Structural Elucidation in a Commercial Fungicide Formulation Using Preparative SFC. (n.d.). Waters Corporation. Retrieved from [Link]
-
HPLC METHOD FOR IMIDAZOLE. (2004). Chromatography Forum. Retrieved from [Link]
-
HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2025). ResearchGate. Retrieved from [Link]
-
Investigation of derivatizing agents for polar solutes in supercritical fluid chromatography. (n.d.). Analyst (RSC Publishing). Retrieved from [Link]
-
Analysis of Highly Polar Compounds by SFC–MS. (2020). LCGC International. Retrieved from [Link]
Sources
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. sepscience.com [sepscience.com]
- 3. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 4. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 5. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. obrnutafaza.hr [obrnutafaza.hr]
- 9. HPLC METHOD FOR IMIDAZOLE - Chromatography Forum [chromforum.org]
- 10. helixchrom.com [helixchrom.com]
- 11. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. apps.thermoscientific.com [apps.thermoscientific.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. waters.com [waters.com]
- 16. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 17. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 18. Let's get critical! SFC vs. HPLC | Buchi.com [buchi.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. molnar-institute.com [molnar-institute.com]
- 21. chromatographytoday.com [chromatographytoday.com]
- 22. Analytical Advantages of SFC : Shimadzu (Europe) [shimadzu.eu]
- 23. researchgate.net [researchgate.net]
- 24. chromatographytoday.com [chromatographytoday.com]
- 25. selvita.com [selvita.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
